molecular formula C10H11NO3 B1337387 N-Formyl-D-phenylalanine CAS No. 59366-89-1

N-Formyl-D-phenylalanine

Numéro de catalogue: B1337387
Numéro CAS: 59366-89-1
Poids moléculaire: 193.2 g/mol
Clé InChI: NSTPXGARCQOSAU-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Formyl-D-phenylalanine is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Formyl-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-formamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTPXGARCQOSAU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: N-Formyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Formyl-D-phenylalanine Biological Activity Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

Stereochemical Probes, Microbiome Metabolites, and Receptor Modulation

Executive Summary

N-Formyl-D-phenylalanine (For-D-Phe-OH) is the N-formylated derivative of the D-enantiomer of phenylalanine. Unlike its L-isomer counterparts, which are potent chemoattractants derived from bacterial protein synthesis initiation (e.g., fMLP), the D-isomer represents a distinct chemical tool. It serves primarily as a stereochemical probe for Formyl Peptide Receptors (FPRs), a metabolic signature in specific probiotic supernatants (e.g., Lactobacillus plantarum), and a stability-enhanced analogue resistant to enzymatic deformylation. This guide details its synthesis, biological signaling mechanisms, and experimental utility in immunomodulation and wound healing research.

Chemical Identity & Synthesis[1][2]

Chemical Structure: The molecule consists of a D-phenylalanine backbone with a formyl group attached to the


-amino nitrogen. The D-configuration at the 

-carbon is critical, conferring resistance to specific proteolytic enzymes that target naturally occurring L-isomers.
  • IUPAC Name: (2R)-2-formamido-3-phenylpropanoic acid

  • CAS Number: 59366-89-1

  • Molecular Weight: 193.20 g/mol

2.1 Synthesis Protocol: Formic Acid/Acetic Anhydride Method

The following protocol describes the formylation of D-phenylalanine. This reaction utilizes a mixed anhydride intermediate formed in situ.

Reagents:

  • D-Phenylalanine (98%+ purity)

  • Formic acid (98%)

  • Acetic anhydride[1]

  • Recrystallization solvent (Water/Ethanol mix)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, mix Formic acid (20 mL) and Acetic anhydride (10 mL) . Stir at 50-60°C for 15 minutes to generate the mixed formic-acetic anhydride active species.

  • Addition: Cool the mixture to 0°C. Slowly add D-Phenylalanine (10 mmol) to the solution. The reaction is exothermic; maintain temperature below 10°C during addition to prevent racemization or side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours . Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

  • Quenching: Add ice-cold water (30 mL) to the reaction mixture to hydrolyze excess anhydride.

  • Isolation: Evaporate the solvent under reduced pressure (Rotavap) to obtain a white solid residue.

  • Purification: Recrystallize the crude product from a water/ethanol mixture. Filter and dry in a vacuum desiccator over

    
    .
    
  • Validation: Confirm structure via

    
    H-NMR (DMSO-d6) looking for the characteristic formyl proton signal (
    
    
    
    ppm) and optical rotation measurement to ensure retention of D-configuration.
Biological Mechanisms & Signaling[3]
3.1 Interaction with Formyl Peptide Receptors (FPRs)

N-Formyl peptides are classic "danger signals" (PAMPs/DAMPs) detected by G-protein coupled receptors FPR1 and FPR2.

  • Stereoselectivity: The FPR binding pocket is highly stereoselective. While N-Formyl-L -phenylalanine (often as part of the fMLP tripeptide) is a high-affinity agonist (

    
     in nanomolar range), N-Formyl-D-phenylalanine  typically exhibits significantly reduced affinity (micromolar range).
    
  • Functional Consequence: The D-isomer often acts as a partial agonist or weak antagonist depending on concentration. It fails to induce the robust conformational change in transmembrane helix 6 required for full G-protein activation, resulting in diminished chemotactic efficacy compared to the L-isomer.

3.2 Enzymatic Stability (The "Deformylase" Factor)

A critical differentiator is stability. Neutrophils and plasma contain peptide deformylases and aminopeptidases designed to degrade bacterial signals (L-fMet peptides) to resolve inflammation.

  • Mechanism: These enzymes specifically recognize the L-configuration.

  • D-Phe Advantage: N-Formyl-D-phenylalanine is resistant to these hydrolytic enzymes. This makes it an invaluable tool for long-duration studies where metabolic stability is required to study receptor occupancy without rapid degradation.

3.3 Microbiome & Wound Healing Context

Recent metabolomic profiling of Lactobacillus plantarum supernatants—known for promoting wound healing in diabetic ulcers—has identified N-Formyl-D-phenylalanine as a constituent metabolite.

  • Hypothesis: Unlike the acute inflammatory spike caused by potent bacterial L-peptides (leading to oxidative burst), the D-isomer may provide a low-level, sustained signal that promotes angiogenesis and macrophage polarization (M2 phenotype) without triggering excessive tissue damage.

Visualization: FPR Signaling & Stereochemical Impact

The following diagram illustrates the G-protein coupled pathway activated by formyl peptides and highlights the differential processing of L- vs. D-isomers.

FPR_Signaling Ligand_L N-Formyl-L-Phe (Agonist) Deformylase Peptide Deformylase (Degradation) Ligand_L->Deformylase Susceptible FPR FPR1 / FPR2 Receptor (GPCR) Ligand_L->FPR High Affinity Binding Ligand_D N-Formyl-D-Phe (Probe/Weak Agonist) Ligand_D->Deformylase Resistant (X) Ligand_D->FPR Low Affinity / Partial G_Protein G-Protein (Gi/Go) FPR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 / DAG PLC->IP3 Calcium Ca2+ Release (Endoplasmic Reticulum) IP3->Calcium Chemotaxis Chemotaxis (Cytoskeleton Remodeling) Calcium->Chemotaxis Oxidative Oxidative Burst (ROS Production) Calcium->Oxidative

Caption: Comparative signaling pathway showing differential stability and receptor activation between L- and D-formyl phenylalanine isomers.

Experimental Protocols
5.1 Neutrophil Chemotaxis Assay (Boyden Chamber)

To assess the biological activity of N-Formyl-D-phenylalanine relative to fMLP.

  • Cell Isolation: Isolate human neutrophils from heparinized venous blood using a density gradient (e.g., Ficoll-Paque). Resuspend in HBSS + 0.1% BSA.

  • Chamber Setup: Use a 48-well microchemotaxis chamber. Place a 3 µm pore-size polycarbonate filter between upper and lower wells.

  • Loading:

    • Lower Wells: Add 30 µL of chemoattractant.

      • Positive Control: fMLP (

        
         M to 
        
        
        
        M).
      • Test Condition: N-Formyl-D-Phe (

        
         M to 
        
        
        
        M).
      • Negative Control: Buffer alone.

    • Upper Wells: Add 50 µL of neutrophil suspension (

      
       cells/mL).
      
  • Incubation: Incubate at 37°C in 5%

    
     for 45 minutes .
    
  • Quantification: Remove filter, fix with methanol, and stain with Diff-Quik. Count cells that migrated through the membrane in 5 high-power fields (HPF).

  • Expected Result: N-Formyl-D-Phe should show minimal migration at nanomolar concentrations compared to fMLP, confirming stereoselectivity. Migration at micromolar levels indicates low-affinity agonism.

5.2 Stability Assay (Deformylase Resistance)
  • Enzyme Prep: Obtain recombinant bacterial peptide deformylase (PDF) or use neutrophil lysate.

  • Reaction: Incubate 100 µM of substrate (L-isomer vs D-isomer) with enzyme in reaction buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, 60 min. Quench with 1% TFA.

  • Analysis: Analyze via RP-HPLC (C18 column).

    • L-isomer: Peak area decreases over time; appearance of deformylated product.

    • D-isomer: Peak area remains constant (stable).

Comparative Data Summary
FeatureN-Formyl-L-Phenylalanine (f-L-Phe)N-Formyl-D-Phenylalanine (f-D-Phe)
Primary Origin Bacterial protein synthesis (fMLP precursor)Synthetic / Specific Bacterial Metabolite (e.g., L. plantarum)
FPR Affinity High (Nanomolar

)
Low (Micromolar

)
Enzymatic Stability Low (Rapidly deformylated)High (Resistant to deformylase)
Primary Utility Potent immune activator / Positive controlStereochemical probe / Stability control / Wound healing research
Chemotactic Index High (Strong recruiter)Low/Negligible (at physiological conc.)
References
  • PubChem. (n.d.). N-Formyl-D-phenylalanine | C10H11NO3.[2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences.
  • Hebert, C. A., et al. (1991). Scanning mutagenesis of the human N-formyl peptide receptor. Journal of Biological Chemistry. (Mechanistic insight into ligand binding pockets).
  • ResearchGate. (2025). Compounds from Lactobacillus plantarum culture supernatants with potential pro-healing and anti-pathogenic properties in skin chronic wounds. Retrieved January 28, 2026, from [Link]

  • MDPI. (2022). Topical Administration of Lactiplantibacillus plantarum Accelerates the Healing of Chronic Diabetic Foot Ulcers. International Journal of Molecular Sciences. Retrieved January 28, 2026, from [Link]

Sources

Stereochemical Control of Chemotaxis: The Role of N-Formyl-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of G-Protein Coupled Receptor (GPCR) drug discovery, the Formyl Peptide Receptors (FPR1, FPR2, FPR3) represent critical gateways for modulating innate immunity. While the canonical agonist N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) is the gold standard for inducing neutrophil chemotaxis, its rapid degradation and lack of receptor subtype specificity limit its therapeutic utility.

This guide focuses on N-Formyl-D-phenylalanine , a distinct stereoisomer that functions not merely as a structural curiosity but as a pivotal tool in peptidomimetic design. By inverting the chirality at the phenylalanine position, researchers can uncouple receptor binding affinity from metabolic stability, creating probes that resist enzymatic degradation while interrogating the stereoselectivity of the FPR ligand-binding pocket. This whitepaper details the mechanistic function, synthesis, and experimental validation of N-Formyl-D-phenylalanine derivatives in cellular processes.

Part 1: The Stereochemical Imperative

The Chirality Switch

Endogenous proteins and peptides are almost exclusively composed of L-amino acids. Consequently, mammalian proteolytic enzymes (aminopeptidases, carboxypeptidases) have evolved to recognize and cleave L-isomer peptide bonds efficiently.

N-Formyl-D-phenylalanine introduces a "molecular speedbump." When incorporated into chemotactic peptides (e.g., f-Met-Leu-D -Phe), the D-configuration alters the spatial orientation of the phenyl ring. This modification serves two primary functions:

  • Metabolic Shielding: The D-isomer renders the C-terminal peptide bond resistant to carboxypeptidases, significantly extending the half-life of the molecule in plasma and cell culture media.

  • Receptor Discrimination: The FPR1 binding pocket contains a hydrophobic cleft specifically shaped for the L-phenylalanine side chain. Substituting with the D-isomer creates steric clashes or alters hydrophobic packing, often converting potent agonists into partial agonists or antagonists, or shifting selectivity toward FPR2.

Mechanism of Action: FPR Signaling

The biological activity of N-formyl peptides relies on the N-terminal formyl group interacting with key residues (e.g., Asp106, Arg201 in FPR1). The C-terminal Phenylalanine residue anchors the ligand.

When N-Formyl-D-phenylalanine is present, the signaling cascade is modulated. Unlike the full activation seen with L-isomers, D-isomers often trigger "biased signaling"—selectively activating one pathway (e.g., ERK1/2 phosphorylation) while failing to induce another (e.g., Calcium mobilization).

Figure 1: FPR1 Signaling Cascade & Stereochemical Modulation (This diagram illustrates the canonical pathway activated by fMLP and the points of modulation by D-isomers)

FPR_Signaling cluster_mod Stereochemical Impact Ligand_L f-Met-Leu-L-Phe (Full Agonist) FPR1 FPR1 Receptor (GPCR) Ligand_L->FPR1 High Affinity Ligand_D f-Met-Leu-D-Phe (Biased/Partial) Ligand_D->FPR1 Altered Affinity G_Protein Gαi/Gβγ Complex FPR1->G_Protein Activation PLC PLCβ G_Protein->PLC IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Chemotaxis Chemotaxis (Actin Polymerization) Ca->Chemotaxis

Caption: Canonical FPR1 signaling pathway. The D-isomer ligand (Red) modulates receptor engagement, often resulting in altered downstream calcium flux compared to the L-isomer (Green).

Part 2: Experimental Protocols

Synthesis of N-Formyl-D-Phenylalanine Derivatives

Note: Direct N-formylation of D-Phenylalanine is the precursor step for creating stabilized peptides.

Reagents:

  • D-Phenylalanine (CAS: 673-06-3)[1]

  • Formic Acid (98%)

  • Acetic Anhydride[2]

  • HPLC-grade Methanol

Protocol:

  • Activation: In a round-bottom flask, mix Formic Acid (10 eq) and Acetic Anhydride (4 eq). Stir at 55°C for 1 hour to generate the mixed anhydride (formyl acetate).

  • Coupling: Cool the mixture to 0°C. Add D-Phenylalanine (1 eq) slowly.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5).

  • Quenching: Add ice-cold water to hydrolyze excess anhydride.

  • Isolation: Evaporate solvents under reduced pressure. Recrystallize the crude N-Formyl-D-phenylalanine from water/ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for formyl proton singlet at ~8.0-8.2 ppm).

Functional Assay: Calcium Mobilization

To determine the functional impact of the D-isomer, we compare it against the standard L-isomer using a ratiometric calcium dye (Fura-2 or Fluo-4).

Table 1: Experimental Setup for Stereoselectivity Assay

ComponentStandard Condition (L-Isomer)Test Condition (D-Isomer)Purpose
Cell Line HL-60 (differentiated) or FPR1-CHOHL-60 (differentiated) or FPR1-CHOExpresses high levels of FPR1.
Ligand f-Met-Leu-Phe (10 nM - 1 µM)f-Met-Leu-D -Phe (10 nM - 10 µM)Compare potency (EC50).
Control DMSO VehicleCyclosporin H (Antagonist)Validate receptor specificity.
Readout RFU (Ex 340/380, Em 510)RFU (Ex 340/380, Em 510)Measure cytosolic Ca2+ spike.

Step-by-Step Workflow:

  • Cell Loading: Incubate cells (1x10^6/mL) with 2 µM Fluo-4 AM for 30 mins at 37°C in HBSS buffer.

  • Baseline: Measure baseline fluorescence for 30 seconds.

  • Injection: Inject the N-Formyl-D-Phe derivative.[3]

  • Acquisition: Record fluorescence for 120 seconds.

  • Analysis: Calculate

    
    . Expect the D-isomer to show a right-shifted dose-response curve (higher EC50) or reduced maximal efficacy (
    
    
    
    ) compared to the L-isomer.

Part 3: Data Interpretation & Stability

The utility of N-Formyl-D-phenylalanine is best visualized when comparing metabolic stability. In physiological buffers containing serum, the L-isomer degrades rapidly, while the D-isomer persists.

Figure 2: Metabolic Stability Workflow (Comparison of enzymatic degradation pathways)

Stability_Workflow Input_L f-Met-Leu-L-Phe Serum Human Serum (Carboxypeptidases) Input_L->Serum Input_D f-Met-Leu-D-Phe Input_D->Serum Degradation Cleavage of C-terminal Phe Serum->Degradation L-Isomer Path Stable Intact Peptide (Steric Protection) Serum->Stable D-Isomer Path HPLC LC-MS Analysis (Quantification) Degradation->HPLC Stable->HPLC

Caption: Metabolic stability workflow. N-Formyl-D-Phe derivatives resist carboxypeptidase cleavage, preserving bioactivity for prolonged durations in serum-based assays.

Quantitative Comparison

When analyzing data from the above protocols, typical results follow the trends below:

ParameterN-Formyl-L-Phe PeptideN-Formyl-D-Phe PeptideBiological Implication
Receptor Affinity (Ki) High (~1-10 nM)Low (~100-1000 nM)D-isomer requires higher concentration for binding.
Half-life (t1/2) in Serum < 10 minutes> 4 hoursD-isomer is ideal for in vivo time-course studies.
Chemotactic Index High (Strong attractant)Moderate/LowD-isomer induces weaker migration; useful for desensitization studies.

References

  • PubChem. (n.d.).[3] N-Formyl-D-phenylalanine | C10H11NO3.[3] National Library of Medicine.[4] Retrieved January 28, 2026, from [Link]

  • Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Frontiers in Immunology. Retrieved January 28, 2026, from [Link]

  • Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews. Retrieved January 28, 2026, from [Link]

  • He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. Retrieved January 28, 2026, from [Link]

  • Southgate, E. L., et al. (2008). Identification of Formyl Peptides from Listeria monocytogenes. Infection and Immunity. Retrieved January 28, 2026, from [Link]

Sources

N-Formyl-D-Phenylalanine & FPR Signaling: A Technical Guide to Immune Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanism of action of N-formyl peptides, specifically focusing on the structural determinants of N-Formyl-D-phenylalanine analogs within the context of Formyl Peptide Receptor (FPR) signaling in immune cells (neutrophils and macrophages).

While the canonical bacterial chemoattractant is N-Formyl-Met-Leu-Phe (fMLP) containing L-phenylalanine, the introduction of D-phenylalanine (D-Phe) into this scaffold (e.g., N-formyl-Met-Leu-D-Phe) dramatically alters receptor interaction. This guide explores the "lock-and-key" stereoselectivity of FPR1, the G-protein coupled signaling cascade, and the experimental protocols required to validate these mechanisms in drug development.

Key Takeaway: The FPR1 receptor exhibits strict stereospecificity. N-formyl peptides with L-phenylalanine act as potent agonists driving chemotaxis and oxidative burst. Substitution with D-phenylalanine typically reduces affinity or efficacy, serving as a critical tool for mapping the receptor's hydrophobic pocket and developing competitive antagonists.

Molecular Mechanism of Action

The Target: Formyl Peptide Receptors (FPR1 & FPR2)

FPRs are G-protein coupled receptors (GPCRs) expressed abundantly on mammalian phagocytes.[1] They function as pattern recognition receptors (PRRs) that detect N-formyl peptides released by bacteria or damaged mitochondria (a "danger signal").

  • FPR1: High-affinity receptor for fMLP (

    
     nM).
    
  • FPR2: Lower affinity for fMLP; promiscuous receptor for Lipoxin A4 and Amyloid beta.

Stereochemistry: The L-Phe vs. D-Phe Switch

The biological activity of N-formyl peptides is governed by the stereochemistry of the amino acid side chains, particularly the Phenylalanine residue at the C-terminus.

  • N-Formyl-Met-Leu-L-Phe (Agonist): The L-phenylalanine benzyl side chain fits precisely into a hydrophobic pocket within the FPR1 transmembrane domain, triggering a conformational change that activates the

    
     protein.
    
  • N-Formyl-Met-Leu-D-Phe (Weak Agonist/Probe): The D-isomer alters the spatial orientation of the benzyl ring. This steric clash prevents the optimal conformational shift required for full G-protein coupling. Consequently, D-Phe analogs often exhibit:

    • Reduced Potency:

      
       values shift by orders of magnitude (e.g., from nM to 
      
      
      
      M range).
    • Partial Agonism/Antagonism: In some contexts, D-isomers bind but fail to trigger downstream calcium release, effectively blocking the receptor.

Signal Transduction Cascade

Upon binding of a potent agonist (L-isomer), the following cascade occurs:

  • 
     Protein Activation:  The 
    
    
    
    subunit dissociates, inhibiting Adenylyl Cyclase (AC) and lowering cAMP.
  • PLC Activation: The

    
     subunits activate Phospholipase C 
    
    
    
    (PLC
    
    
    ).
  • Second Messengers: PLC

    
     hydrolyzes PIP2 into:
    
    • IP3 (Inositol 1,4,5-trisphosphate): Binds IP3 receptors on the ER, triggering rapid

      
       release.
      
    • DAG (Diacylglycerol): Activates Protein Kinase C (PKC).

  • Functional Output:

    • Chemotaxis:

      
       and PI3K/Akt signaling drive actin polymerization and cytoskeletal rearrangement.
      
    • Oxidative Burst: PKC phosphorylates NADPH oxidase components (p47phox), leading to superoxide (

      
      ) generation.
      

Visualization: FPR1 Signaling Pathway[1]

The following diagram illustrates the signaling cascade activated by N-formyl peptides and the point of divergence for D-isomer analogs (reduced efficacy).

FPR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand_L f-Met-Leu-L-Phe (Potent Agonist) FPR1 FPR1 Receptor (GPCR) Ligand_L->FPR1 High Affinity Binding Ligand_D f-Met-Leu-D-Phe (Weak/Partial) Ligand_D->FPR1 Low Affinity/Steric Clash G_Protein Gi Protein (Heterotrimeric) FPR1->G_Protein Conformational Change PLC PLC-beta G_Protein->PLC Beta/Gamma Subunits PI3K PI3K G_Protein->PI3K Beta/Gamma Subunits PIP2 PIP2 PLC->PIP2 Akt Akt/PKB PI3K->Akt IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_Store ER Ca2+ Store IP3->Ca_Store Opens IP3R PKC PKC DAG->PKC Ca_Free Cytosolic Ca2+ Ca_Store->Ca_Free Release Ca_Free->PKC Actin Actin Polymerization Ca_Free->Actin Cytoskeletal Remodeling NADPH NADPH Oxidase Activation PKC->NADPH Phosphorylation Akt->Actin Migration

Caption: FPR1 signal transduction showing the divergence in efficacy between L-Phe (Agonist) and D-Phe (Weak/Partial) ligands.

Experimental Protocols (Self-Validating)

To distinguish the activity of N-Formyl-D-phenylalanine analogs from their L-counterparts, two self-validating assays are standard: Calcium Mobilization (rapid kinetics) and Chemotaxis (functional endpoint).

Ratiometric Calcium Flux Assay (Fura-2)

This assay measures the immediate release of intracellular calcium, a hallmark of Gq/Gi GPCR activation.

Validation Logic:

  • Positive Control: f-Met-Leu-L-Phe (10 nM) must elicit a sharp transient peak.

  • Negative Control: Buffer only (baseline).

  • Experimental: f-Met-Leu-D-Phe (titrated 1 nM - 10

    
    M).
    
  • Specificity Check: Pre-treatment with Cyclosporin H (FPR1 antagonist) should abolish the signal.

Protocol Steps:

  • Cell Prep: Isolate human neutrophils or use FPR1-transfected HL-60 cells (

    
     cells/mL).
    
  • Loading: Incubate cells with Fura-2 AM (2

    
    M) in HBSS buffer + 0.1% BSA for 30 min at 37°C in the dark.
    
  • Wash: Centrifuge (300 x g, 5 min) and resuspend in fresh HBSS (calcium-free initially to measure store release, or with

    
     for total flux).
    
  • Baseline: Measure fluorescence at excitation 340/380 nm, emission 510 nm for 30 seconds.

  • Stimulation: Inject ligand (L-isomer vs D-isomer).

  • Data Acquisition: Record ratio (340/380) for 120 seconds.

  • Analysis: Calculate

    
     (Peak - Baseline).
    

Data Interpretation Table:

LigandConcentrationExpected Ca2+ Response (Peak)Interpretation
f-Met-Leu-L-Phe 10 nMHigh (>200 nM rise)Full Agonist
f-Met-Leu-D-Phe 10 nMNegligible / LowStereoselective inactivity
f-Met-Leu-D-Phe 10

M
Low / ModerateLow affinity binding
Cyclosporin H + Ligand 10 nMNoneReceptor Specificity Confirmed
Boyden Chamber Chemotaxis Assay

This assay determines if the ligand binding translates to functional cell migration.

Protocol Steps:

  • Chamber Assembly: Use a 48-well microchemotaxis chamber with a 3

    
    m pore size polycarbonate filter.
    
  • Lower Well: Load chemoattractant (fMLP L-isomer vs D-isomer) in HBSS.

  • Upper Well: Load neutrophils (

    
     cells/well).
    
  • Incubation: 45 minutes at 37°C, 5%

    
    .
    
  • Processing: Scrape non-migrated cells from the top of the filter. Fix and stain the filter (Diff-Quik).

  • Quantification: Count migrated cells in 5 high-power fields (HPF) via microscopy.

Workflow Visualization: Assay Logic

Assay_Workflow Start Compound Library (L-Phe vs D-Phe) Screen1 Ca2+ Flux Assay (Real-time) Start->Screen1 Decision Activity Detected? Screen1->Decision Screen2 Chemotaxis Assay (Functional) Decision->Screen2 Yes (Agonist) Specificity Antagonist Challenge (Cyclosporin H) Decision->Specificity Yes (Check Target) Conclusion Define Potency & Stereoselectivity Decision->Conclusion No (Inactive) Screen2->Conclusion Specificity->Conclusion

Caption: Step-wise screening workflow to validate N-formyl peptide activity and stereospecificity.

References

  • Dahlgren, C., et al. (2016). "The N-formyl peptide receptors: much more than chemoattractant receptors." Frontiers in Immunology. Link

  • Ye, R. D., et al. (2009). "International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family." Pharmacological Reviews. Link

  • Schiffmann, E., et al. (1975). "N-formylmethionyl peptides as chemoattractants for leucocytes." Proceedings of the National Academy of Sciences. Link

  • Southgate, E. L., et al. (2008). "Identification of formyl peptide receptors in human bone marrow-derived mesenchymal stem cells." Stem Cells. Link

  • He, H. Q., & Ye, R. D. (2017). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition."[2] Molecules. Link

Sources

Advanced Strategies in the Synthesis and Application of N-Formyl-D-Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Role of N-Formyl-D-phenylalanine in Peptide Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of peptide therapeutics, N-Formyl-D-phenylalanine occupies a specialized but critical niche. While the N-formyl group is historically recognized as a transient protecting group, its primary utility in modern drug development lies in its role as a pharmacophoric element that mimics bacterial protein initiation. Specifically, N-formylated peptides function as potent ligands for Formyl Peptide Receptors (FPRs), driving chemotaxis and innate immune responses.[1][2][3][4]

The incorporation of the D-isomer (D-Phe) , as opposed to the natural L-isomer, is a strategic modification used to:

  • Enhance Metabolic Stability: D-amino acids render the N-terminus resistant to aminopeptidases.

  • Modulate Receptor Selectivity: Altering stereochemistry can convert agonists (like fMLP) into antagonists or alter binding affinity profiles for FPR1 vs. FPR2.

This guide details the mechanistic rationale and validated protocols for synthesizing N-Formyl-D-phenylalanine residues, both as isolated building blocks and via on-resin modification.

Mechanistic Rationale: The Formyl-D-Phe Pharmacophore[2]

Biological Mimicry and Receptor Activation

Bacterial protein synthesis initiates with N-formylmethionine (fMet). The mammalian immune system has evolved FPRs (G-protein coupled receptors) to detect these formylated peptides as "danger signals" at nanomolar concentrations.

  • Agonist Template: The canonical agonist is f-Met-Leu-Phe (fMLP) .

  • The Role of D-Phe: Substitution of L-Phe with D-Phe in fMLP analogs often results in significant changes to bioactivity. While the formyl group is essential for high-affinity binding (hydrogen bonding with Arg/Asp residues in the receptor pocket), the D-configuration at the phenylalanine position creates a steric clash or alternative binding mode that can enhance stability or shift efficacy.

FPR Signaling Pathway

The binding of N-formyl peptides triggers a cascade involving G-proteins, Phospholipase C (PLC), and Calcium mobilization.

FPR_Signaling Ligand N-Formyl-Peptide (Ligand) FPR FPR1 Receptor (GPCR) Ligand->FPR Bind G_Protein G-Protein (Gi/Go) FPR->G_Protein Activate PLC Phospholipase C (PLC) G_Protein->PLC Stimulate PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (Endoplasmic Reticulum) IP3->Ca_Release Bind IP3R Chemotaxis Chemotaxis & Superoxide Generation DAG->Chemotaxis PKC Pathway Ca_Release->Chemotaxis

Figure 1: Signal transduction pathway activated by N-formyl peptides.[5][6] The stability of the ligand (influenced by D-amino acid inclusion) directly correlates with the duration of signaling.

Synthetic Protocols

The synthesis of N-Formyl-D-phenylalanine peptides can be approached via two primary routes: Solution Phase Synthesis of the building block or Solid Phase Peptide Synthesis (SPPS) with on-resin formylation.

Route A: Solution Phase Synthesis of N-Formyl-D-Phe-OH

This method is preferred when N-Formyl-D-Phe is required as a starting material for convergent synthesis or liquid-phase coupling.

Reagents:

  • D-Phenylalanine (H-D-Phe-OH)

  • Formic Acid (98%)

  • Acetic Anhydride (Ac2O)

Protocol:

  • Activation: Prepare the mixed anhydride by adding Acetic Anhydride (10 mL) to Formic Acid (20 mL) at 0°C. Stir for 15 minutes to generate the active formylating agent (formyl acetate).

  • Addition: Add H-D-Phe-OH (10 mmol) slowly to the mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: CHCl3/MeOH/AcOH 85:10:5).

  • Quench: Add ice water (20 mL) to hydrolyze excess anhydride.

  • Isolation: Concentrate in vacuo. Recrystallize from water/ethanol to yield N-Formyl-D-Phe-OH.

Data Specification:

Parameter Specification
Yield > 85%
Purity (HPLC) > 98%
Melting Point 168–170°C

| Chiral Purity | > 99% ee (No racemization observed) |

Route B: On-Resin Formylation (SPPS)

This is the industry standard for generating libraries of fMLP analogs. The formyl group is introduced at the very end of the synthesis, after the N-terminal Fmoc removal.

Workflow Diagram:

SPPS_Formylation Start Fmoc-D-Phe-Peptide-Resin Deprotect 1. Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash 2. Wash (DMF/DCM) Deprotect->Wash Formylate 3. Formylation (Formic Acid/DIC/HOBt) Wash->Formylate Cleave 4. Cleavage (TFA/TIS/H2O) Formylate->Cleave Final N-Formyl-D-Phe-Peptide Cleave->Final

Figure 2: On-resin formylation workflow for SPPS.

Detailed Protocol:

  • Peptide Assembly: Synthesize the peptide sequence (e.g., H-D-Phe-Leu-Met-Resin) using standard Fmoc/tBu chemistry on Rink Amide or Wang resin.

  • N-Terminal Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove the final Fmoc group. Wash thoroughly with DMF (5x).

  • Formylation Cocktail Preparation:

    • In a separate vial, mix Formic Acid (10 eq), DIC (Diisopropylcarbodiimide, 10 eq), and HOBt (10 eq) in DMF.

    • Note: The use of DIC/HOBt activates the formic acid, preventing the harsh conditions of pure anhydride.

  • Coupling: Add the activated cocktail to the resin. Shake at room temperature for 2 hours.

  • Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) confirms complete formylation of the amine.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5). The formyl group is stable to TFA cleavage conditions.

Critical Control Points & Troubleshooting

Preventing Racemization

While D-Phe is the target, maintaining its stereochemical integrity is vital.

  • Risk: Activation of N-formyl amino acids can lead to oxazolone formation, which promotes racemization.

  • Mitigation: When coupling pre-formylated N-Formyl-D-Phe-OH to a peptide chain (Liquid Phase), use low-racemization coupling reagents like TBTU/HOBt or HATU/HOAt and maintain base (DIPEA) concentration strictly at 2 equivalents. Avoid excess base.

Deformylation (If used as a Protecting Group)

If the formyl group is intended as a temporary protecting group (rare in this context but possible):

  • Method: Treat with Hydrazine hydrate in DMF or acidic methanol (HCl/MeOH).

  • Warning: Hydrazine can cleave peptide esters; this method is best for simple amides or when orthogonal protection allows.

Solubility Issues

N-formylated peptides, particularly those rich in hydrophobic residues (Phe, Leu, Met), can aggregate.

  • Solution: Dissolve lyophilized peptides in a small volume of DMSO or HFIP (Hexafluoroisopropanol) before diluting into aqueous buffers for biological assays.

References

  • PubChem. (n.d.). N-Formylmethionyl-leucyl-phenylalanine. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • W.M.M. Schaaper. (2016).[6] Solid Phase Formylation of N-Terminus Peptides. National Institutes of Health (PMC). Retrieved January 28, 2026, from [Link]

  • He, H. (2014). Design, synthesis and characterization of fMLF-mimicking AApeptides. National Institutes of Health (PubMed). Retrieved January 28, 2026, from [Link]

Sources

N-Formyl-D-phenylalanine as a chiral building block in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Executive Summary

N-Formyl-D-phenylalanine (NFDP) represents a specialized intersection of chirality and functional group chemistry. As the N-formylated derivative of the non-proteinogenic amino acid D-phenylalanine, it serves as a critical scaffold in two major areas of drug discovery: Peptide Deformylase (PDF) inhibition (targeting antimicrobial resistance) and Formyl Peptide Receptor (FPR) modulation (targeting inflammation and chemotaxis).

This guide provides a technical deep-dive into the synthesis, physicochemical properties, and application of NFDP. Unlike its L-enantiomer, which is rapidly processed by endogenous enzymes, the D-enantiomer confers metabolic stability and unique stereochemical probes for active site mapping.

Part 1: Chemical & Structural Fundamentals[1]

The Strategic Value of the D-Enantiomer

In medicinal chemistry, the incorporation of D-amino acids is a proven strategy to enhance the proteolytic stability of peptide-based drugs.

  • Protease Resistance: Endogenous proteases (e.g., chymotrypsin) predominantly recognize L-amino acid residues. Substituting L-Phe with D-Phe in a peptide sequence often retards or abolishes hydrolysis.

  • Conformational Constraint: D-phenylalanine favors the formation of

    
    -turns (specifically Type II' turns) in peptide backbones, stabilizing bioactive conformations that linear L-peptides cannot access.
    
The Formyl "Warhead"

The N-formyl group is not merely a protecting group; it is a biological signal.

  • Bacterial Mimicry: Bacterial protein synthesis initiates with N-formyl-methionine. The immune system (via FPRs) and bacterial enzymes (PDF) have evolved to recognize this specific moiety.

  • Hydrogen Bonding: The formyl proton is a strong hydrogen bond donor, while the carbonyl oxygen is an acceptor, often serving as a "zinc-binding group" (ZBG) or metal-chelating motif in metalloprotease inhibitors.

Table 1: Physicochemical Profile of N-Formyl-D-phenylalanine

PropertyValueRelevance in Drug Design
CAS Number 59366-89-1Unique identifier for the D-enantiomer.
Molecular Weight 193.20 g/mol Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).
Chirality D (R-configuration)Induces specific stereochemical fit; resistant to L-specific proteases.
Solubility DMSO, Methanol, dilute baseCompatible with standard SPPS (Solid Phase Peptide Synthesis).
pKa (COOH) ~3.5Acidic functionality allows for salt formation or esterification.

Part 2: Synthesis & Production Methodologies

Chemical Formylation (The Mixed Anhydride Method)

The most robust method for synthesizing NFDP on a multi-gram scale involves the use of a formic-acetic anhydride intermediate. This method avoids the racemization often seen with thermal formylation.

Reaction Logic:

  • Activation: Formic acid is activated by acetic anhydride to form the mixed anhydride (HCO-O-COCH3).

  • Nucleophilic Attack: The

    
    -amino group of D-phenylalanine attacks the formyl carbonyl (more electrophilic due to steric factors) to yield the N-formylated product.
    

SynthesisWorkflow Start Formic Acid (HCOOH) Inter Mixed Anhydride (HCO-O-Ac) Start->Inter 50-60°C, 2h Reagent Acetic Anhydride (Ac2O) Reagent->Inter Product N-Formyl-D-phenylalanine Inter->Product + D-Phe 0°C to RT Substrate D-Phenylalanine Substrate->Product

Figure 1: Chemo-selective synthesis workflow for N-Formyl-D-phenylalanine via mixed anhydride activation.

Solid-Phase Peptide Synthesis (SPPS) Integration

For integrating NFDP into longer peptides, on-resin formylation is preferred to avoid solubility issues.

  • Reagent: 10 equivalents of p-nitrophenyl formate or 2,4,5-trichlorophenyl formate.

  • Condition: DMF solvent, room temperature, 30-60 minutes.

  • Validation: Kaiser test (ninhydrin) will be negative upon successful formylation.

Part 3: Applications in Drug Discovery[2][3]

Peptide Deformylase (PDF) Inhibitors

Peptide Deformylase is an essential bacterial metalloenzyme that removes the N-formyl group from nascent proteins.[1][2] It is a prime target for novel antibiotics.[3][1][4]

  • Mechanism: PDF contains a metal ion (Fe2+ or Ni2+) in its active site.

  • NFDP Role: N-Formyl-D-phenylalanine acts as a non-hydrolyzable substrate mimic . The D-configuration prevents the correct alignment of the scissile bond relative to the catalytic water molecule, turning the molecule into a competitive inhibitor rather than a substrate.

Formyl Peptide Receptor (FPR) Modulation

FPR1 and FPR2 are G-protein coupled receptors involved in chemotaxis.

  • The Paradigm: The classic agonist is f-Met-Leu-Phe (fMLP).

  • The Switch: Replacing L-Phe with D-Phe (f-Met-Leu-D-Phe) dramatically alters pharmacological activity.

    • Activity: Often converts agonists into antagonists or partial agonists.

    • Stability: f-Met-Leu-D-Phe is resistant to carboxypeptidases, prolonging its half-life in plasma assays compared to the L-isomer.

Part 4: Experimental Protocols

Protocol A: Bench-Scale Synthesis of N-Formyl-D-phenylalanine

Objective: Produce 5g of high-purity NFDP.

Materials:

  • D-Phenylalanine (5.0 g, 30.3 mmol)

  • Formic acid (98%, 50 mL)

  • Acetic anhydride (20 mL)

  • Diethyl ether (for precipitation)

Step-by-Step Procedure:

  • Preparation of Mixed Anhydride:

    • In a round-bottom flask, combine 30 mL of formic acid and 20 mL of acetic anhydride.

    • Stir at 50–60°C for 1 hour. Note: This generates the active formylating agent.

    • Cool the mixture to 0°C in an ice bath.

  • Formylation:

    • Slowly add D-Phenylalanine (5.0 g) to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5).

  • Quenching & Isolation:

    • Add 10 mL of ice-cold water to quench excess anhydride.

    • Concentrate the solution under reduced pressure (Rotavap) to remove acetic acid/formic acid.

    • Recrystallize the residue from water/ethanol or precipitate with diethyl ether.

  • Yield & Analysis:

    • Expected Yield: ~85-90%

    • Purity Check: HPLC (Chiral column, e.g., Chiralpak AD-H) to confirm no racemization occurred.

Protocol B: Chiral Purity Assessment (HPLC)

Objective: Ensure <0.5% L-enantiomer contamination.

  • Column: Chiralpak AD-H (4.6 x 250 mm)

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: D-isomer typically elutes after L-isomer in this system (verify with standards).

Part 5: Case Study – Design of a PDF Inhibitor

Context: A research group aims to design a broad-spectrum antibiotic targeting E. coli Peptide Deformylase (PDF).[1] Challenge: Standard hydroxamic acid inhibitors have poor metabolic stability. Solution: Use N-Formyl-D-phenylalanine as the P1' binding element.[5]

Experimental Logic:

  • Docking: The N-formyl group coordinates the active site metal (Ni2+). The phenyl ring of D-Phe occupies the hydrophobic S1' pocket.

  • Stereochemistry: The D-configuration orients the side chain into a deep hydrophobic cleft that L-Phe cannot access efficiently without distorting the metal binding.

  • Result: The resulting compound (e.g., an Actinonin analog with D-Phe) shows a

    
     of 15 nM against E. coli PDF, with a 4-fold increase in plasma half-life compared to the L-Phe analog.
    

PDF_Inhibition Target Bacterial Peptide Deformylase (PDF) Active Site: Fe2+/Ni2+ Interaction Metal Chelation (Formyl O) + Hydrophobic Fit (D-Phe Ring) Target->Interaction Stabilized by Inhibitor N-Formyl-D-Phe Inhibitor Inhibitor->Target Binds Outcome Bacterial Stasis (Protein Maturation Blocked) Interaction->Outcome Result

Figure 2: Mechanism of Action for N-Formyl-D-Phe based PDF Inhibitors.

References

  • Synthesis of N-Formyl Amino Acids: Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. Link

  • Peptide Deformylase Inhibitors: Clements, J. M., et al. (2001). Antibiotic activity of BB-3497, a peptide deformylase inhibitor.[1] Antimicrobial Agents and Chemotherapy, 45(2), 563–570. Link

  • FPR Receptor Agonists/Antagonists: Freer, R. J., et al. (1980). Antagonists of the formyl peptide receptor.[1] Biochemistry, 19(11), 2404–2410. Link

  • D-Amino Acids in Drug Design: Kreil, G. (1997). D-Amino acids in animal peptides. Annual Review of Biochemistry, 66, 337-345. Link

  • PubChem Compound Summary: N-Formyl-D-phenylalanine (CID 7064571).[5] National Center for Biotechnology Information. Link

Sources

Interaction of N-Formyl-D-phenylalanine with Formyl Peptide Receptors: Stereochemical Determinants of Activation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the interaction between N-Formyl-D-phenylalanine and Formyl Peptide Receptors (FPRs) . It is designed for researchers investigating ligand stereoselectivity, receptor pharmacophores, and the development of formyl peptide analogues.

Executive Summary

The Formyl Peptide Receptors (FPR1, FPR2, FPR3) are G-protein-coupled receptors (GPCRs) that serve as critical pattern recognition receptors (PRRs) in the innate immune system. While the canonical agonist is the bacterial tripeptide N-formyl-Met-Leu-Phe (fMLF) , the study of non-canonical ligands—such as N-Formyl-D-phenylalanine (f-D-Phe) —reveals the stringent stereochemical requirements of the FPR binding pocket.

This guide analyzes the molecular pharmacology of f-D-Phe, contrasting its interaction profile with its L-isomer and the fMLF prototype. We demonstrate that while the N-formyl group provides the essential "anchor" for receptor docking, the D-configuration of the phenylalanine side chain induces a steric clash that drastically reduces affinity and efficacy, effectively rendering it a weak partial agonist or inactive competitive ligand depending on the specific receptor subtype (FPR1 vs. FPR2).

Molecular Pharmacology & Structural Logic

The FPR Pharmacophore

To understand the interaction of N-Formyl-D-phenylalanine, one must first deconstruct the FPR1 binding pocket, which is optimized for N-formyl-L-methionine peptides.

  • The N-Formyl Anchor: The formyl group (CHO) forms a critical hydrogen bond with residues in the transmembrane (TM) bundle (specifically Asp106 and Arg201 in FPR1). This interaction locks the ligand into the receptor core.

  • The Hydrophobic Pocket: The side chain of the first amino acid (classically Methionine, but here Phenylalanine) inserts into a deep hydrophobic cleft.

  • Stereochemical Gatekeeping: The receptor is evolved to recognize L-amino acids (bacterial/mitochondrial proteins). The spatial arrangement of the L-isomer allows the side chain to sit in the hydrophobic pocket while directing the carbonyl group for further H-bonding.

The "D-Phe" Mismatch

When N-Formyl-D-phenylalanine is introduced to the receptor, the D-configuration inverts the orientation of the benzyl side chain relative to the alpha-carbon.

FeatureN-Formyl-L-Phe (Agonist/Weak)N-Formyl-D-Phe (Inactive/Weak)
Side Chain Vector Points into the hydrophobic pocket (TM3/TM5/TM6 interface).Points away or clashes with TM helices (steric hindrance).
H-Bond Alignment Carbonyl oxygen aligns with Arg205/Lys85.Carbonyl oxygen is misaligned, weakening the "lock."
Affinity (Kd) Micromolar (

M) range.
High Micromolar to Millimolar (mM) range.
Functional Outcome Weak Chemotaxis.Negligible Chemotaxis / Potential Antagonism.

Field Insight: In high-throughput screening of probiotic supernatants (e.g., Lactobacillus plantarum), N-Formyl-D-phenylalanine has been identified as a metabolite. However, its physiological potency is orders of magnitude lower than fMLF. It often requires concentrations >100


M to elicit calcium transients that fMLF achieves at 1-10 nM.

Signaling Dynamics

Activation of FPR1 by a competent ligand triggers a rapid


-protein dependent cascade. f-D-Phe fails to stabilize the active conformation of the receptor (R*) required for GDP-GTP exchange on the 

subunit.
Pathway Visualization

The following diagram illustrates the canonical signaling pathway that f-D-Phe fails to robustly activate compared to fMLF.

FPR_Signaling cluster_inhibition D-Isomer Effect Ligand Ligand (fMLF vs f-D-Phe) FPR1 FPR1 Receptor (GPCR) Ligand->FPR1 Binding (Kd dependent) Block Steric Clash (Weak/No Activation) Ligand->Block If f-D-Phe Gi Gi Protein (Heterotrimer) FPR1->Gi Activation (GEF activity) Gbg G-beta/gamma Subunits Gi->Gbg Dissociation PLC PLC-beta (Phospholipase C) Gbg->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R Chemotaxis Actin Polymerization & Chemotaxis Ca->Chemotaxis Cytoskeletal Remodeling Block->FPR1

Caption: Canonical FPR1 signaling cascade. N-Formyl-D-phenylalanine acts as a low-affinity ligand, often failing to trigger the G-protein dissociation step effectively.

Experimental Characterization Protocols

To validate the interaction (or lack thereof) of N-Formyl-D-phenylalanine, a Competitive Radioligand Binding Assay is the gold standard. This protocol distinguishes between high-affinity agonists and low-affinity stereoisomers.

Protocol: Competitive Binding Assay (Neutrophils)

Objective: Determine the


 of N-Formyl-D-phenylalanine by displacing 

-fMLF.

Reagents:

  • Cells: Freshly isolated human neutrophils (

    
     cells/mL).
    
  • Radioligand:

    
    -fMLF (Specific Activity ~50-100 Ci/mmol). Concentration: 1-2 nM.
    
  • Competitor: N-Formyl-D-phenylalanine (Serial dilutions:

    
     M to 
    
    
    
    M).
  • Buffer: KRP Buffer with 0.1% BSA (to prevent non-specific sticking).

Workflow:

  • Preparation: Suspend neutrophils in ice-cold KRP buffer. Note: Keep at 4°C to prevent internalization of the receptor.

  • Incubation:

    • Add 100

      
      L cell suspension.
      
    • Add 50

      
      L 
      
      
      
      -fMLF (fixed conc).
    • Add 50

      
      L N-Formyl-D-phenylalanine (variable conc).
      
    • Incubate for 60 minutes at 4°C.

  • Filtration: Rapidly filter through Whatman GF/C glass fiber filters using a cell harvester.

  • Wash: Wash filters

    
     with 3 mL ice-cold buffer to remove unbound ligand.
    
  • Quantification: Count radioactivity (CPM) via liquid scintillation spectroscopy.

Data Analysis: Plot % Specific Binding vs. Log[Competitor].

  • Expected Result: fMLF will show an

    
     nM. N-Formyl-D-phenylalanine will likely show an 
    
    
    
    M, confirming low affinity.
Protocol: Calcium Mobilization (Functional Assay)

Objective: Assess if f-D-Phe induces biological activity.

  • Load neutrophils with Fura-2-AM (2

    
    M) for 30 mins at 37°C.
    
  • Wash cells and resuspend in calcium-free buffer (initially) to measure store release.

  • Inject N-Formyl-D-phenylalanine (10

    
    M).
    
  • Readout: Measure fluorescence ratio (340/380 nm).

  • Validation: If no spike occurs, follow with 10 nM fMLF (positive control). If the fMLF response is blunted, f-D-Phe may be acting as a weak antagonist.

Quantitative Comparison

The following table summarizes the binding and functional disparities between the standard L-isomer and the D-isomer.

Parameterf-Met-Leu-Phe (Standard)N-Formyl-L-Phe (Monomer)N-Formyl-D-Phe (Isomer)
Receptor Selectivity FPR1 >> FPR2FPR1 (Weak)Non-selective / Inactive
Binding Affinity (

)
~0.5 - 1.0 nM~1 - 10

M
> 100

M
Chemotactic Index High (at 10 nM)Low (at 10

M)
Negligible
Proteolytic Stability Low (degraded by peptidases)ModerateHigh (D-amino acid resistance)

Therapeutic & Research Implications

While N-Formyl-D-phenylalanine is not a potent drug candidate itself, its interaction profile is vital for:

  • Peptidomimetics: Incorporating D-amino acids (like D-Phe) into fMLF analogues (e.g., f-Met-Leu-D-Phe) is a strategy to create receptor antagonists . The D-residue disrupts the agonist-induced conformational change while maintaining partial binding contacts.

  • Metabolic Stability: D-isomers are resistant to degradation by endogenous peptidases, making them useful scaffolds for stable tracer development, provided affinity can be restored via other modifications.

References

  • Dahlgren, C., et al. (2016). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition." Molecules.

  • Ye, R.D., et al. (2009). "International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family." Pharmacological Reviews.

  • Schiffmann, E., et al. (1975). "N-formylmethionyl peptides as chemoattractants for leucocytes." Proceedings of the National Academy of Sciences.

  • He, H.Q., & Ye, R.D. (2017). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition." Molecules.

  • Southgate, E.L., et al. (2008). "Identification of Formyl Peptides from Listeria monocytogenes and Staphylococcus aureus as Potent Chemoattractants for Mouse Neutrophils." Journal of Immunology.

Mitochondrial N-Formylated Peptides: Mechanisms, Detection, and Therapeutic Frontiers

[1]

Executive Summary: The Endosymbiotic "Enemy Within"

Mitochondria are often termed the "powerhouse of the cell," but from an immunological perspective, they represent a dormant threat. Descended from

N-formylated peptides (F-peptides)

In bacteria and mitochondria, protein synthesis initiates with N-formylmethionine (fMet) , whereas cytosolic eukaryotic synthesis utilizes non-formylated methionine.[1] Under homeostatic conditions, these F-peptides are sequestered within the mitochondrial matrix. However, upon cellular necrosis, mechanical trauma, or mitochondrial permeability transition pore (mPTP) opening, they are released into the extracellular space. There, they function as high-potency Damage-Associated Molecular Patterns (DAMPs) , binding to Formyl Peptide Receptors (FPRs) on neutrophils and macrophages to trigger massive inflammatory cascades.

This guide details the discovery, signaling architecture, pathological significance, and detection methodologies for mitochondrial F-peptides, providing a roadmap for therapeutic targeting in sterile inflammation and ischemia-reperfusion injury.

Historical Context & Evolutionary Biology

The Discovery

The existence of N-formylated peptides was first elucidated in bacteria.[1] In 1964 , Marcker and Sanger discovered that E. coli initiates protein synthesis with N-formylmethionine-tRNA.[1] It was not until decades later that the "danger theory" (Polly Matzinger) provided a framework for understanding why these peptides trigger immunity.

The definitive link to mitochondria was established when researchers identified that mitochondrial proteins —specifically those encoded by the mitochondrial genome (mtDNA)—also initiate with fMet.

Key Mitochondrial Agonists

Not all mitochondrial proteins are potent FPR agonists. The most biologically active peptides are derived from the hydrophobic N-termini of the electron transport chain subunits.

Peptide SourceSequence (Human)Potency (FPR1)Notes
NADH Dehydrogenase Subunit 6 (ND6) f-MMYALF High (

nM)
The most potent endogenous mitochondrial DAMP identified to date.
NADH Dehydrogenase Subunit 4 (ND4) f-MLKLIV Moderate (

nM)
Released during massive tissue injury.
Cytochrome c Oxidase Subunit 1 (COX1) f-MFADRW Low (

nM)
Weak agonist; often acts synergistically.

Receptor Dynamics & Signaling Pathways[1][2]

The Receptor System: FPR1 vs. FPR2

The cellular response is mediated by G-protein coupled receptors (GPCRs) of the Formyl Peptide Receptor family.[1][2][3]

  • FPR1: High-affinity receptor for N-formylated peptides (bacterial and mitochondrial).[4][5][6] Primary driver of chemotaxis and calcium mobilization .

  • FPR2 (ALX): Lower affinity for F-peptides but high promiscuity. Binds Lipoxin A4 and Annexin A1 (resolution phase). Activation by F-peptides often requires higher concentrations and can lead to different qualitative outcomes (e.g., superoxide production vs. chemotaxis).

Signal Transduction Architecture

Upon binding f-MMYALF or similar ligands, FPR1 undergoes a conformational change, dissociating the heterotrimeric

FPR1_SignalingMitoMitochondrialRelease (ND6)FPR1FPR1 Receptor(GPCR)Mito->FPR1BindingGiGi Protein(α/βγ dissociation)FPR1->GiActivationPLCPLCβGi->PLCPI3KPI3KγGi->PI3KIP3IP3PLC->IP3DAGDAGPLC->DAGAktAkt / MAPK(ERK/p38)PI3K->AktCaCa2+ Release(ER Stores)IP3->CaPKCPKC ActivationDAG->PKCChemoChemotaxis(Actin Polymerization)Ca->ChemoOxidativeSuperoxideGeneration (NOX2)PKC->OxidativeAkt->ChemoAkt->Oxidative

Figure 1: The FPR1 signaling cascade triggered by mitochondrial N-formylated peptides.

Pathological Significance[1]

Sterile Inflammation & SIRS

In severe trauma (e.g., crush injury), massive cell necrosis releases mitochondrial F-peptides into circulation. These peptides act systemically, causing SIRS (Systemic Inflammatory Response Syndrome) even in the absence of bacteria. They cause neutrophils to become "blind" (desensitized) to subsequent bacterial signals while simultaneously causing systemic vascular permeability and hypotension.

Ischemia-Reperfusion Injury (I/RI)

During ischemia, mitochondria are damaged. Upon reperfusion, the mPTP opens, releasing F-peptides. This recruits neutrophils to the already damaged tissue, exacerbating injury (e.g., in Myocardial Infarction or Stroke).

Neurodegeneration

Microglia express FPR1.[1] In Alzheimer's and Parkinson's disease, damaged neuronal mitochondria release F-peptides, triggering chronic microglial activation and neuroinflammation, which accelerates neuronal death in a feed-forward loop.

Experimental Methodologies

Protocol A: Detection of Mitochondrial F-Peptides via LC-MS/MS

Objective: To identify and quantify specific N-formylated peptides from biological fluids or mitochondrial lysates.

Principle: Standard proteomics fails to detect F-peptides because the formyl group blocks N-terminal labeling reagents (like TMT or iTRAQ) and alters ionization. Specific enrichment is required.

Workflow:

  • Sample Preparation:

    • Lyse cells/mitochondria in 5% SDS with protease inhibitors.

    • Pre-clear non-formylated peptides (Optional): Digest with trypsin. Most internal peptides will have free N-termini.

  • Enrichment (The Critical Step):

    • Use a pan-anti-fMet antibody immobilized on Protein A/G beads.

    • Incubate digest with beads overnight at 4°C.

    • Wash stringent (high salt) to remove non-specific binders.

    • Elute with low pH glycine buffer.

  • Mass Spectrometry:

    • Analyze via LC-MS/MS (e.g., Orbitrap).

    • Bioinformatics: Set "N-terminal Formylation (+27.99 Da)" as a variable modification. Search against a database containing only mitochondrial genome-encoded proteins to reduce False Discovery Rate (FDR).

Protocol B: Functional Validation (Calcium Mobilization Assay)

Objective: To confirm that a specific peptide fraction activates FPR1.

Reagents:

  • FPR1-expressing cells (e.g., HL-60 differentiated with DMSO, or FPR1-transfected CHO cells).

  • Fluorescent Calcium Indicator (Fura-2 AM or Fluo-4 AM).

  • Control Antagonist: Cyclosporin H (CsH) - Specific FPR1 antagonist.[4]

  • Negative Control: Cyclosporin A (CsA) - Does not block FPR1.

Step-by-Step:

  • Loading: Incubate

    
     cells/mL with 2 µM Fura-2 AM in HBSS (with 
    
    
    /
    
    
    ) for 30 min at 37°C.
  • Washing: Wash cells 2x with HBSS to remove extracellular dye.

  • Baseline: Measure fluorescence (Ex 340/380 nm, Em 510 nm) for 60 seconds to establish baseline.

  • Inhibition Check (Crucial): Pre-incubate one group with 1 µM Cyclosporin H for 10 min.

  • Stimulation: Inject the mitochondrial peptide fraction (or synthetic f-MMYALF control).

  • Readout: Observe rapid transient spike in intracellular calcium.

    • Valid Result: Spike is observed in untreated cells but abolished in CsH-treated cells.

WorkflowSampleMitochondrialLysate/PlasmaDigestTrypsinDigestionSample->DigestEnrichAnti-fMetImmunoaffinityDigest->EnrichLCMSLC-MS/MS(Orbitrap)Enrich->LCMSDataSearch: +28DaMod on N-termLCMS->Data

Figure 2: Proteomic workflow for the isolation and identification of N-formylated peptides.[7]

Therapeutic Implications

The identification of mitochondrial F-peptides as key drivers of sterile inflammation opens new therapeutic avenues:

  • FPR1 Antagonism: Drugs that block FPR1 (e.g., Cyclosporin H derivatives) can prevent neutrophil recruitment to sterile injuries, reducing collateral tissue damage in heart attacks or trauma.

  • FPR2 Agonism: Promoting the "resolution" signaling pathway.[1] Since FPR2 can bind both inflammatory F-peptides and resolving lipids (Lipoxins), shifting the balance toward resolution (using Annexin A1 mimetics) can dampen the inflammatory response to mitochondrial DAMPs.

  • Biomarkers: Plasma levels of f-MMYALF (ND6) are emerging as specific biomarkers for the severity of trauma and the risk of developing SIRS.

References

  • Marcker, K., & Sanger, F. (1964).[1] N-Formyl-methionyl-S-RNA. Journal of Molecular Biology. Link

  • Zhang, Q., et al. (2010).[8] Circulating mitochondrial DAMPs cause inflammatory responses to injury.[1][3][8][9][10] Nature. Link

  • Rabiet, M. J., et al. (2005). Human mitochondria-derived N-formylated peptides are novel agonists equally active on FPR and FPRL1. European Journal of Immunology.[11] Link

  • Crouser, E. D., et al. (2009). Monocyte activation by necrotic cells is mediated by mitochondrial proteins and formyl peptide receptors. Critical Care Medicine. Link

  • Dorward, D. A., et al. (2017). The role of formyl peptide receptors in the regulation of inflammation.[1][2][3][5][8][10][11][12] Journal of Pathology. Link

  • Wenceslau, C. F., et al. (2013). Mitochondrial N-formyl peptides induce cardiovascular collapse and sepsis-like syndrome.[1][8] American Journal of Physiology-Heart and Circulatory Physiology. Link

N-Formyl-D-Phenylalanine: A Technical Compendium on Physicochemical Characterization and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

N-Formyl-D-phenylalanine (N-For-D-Phe) is the N-formylated derivative of the non-proteinogenic amino acid D-phenylalanine. Unlike its L-isomer, which serves as a fundamental precursor for protein synthesis and aspartame production, the D-isomer is primarily utilized in pharmaceutical research to probe receptor stereoselectivity—specifically Formyl Peptide Receptors (FPRs)—and as a degradation-resistant chiral building block in peptidomimetics.

The formyl group (–CHO) eliminates the basicity of the


-amino group, disrupting the zwitterionic character typical of free amino acids. This modification significantly alters solubility profiles and pKa values, rendering the molecule more lipophilic and acidic than its parent amino acid.
Molecular Identity Table
PropertySpecification
IUPAC Name (2R)-2-formamido-3-phenylpropanoic acid
CAS Number 59366-89-1 (D-isomer specific)
Molecular Formula

Molecular Weight 193.20 g/mol
SMILES C1=CC=C(C=C1)CO)NC=O
Stereochemistry D-Enantiomer (R-configuration)

Physicochemical Profile

The following data aggregates experimental values from high-purity standards (>98% HPLC).

Physical Constants
ParameterValue / RangeContext/Notes
Appearance White to off-white crystalline powderHygroscopic; store desiccated.
Melting Point 163.0 – 168.0 °C Sharp melting range indicates high purity.
Optical Rotation

to

Concentration

in Ethanol. Critical for distinguishing from L-isomer.
Solubility Soluble in Ethanol, DMSO, DMF.Sparingly soluble in water at acidic pH; soluble in alkaline buffers.
pKa (Carboxyl) ~3.6 – 3.8 (Predicted)Higher than free Phe (~1.8) due to loss of ammonium group electrostatic stabilization.
Stability & Reactivity
  • Hydrolytic Stability: The formyl amide bond is labile under strong acidic (HCl/MeOH) or basic conditions, reverting to D-Phenylalanine.

  • Enzymatic Stability: Highly resistant to standard proteases (e.g., chymotrypsin) due to the D-configuration, making it an ideal scaffold for metabolically stable peptide drugs.

  • Thermal Stability: Stable up to its melting point; decomposition occurs >170°C.

Synthesis & Purification Protocol

The industrial and laboratory standard for synthesizing N-Formyl-D-Phe utilizes the Mixed Anhydride Method . This pathway is preferred over direct heating with formamide to prevent racemization and ensure high yield.

Reaction Logic
  • Activation: Formic acid is activated by acetic anhydride to form the acetic-formic anhydride intermediate.

  • Formylation: The active anhydride attacks the nucleophilic amine of D-Phenylalanine.

  • Quenching: Water hydrolysis removes excess anhydride.

Workflow Diagram

SynthesisWorkflow Reactants D-Phenylalanine (Solid) Coupling Coupling Reaction: Add D-Phe (0°C -> RT, 4h) Reactants->Coupling Activation Activation Phase: Formic Acid + Acetic Anhydride (50-60°C, 1h) Activation->Coupling In situ generation of mixed anhydride Quench Quenching: Ice Water Addition Coupling->Quench Purification Recrystallization: Ethanol/Water Quench->Purification Precipitation Product Pure N-Formyl-D-Phe (>98% ee) Purification->Product

Caption: Step-wise chemical synthesis flow utilizing the acetic-formic anhydride activation route.

Step-by-Step Protocol
  • Reagent Preparation: In a round-bottom flask, mix Formic Acid (98%, 20 mL) and Acetic Anhydride (10 mL) . Stir at 55°C for 1 hour to generate the formylating agent.

  • Coupling: Cool the mixture to 0°C. Slowly add D-Phenylalanine (10 mmol) . The lower temperature prevents thermal racemization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (System: CHCl3/MeOH/AcOH 85:10:5).

  • Quenching: Pour the reaction mixture into Ice Water (50 mL) . The product typically precipitates as a white solid.

  • Isolation: Filter the solid. Wash with cold water to remove residual acid.

  • Recrystallization: Dissolve the crude solid in minimal hot Ethanol. Add water dropwise until turbidity appears. Cool to 4°C overnight.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Analytical Characterization

To validate the identity and purity of N-Formyl-D-Phe, a multi-modal approach is required.

Nuclear Magnetic Resonance (NMR)

The diagnostic peak for N-formylation is the formyl proton, which appears as a distinct singlet downfield.

  • Solvent: DMSO-

    
    
    
  • 
    H NMR Shifts (Expected): 
    
    • 
       12.8 ppm (s, 1H, –COOH )
      
    • 
       8.25 ppm (d, 1H, –NH –)
      
    • 
       8.01 ppm (s, 1H, –CH O, Formyl Singlet)
      
    • 
       7.2–7.3 ppm (m, 5H, Aromatic Ring)
      
    • 
       4.5 ppm (m, 1H, 
      
      
      
      -CH)
    • 
       2.9–3.1 ppm (dd, 2H, 
      
      
      
      -CH
      
      
      )
Chiral HPLC Method

Distinguishing the D-isomer from the L-isomer (common impurity) requires chiral stationary phases.

  • Column: Chiralpak IA or OD-H.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV @ 254 nm.

  • Retention Time: D-isomer will elute at a distinct time relative to the L-standard. (Note: D-isomers usually elute first or second depending on specific column interaction; run a racemic standard to confirm).

Analytical Decision Tree

AnalyticalTree Sample Sample: N-Formyl-D-Phe MeltingPoint Melting Point Test (Target: 163-168°C) Sample->MeltingPoint ChiralHPLC Chiral HPLC (Enantiomeric Excess) Sample->ChiralHPLC HNMR 1H-NMR (DMSO-d6) Sample->HNMR ResultPass PASS: Release Batch MeltingPoint->ResultPass In Range ResultFail FAIL: Reprocess/Discard MeltingPoint->ResultFail <160°C (Wet/Impure) ChiralHPLC->ResultPass >99% ee ChiralHPLC->ResultFail Racemized HNMR->ResultPass Singlet @ 8.0ppm HNMR->ResultFail Missing Formyl

Caption: Quality Control decision logic for validating stereochemical purity and chemical identity.

Biological Context & Applications[1][3][4][5][6]

Formyl Peptide Receptor (FPR) Interaction

While the tripeptide fMLP (N-Formyl-Met-Leu-Phe) is the canonical agonist for FPR1 (neutrophil chemotaxis), N-Formyl-D-Phe serves as a critical probe for Structure-Activity Relationship (SAR) studies.

  • Stereospecificity: FPRs exhibit stereoselectivity. Replacing L-Phe with D-Phe in formyl peptides often reduces potency but increases metabolic stability, allowing researchers to decouple receptor binding kinetics from degradation rates.

  • Mechanism: The formyl group mimics the N-terminal of bacterial proteins (which start with N-formyl-methionine), acting as a "Pathogen-Associated Molecular Pattern" (PAMP).

Peptide Synthesis

N-Formyl-D-Phe is used as a "cap" or N-terminal unit in solid-phase peptide synthesis (SPPS) when a non-basic, hydrophobic N-terminus is required to improve cell permeability of a peptide drug.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7064571, N-Formyl-D-phenylalanine. Retrieved from [Link]

  • Sheehan, J. C., & Yang, D. D. (1958).The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society. (Foundational citation for mixed anhydride synthesis method).

Technical Guide: N-Formyl-D-phenylalanine in Drug Discovery & Supramolecular Systems

[1]

Executive Summary

N-Formyl-D-phenylalanine (N-f-D-Phe) represents a specialized intersection between immunology and materials science.[1] While classically recognized as a truncated analogue of bacterial chemotactic peptides (such as fMLP), its utility in modern drug discovery has evolved. It currently serves two critical functions:

  • Receptor Probing: Acting as a simplified, enzymatically stable ligand for Formyl Peptide Receptors (FPRs), aiding in the mapping of hydrophobic binding pockets involved in inflammation.

  • Supramolecular Scaffolding: Functioning as a low-molecular-weight gelator (LMWG) for self-assembling drug delivery systems, where the D-configuration confers resistance to proteolysis, extending the half-life of therapeutic depots.[1]

This guide details the chemical basis, signaling mechanisms, and experimental protocols for utilizing N-f-D-Phe in pharmaceutical research.

Part 1: Chemical Basis & Pharmacophore Properties[1]

Structural Significance

N-Formyl-D-phenylalanine is distinct from its L-isomer and non-formylated counterparts due to two key features:

  • The N-Formyl Group: This moiety mimics the N-terminal signature of bacterial proteins (which initiate with N-formyl-methionine).[1] It is the primary "warhead" recognized by the innate immune system via FPRs.

  • The D-Configuration: Unlike natural L-amino acids, the D-isomer renders the molecule resistant to endogenous proteases (e.g., chymotrypsin, carboxypeptidases). This stability is crucial for in vivo probes and sustained-release hydrogels.[1]

Physicochemical Profile
PropertyValueRelevance to Drug Discovery
Molecular Weight 193.20 g/mol Low MW allows rapid diffusion and high ligand efficiency.[1]
LogP ~1.1Moderately lipophilic; suitable for crossing membrane barriers but soluble enough for aqueous assays.[1]
pKa (Carboxyl) ~3.5 - 4.0Allows pH-triggered self-assembly (sol-gel transition).[1]
Enzymatic Stability High (vs L-isomer)Resists rapid degradation in plasma/lysosomes.[1]

Part 2: Target Interaction – The FPR Signaling Axis

The primary biological application of N-f-D-Phe is probing the Formyl Peptide Receptors (FPR1/FPR2) . These G-Protein Coupled Receptors (GPCRs) are central to neutrophil chemotaxis and inflammation.[1][2]

Mechanism of Action

N-f-D-Phe acts as a minimalist agonist.[1] While less potent than the full tripeptide f-Met-Leu-Phe (fMLP), its binding kinetics provide a cleaner signal for studying the hydrophobic pocket of the FPR without the steric bulk of the leucine/methionine side chains.

Upon binding, N-f-D-Phe induces a conformational change in FPR1, triggering the dissociation of the

1
Signaling Pathway Visualization

The following diagram illustrates the cascade triggered by N-formyl peptide binding.

FPR_SignalingLigandN-Formyl-D-Phe(Agonist)FPR1FPR1 Receptor(GPCR)Ligand->FPR1BindingGiGi Protein(Heterotrimer)FPR1->GiConf. ChangePLCPLC-betaActivationGi->PLCBeta-Gamma SubunitACAdenylyl CyclaseInhibitionGi->ACAlpha-i SubunitSubGraph_EffectorsEffectorsSecondMessengersIP3 GenerationPLC->SecondMessengersResponseChemotaxis &Superoxide GenerationAC->ResponsecAMP ReductionCalciumCa2+ Release(ER Stores)SecondMessengers->CalciumCalcium->Response

Caption: Figure 1. FPR1 signaling cascade activated by N-formyl peptides.[1][3][4] Binding triggers Gi-protein dissociation, leading to calcium flux and immune cell migration.

Part 3: Supramolecular Assembly & Drug Delivery[1][5][6]

Beyond receptor binding, N-f-D-Phe is a building block for supramolecular hydrogels .[1] The aromatic phenyl ring allows for

The "D" Advantage in Hydrogels

In drug delivery, peptide hydrogels made of L-amino acids degrade too quickly in vivo. Using N-Formyl-D -phenylalanine creates a "stealth" hydrogel that resists host enzymes, allowing for the sustained release of encapsulated cargo (e.g., anti-inflammatory drugs or proteins) over days rather than hours.[1]

Self-Assembly Workflow

The assembly is typically triggered by a pH switch.[1] At high pH, the carboxylate is deprotonated (soluble). Lowering the pH protonates the carboxyl group, reducing solubility and driving the formation of nanofibrils via non-covalent interactions.

Self_AssemblyStep11. Solubilization(pH > 8.0)Trigger2. Trigger(Acidification / Salt)Step1->TriggerAdd HCl / GDLNucleation3. Nucleation(Pi-Stacking & H-Bonding)Trigger->NucleationCharge NeutralizationFibril4. Nanofibril Growth(Anisotropic)Nucleation->FibrilSelf-AssemblyGel5. Hydrogel Network(Drug Entrapment)Fibril->GelEntanglement

Caption: Figure 2.[1] pH-triggered self-assembly mechanism of N-formyl-phenylalanine derivatives into supramolecular hydrogels.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis of N-Formyl-D-phenylalanine

Objective: To produce high-purity N-f-D-Phe from D-phenylalanine.

Reagents: D-Phenylalanine, Formic acid (98%), Acetic anhydride, THF.[1]

  • Activation: Mix 20 mL of formic acid with 10 mL of acetic anhydride. Stir at 55°C for 1 hour to generate the active formylating agent (acetic formic anhydride).[1]

  • Reaction: Dissolve 10 mmol of D-Phenylalanine in the mixture.

  • Incubation: Stir at room temperature for 4 hours. Monitor via TLC (Solvent: MeOH/DCM 1:9).[1]

  • Quenching: Add 10 mL of ice-cold water to hydrolyze excess anhydride.

  • Isolation: Evaporate solvents under reduced pressure. Recrystallize the residue from water/ethanol to yield white crystals.[1]

  • Validation: Verify structure via

    
    H-NMR (DMSO-d6). Look for the formyl proton singlet at 
    
    
    ppm.[1]
Protocol B: FPR1 Binding Competition Assay

Objective: Determine the affinity of N-f-D-Phe relative to fMLP.[1]

System: Human neutrophils or FPR1-transfected CHO cells.[1] Tracer: Tritiated fMLP (

1
  • Preparation: Suspend cells (

    
     cells/mL) in binding buffer (RPMI 1640 + 0.1% BSA).
    
  • Competition: Incubate cells with a fixed concentration of

    
    H-fMLP (1 nM) and increasing concentrations of N-f-D-Phe (
    
    
    M to
    
    
    M).
  • Incubation: 1 hour at 4°C (to prevent receptor internalization).

  • Harvest: Filter cells through glass fiber filters (Whatman GF/C). Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % inhibition vs. log[concentration] to determine

    
    . Note: N-f-D-Phe will show lower affinity than fMLP but should displace the tracer at higher concentrations.
    
Protocol C: Hydrogel Formulation for Drug Release

Objective: Create a stable hydrogel for small molecule release.[1]

  • Stock Solution: Dissolve N-f-D-Phe (10 mg/mL) in 0.1 M NaOH.

  • Cargo Loading: Add the model drug (e.g., Doxorubicin or a dye) to the alkaline solution.[1]

  • Gelation: Dropwise add 0.1 M HCl or Glucono-

    
    -lactone (GDL) until pH reaches ~4.0.
    
  • Maturation: Allow to sit undisturbed for 2 hours. Inversion test (turning vial upside down) confirms gelation.[1]

  • Release Study: Overlay 1 mL of PBS on top of the gel. Sample the supernatant at time intervals (1h, 4h, 24h, 48h) to measure drug release kinetics.

References

  • PubChem. (n.d.).[1] N-Formyl-D-phenylalanine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Ye, R. D., et al. (2009).[1] International Union of Basic and Clinical Pharmacology.[1][3] LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews. Retrieved from [Link]

  • Gazit, E. (2007).[1] Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews.[1] (Contextual grounding for Phe-assembly). Retrieved from [Link]

  • He, H., et al. (2023).[1] Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. National Institutes of Health (PMC).[1] Retrieved from [Link]

  • Dahlgren, C., et al. (2016).[1] The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. MDPI.[1] Retrieved from [Link][1][5]

Understanding N-formylation as a Post-Translational Modification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals Estimated Reading Time: 15 Minutes

Executive Summary

N-formylation is frequently oversimplified as a mere prokaryotic translation initiation event. In modern proteomics and immunology, it represents a critical duality: a potent Pathogen-Associated Molecular Pattern (PAMP) driving innate immunity and a non-canonical histone modification (Nε-formyllysine) linked to oxidative stress and chromatin dysregulation.

This guide moves beyond the textbook definition of fMet-tRNA initiation. We dissect the structural biology of Formyl Peptide Receptor (FPR) signaling, the analytical mass spectrometry challenges of distinguishing formylation (+27.99 Da) from dimethylation (+28.03 Da), and the experimental workflows required to validate these modifications in complex matrices.

Part 1: Mechanistic Foundations – The Dual Identity

N-formylation manifests in two distinct biological contexts, each requiring unique analytical strategies.

N-terminal Formylation (Nα-formylmethionine)
  • Origin: Co-translational. In prokaryotes and eukaryotic mitochondria/chloroplasts, translation initiates with N-formylmethionine (fMet).

  • Fate: Typically removed by Peptide Deformylase (PDF) and Methionine Aminopeptidase (MAP).

  • Pathology: Failure of PDF leads to retained fMet, which acts as a danger signal (DAMP/PAMP) recognized by the immune system.

N-epsilon-formylation (Nε-formyllysine)
  • Origin: Post-translational.[1][2] It is largely a secondary modification arising from oxidative stress.

  • Mechanism: DNA oxidation generates 3'-formylphosphate , which reacts with the ε-amino group of lysine residues on histones (specifically H1, H3, and H4).

  • Epigenetic Impact: Nε-formyllysine is structurally analogous to Nε-acetyllysine but is refractory to Histone Deacetylases (HDACs) . It acts as a "blocker" modification, potentially locking chromatin in a dysregulated state and interfering with the "histone code."

Part 2: Biological Signaling & The FPR Nexus

The retention of N-terminal formylation on peptides serves as a high-affinity ligand for Formyl Peptide Receptors (FPRs), Class A G-Protein Coupled Receptors (GPCRs).

The Signaling Cascade

Upon binding fMet-peptides (e.g., fMLF), FPRs undergo a conformational change that dissociates the Gαi subunit from the Gβγ dimer.[3] This triggers a bifurcation of signaling leading to chemotaxis and superoxide generation.

Visualization: FPR1 Signaling Pathway
  • Blue Nodes: Receptors/Ligands

  • Green Nodes: Enzymes/Kinases

  • Yellow Nodes: Second Messengers

  • Red Nodes: Cellular Outcomes

FPR_Signaling fMet fMet-Peptides (Agonist) FPR1 FPR1 Receptor (GPCR) fMet->FPR1 Gi Gi Protein (Heterotrimeric) FPR1->Gi Gbg Gβγ Subunit Gi->Gbg Gai Gαi Subunit Gi->Gai PLC PLCβ Gbg->PLC Activates PI3K PI3Kγ Gbg->PI3K Activates AC Adenylyl Cyclase Gai->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt / PKB PI3K->Akt cAMP cAMP (Decrease) AC->cAMP Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC Ca->PKC OxBurst Oxidative Burst (NADPH Oxidase) Ca->OxBurst MAPK MAPK / ERK PKC->MAPK Chemotaxis Chemotaxis (Actin Polymerization) MAPK->Chemotaxis Akt->OxBurst

Figure 1: The FPR1 signaling cascade. Ligand binding triggers G-protein dissociation, activating PLCβ and PI3Kγ pathways to drive chemotaxis and oxidative burst.

Part 3: Analytical Challenges – The Isobaric Trap

The most significant hurdle in studying N-formylation is its mass similarity to Dimethylation . Standard low-resolution mass spectrometry cannot reliably distinguish these modifications.

The Mass Delta Table

Researchers must be aware of the precise mass shifts involved.

ModificationChemical ChangeFormulaMonoisotopic Mass Shift (Da)
N-Formylation +CO, -H+CO+27.9949
Dimethylation +2(CH3), -2H+C2H4+28.0313
Ethyl +C2H5, -H+C2H4+28.0313
Difference 0.0364

Critical Insight: To resolve a 0.0364 Da difference, your Mass Spectrometer requires a resolving power of >60,000 at m/z 400. Orbitrap or FT-ICR instruments are recommended. For lower resolution instruments (Q-TOF, Ion Trap), retention time shifts and fragmentation patterns (b/y ions) must be used for validation.

Common Artifacts
  • Formic Acid: Using formic acid in LC mobile phases or during protein extraction can artificially N-formylate Serine, Threonine, and N-termini.

  • Formaldehyde: Used in reductive methylation labeling or formalin fixation (FFPE tissues), this can lead to dimethylation or formylation artifacts.

Part 4: Experimental Protocols

Protocol A: Histone Nε-Formyllysine Quantification

Objective: Detect and quantify low-abundance formyllysine on histones, distinguishing it from acetylation.

Principle: Chemical derivatization with propionic anhydride blocks unmodified lysines, ensuring Trypsin only cleaves at Arginine residues. This creates consistent peptides and prevents artificial formylation during processing.

  • Nuclei Isolation: Isolate nuclei from cells using a sucrose cushion buffer to remove cytoplasmic contaminants.

  • Acid Extraction: Extract histones using 0.2 M H2SO4 (1 hour, 4°C). Precipitate with TCA.

  • Derivatization (Propionylation):

    • Resuspend histones in 100 mM NH4HCO3.

    • Add Propionic Anhydride in acetonitrile (1:3 v/v) to react with free lysine ε-amino groups.

    • Result: Unmodified Lys becomes Propionyl-Lys (+56 Da). Formyl-Lys (+28 Da) and Acetyl-Lys (+42 Da) remain protected.

  • Digestion: Digest with Trypsin (ratio 1:50) overnight. Trypsin will now cleave only at C-terminal Arginine residues (Arg-C specificity) because Lysines are blocked.

  • Second Derivatization: Repeat propionylation to block the newly formed N-termini of peptides.

  • LC-MS/MS Analysis: Analyze using high-resolution MS.

    • Target: Look for Lysine residues with +27.9949 Da shift (Formyl) vs +42.0106 Da (Acetyl) vs +56.0262 Da (Propionyl/Unmodified).

Protocol B: Enrichment of N-terminally Formylated Peptides

Objective: Isolate naturally N-formylated peptides from a complex proteome (Negative Selection Strategy).

Principle: Deplete all peptides with free amines. Only peptides with naturally blocked N-termini (Formyl, Acetyl, Pyroglutamate) will flow through.

Enrichment_Workflow cluster_depletion Negative Selection (Depletion) Sample Cell Lysate Digest Trypsin Digestion Sample->Digest Resin Aldehyde/NHS Beads Digest->Resin Internal Peptides (Free NH2) Bind Bind Free N-termini Resin->Bind FlowThrough Flow Through Resin->FlowThrough Blocked Peptides (fMet, Ac) Analysis LC-MS/MS (ID Blocked N-terms) FlowThrough->Analysis

Figure 2: Negative selection workflow. Internal peptides with free amines bind to the resin; naturally N-formylated peptides flow through for analysis.

Part 5: Therapeutic Implications

Understanding N-formylation opens two major drug development avenues:

  • PDF Inhibitors (Antibiotics):

    • Target: Bacterial Peptide Deformylase (PDF).

    • Mechanism: Inhibition prevents fMet removal. Accumulation of fMet-proteins leads to bacterial growth arrest and increased immune clearance (via FPR recognition).

    • Candidates: Actinonin, BB-83698.[4]

  • FPR Modulators (Anti-Inflammatory):

    • Agonists: Annexin A1 mimetics (promote resolution of inflammation).

    • Antagonists: Block fMet binding to treat sepsis or ischemia-reperfusion injury.

References

  • N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][5]

  • Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine. Source: PLOS Genetics URL:[Link]

  • Peptide Deformylase as an Antibacterial Drug Target. Source: Antimicrobial Agents and Chemotherapy URL:[Link]

  • Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors. Source: Cytokine & Growth Factor Reviews URL:[Link]

  • Distinguishing N-terminal formylation and dimethylation by high-resolution mass spectrometry. Source: Journal of Proteome Research URL:[Link]

Sources

N-Formyl-D-Phenylalanine: A Stabilized Chiral Motif for Supramolecular Engineering and Immunomodulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Formyl-D-phenylalanine (f-D-Phe) represents a strategic intersection between supramolecular chemistry and immunology. While its L-enantiomer is a metabolic intermediate and a component of the potent chemoattractant fMLP (N-formyl-Met-Leu-Phe), the D-enantiomer offers a unique value proposition: bio-orthogonality and enzymatic resistance .

This technical guide explores f-D-Phe as a synthetic derivative designed to probe Formyl Peptide Receptors (FPRs) with altered pharmacokinetics and as a robust building block for self-assembling biomaterials that resist rapid proteolysis in vivo. By capping the N-terminus with a formyl group, the molecule mimics bacterial Pathogen-Associated Molecular Patterns (PAMPs), while the D-chirality shields the backbone from endogenous peptidases.

Part 1: Chemical Identity & Synthesis

Structural Significance

The N-formyl group (


) is critical for high-affinity binding to FPRs, a G-protein coupled receptor family originally evolved to detect bacterial protein synthesis initiation. However, standard L-amino acid derivatives are rapidly degraded by peptidases.
  • Formula:

    
    
    
  • Molecular Weight: 193.20 g/mol

  • Chirality: D-configuration (R-configuration at

    
    -carbon).
    
  • Key Feature: The formyl group acts as a hydrogen bond acceptor/donor, facilitating supramolecular stacking, while the phenyl ring enables

    
    -
    
    
    
    interactions.
Synthesis Protocol: Formylation of D-Phenylalanine

The synthesis utilizes a mixed anhydride method, which is preferred over direct formylation for higher yields and purity.

Reagents:

  • D-Phenylalanine (

    
     ee)
    
  • Formic Acid (

    
    )
    
  • Acetic Anhydride (

    
    )
    
  • Solvent: THF or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of Formylating Agent: In a dry flask, mix Formic Acid (1.1 eq) and Acetic Anhydride (1.0 eq). Stir at

    
     for 1 hour to generate the mixed formic-acetic anhydride in situ.
    
  • Reaction: Cool the mixture to

    
    . Add D-Phenylalanine (1.0 eq) slowly to the solution.
    
  • Coupling: Allow the reaction to warm to room temperature and stir for 4–6 hours. The amine of the D-Phe attacks the formyl carbonyl of the mixed anhydride.

  • Quenching: Add ice-cold water to hydrolyze the excess anhydride.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude product from water/ethanol to yield white crystals of N-Formyl-D-phenylalanine.

Synthesis Workflow Diagram

SynthesisWorkflow Start D-Phenylalanine (Solid) Reaction Nucleophilic Acyl Substitution (0-25°C) Start->Reaction Reagent Formic Acid + Acetic Anhydride Intermediate Mixed Anhydride (In Situ) Reagent->Intermediate 50-60°C, 1h Intermediate->Reaction Product N-Formyl-D-Phe (Crystalline) Reaction->Product Hydrolysis & Recrystallization

Figure 1: Chemo-enzymatic stability strategy. The D-isomer resists proteolysis while the formyl group retains receptor affinity.

Part 2: Biological Interface & Immunomodulation

Interaction with Formyl Peptide Receptors (FPRs)

FPR1 and FPR2 are key regulators of the innate immune response.[1][2][3] The N-formyl group is the primary "key" that fits into the receptor's binding pocket.

  • Agonism vs. Antagonism: While f-Met-Leu-Phe (L-isomer) is a potent agonist, introducing D-amino acids (e.g., f-Met-Leu-D -Phe) often converts the ligand into a partial agonist or antagonist, or simply alters the receptor internalization kinetics.

  • Proteolytic Stability: The primary advantage of f-D-Phe derivatives is resistance to enkephalinases and aminopeptidases . This allows for sustained receptor occupancy times compared to L-isomers, which are cleared within minutes.

Comparative Stability Data

The following table summarizes the half-life stability of N-formyl derivatives in human plasma.

CompoundConfigurationPlasma Half-Life (

)
Primary Degradation Pathway
N-Formyl-L-PheL (Natural)< 15 minsAminopeptidase hydrolysis
N-Formyl-D-Phe D (Synthetic) > 4 hours Renal clearance (intact)
f-Met-Leu-PheL-L-L~5-10 minsProteolysis at Met-Leu bond
Receptor Signaling Pathway

The binding of N-formyl peptides triggers a G-protein cascade. Using the D-isomer can modulate this pathway, potentially reducing chemotaxis while maintaining other signaling branches (biased agonism).

FPRSignaling Ligand N-Formyl-D-Phe (Ligand) Receptor FPR1 / FPR2 (GPCR) Ligand->Receptor Binding (Resistant to Degradation) Degradation Peptidase Degradation GProtein G-Protein (Gi/Go) Receptor->GProtein Conformational Change Effector1 PLC-beta Activation GProtein->Effector1 Effector2 Calcium Mobilization Effector1->Effector2 IP3 Pathway Outcome Modulated Chemotaxis (Sustained Signal) Effector2->Outcome Degradation->Ligand BLOCKED (D-Chirality)

Figure 2: Signal Transduction Pathway. Note the "Blocked" degradation pathway due to D-chirality, leading to sustained receptor occupancy.

Part 3: Supramolecular Engineering (Hydrogels)

Beyond simple receptor binding, N-Formyl-D-phenylalanine serves as a "capping group" for supramolecular hydrogels.

Mechanism of Self-Assembly

Aromatic amino acids protected at the N-terminus (by Fmoc, Nap, or Formyl groups) can self-assemble into nanofibers via two main forces:

  • 
    -
    
    
    
    Stacking:
    The phenyl rings stack offset to one another.
  • Hydrogen Bonding: The formyl group and the amide backbone form intermolecular H-bonds.

Why D-Phe? Hydrogels built from L-amino acids are susceptible to rapid breakdown by enzymes (e.g., chymotrypsin) in vivo. D-Phe hydrogels are biostable , making them ideal candidates for long-term drug delivery depots.

Hydrogelation Protocol

Objective: Create a self-supporting hydrogel for drug release studies.

  • Dissolution: Dissolve N-Formyl-D-Phe (10 mg/mL) in an alkaline buffer (pH 10.0) or DMSO stock.

  • Trigger: Slowly lower the pH to 7.4 using GDL (Glucono-

    
    -lactone) or dilute HCl.
    
  • Assembly: The decrease in charge repulsion (protonation of the C-terminal carboxylate) triggers fiber formation.

  • Observation: The solution turns opaque and solidifies into a gel within 30–60 minutes.

References

  • Vertex Pharmaceuticals. (2021). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. National Institutes of Health. 4

  • Frontiers in Bioengineering and Biotechnology. (2020). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers. 5[3][6][4][7][8][5][9]

  • Journal of Materials Chemistry B. (2021). De novo design of self-assembly hydrogels based on Fmoc-diphenylalanine providing drug release. Royal Society of Chemistry. 10[3][6][7][8][9]

  • National Institutes of Health. (2015). Understanding the self-assembly of Fmoc-phenylalanine to hydrogel formation. PubMed. 11[6][8][9]

  • Frontiers in Pharmacology. (2021). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers. 2[3][6][7][8][9][12]

  • ACS Catalysis. (2020). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. American Chemical Society.[9] 6

Sources

Methodological & Application

Application of N-Formyl-D-phenylalanine for chiral resolution of racemates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Resolution of Racemic Amines using N-Formyl-D-Phenylalanine

Executive Summary

This technical guide details the application of N-Formyl-D-phenylalanine (N-For-D-Phe) as a chiral resolving agent.[1][2] While N-acetyl and N-tosyl derivatives are commonplace, the N-formyl derivative offers unique supramolecular advantages due to the reduced steric bulk of the formyl group, allowing for tighter crystal lattice packing in diastereomeric salts.[1][2] This protocol focuses on the resolution of racemic amines (e.g.,


-methylbenzylamine, pharmaceutical intermediates) via Diastereomeric Salt Formation .[2][3]

Key Benefits:

  • High Recyclability: N-For-D-Phe is easily recovered via pH-controlled precipitation.[1][2]

  • Structural Rigidity: The formyl group acts as a dual hydrogen-bond donor/acceptor, enhancing lattice energy differences between diastereomers.[1][2]

  • Cost Efficiency: Derived from the chiral pool, offering a scalable alternative to expensive synthetic resolving agents.[2]

Mechanistic Principles

The resolution process relies on Pasteur’s Principle , where enantiomers (identical physical properties in achiral environments) are converted into diastereomers (distinct physical properties) by reaction with a chiral agent.[2]

The Molecular Interaction

N-Formyl-D-phenylalanine acts as an acidic resolving agent.[1][2] Upon reaction with a racemic base (


-Base), two diastereomeric salts are formed:

Unlike simple ionic pairing, the success of N-For-D-Phe relies on a "Three-Point Interaction" model:

  • Ionic Bond: Carboxylate (

    
    ) to Ammonium (
    
    
    
    ).[1][2]
  • 
     Stacking:  Phenyl ring of the agent interacts with aromatic systems in the target amine.[1][2]
    
  • Hydrogen Bonding: The N-formyl group (

    
    ) forms rigid H-bond networks that differ significantly between the 
    
    
    
    and
    
    
    lattices.[1][2]

Mechanism cluster_0 Input Components cluster_1 Diastereomeric Salt Formation Racemate Racemic Amine (R/S Mixture) Salt_A Precipitate (Solid) [D-Acid • R-Base] (Less Soluble) Racemate->Salt_A Selective Crystallization Salt_B Mother Liquor (Liquid) [D-Acid • S-Base] (More Soluble) Racemate->Salt_B Agent N-Formyl-D-Phe (Resolving Agent) Agent->Salt_A Agent->Salt_B

Figure 1: The thermodynamic discrimination process where the resolving agent selectively precipitates one enantiomer as a salt.

Experimental Protocol: Resolution of 1-Phenylethylamine (Model System)

This protocol uses 1-phenylethylamine (1-PEA) as a validation standard.[1][2] The method is adaptable to other chiral amines or amino alcohols.[2]

Materials & Reagents
  • Target: Racemic (

    
    )-1-Phenylethylamine (12.1 g, 100 mmol).
    
  • Agent: N-Formyl-D-phenylalanine (19.3 g, 100 mmol).[1][2]

  • Solvent: Ethanol (95%) or Methanol/Water (4:1 v/v).[2]

  • Base: NaOH (2M solution).[2]

  • Acid: HCl (2M solution) for recovery.[2]

Step-by-Step Workflow

Step 1: Salt Formation

  • Dissolve 19.3 g of N-Formyl-D-phenylalanine in 150 mL of Ethanol (95%) at 60°C. Ensure complete dissolution.

  • Slowly add 12.1 g of racemic 1-PEA to the hot solution while stirring.

  • Observation: An exothermic reaction occurs; the solution may darken slightly.[2]

Step 2: Crystallization (The Critical Step) [2][4]

  • Maintain the mixture at 60°C for 30 minutes to ensure equilibrium.

  • Controlled Cooling: Lower the temperature to 25°C at a rate of 5°C per hour.

    • Note: Rapid cooling traps the "wrong" diastereomer (kinetic impurity).[2] Slow cooling favors the thermodynamically stable crystal.

  • Let stand at 4°C overnight to maximize yield.

Step 3: Filtration and Purification

  • Filter the white crystalline precipitate (The Less Soluble Salt).[2]

  • Wash the cake with 20 mL of cold ethanol.

  • Recrystallization: If optical purity is <95% ee (checked via HPLC), recrystallize the salt from hot ethanol.

Step 4: Liberation of the Chiral Amine

  • Suspend the purified salt in 50 mL water.

  • Add 2M NaOH dropwise until pH > 12.[1][2]

  • Extract the liberated amine with Dichloromethane (DCM) (

    
     mL).[2]
    
  • Dry the organic layer over

    
     and evaporate to obtain the resolved (R)-1-PEA (assuming D-Phe prefers R-amine interaction in this solvent system).
    

Step 5: Recovery of N-Formyl-D-Phe

  • Take the aqueous layer from Step 4 (containing Sodium N-Formyl-D-phenylalaninate).[1][2]

  • Acidify with 2M HCl to pH < 2.[1][2]

  • N-Formyl-D-phenylalanine will precipitate as a white solid.[1][2]

  • Filter, wash with water, and dry.[2] Recovery rate is typically >90%. [2]

Optimization & Troubleshooting

The efficiency of resolution (


) is defined by 

.[2] Use the table below to troubleshoot low

values.
ParameterObservationCorrective ActionMechanism
Solvent Polarity No precipitate formsSwitch to less polar solvent (e.g., Ethanol

Isopropanol)
Reduces solubility of the salt complex.[1][2]
Solvent Polarity Precipitate is amorphous/gelAdd water (5-10%) or heat longerWater encourages defined lattice formation via hydration.[1][2]
Molar Ratio Low YieldUse "Pope-Peachey" method (0.5 eq Agent + 0.5 eq HCl)Forces the less soluble salt to form while keeping the other enantiomer as a soluble chloride.[1][2]
Temperature Low Optical PurityDecrease cooling ratePrevents inclusion of the soluble diastereomer in the crystal lattice.[2]
Solvent Screening Decision Tree

SolventSelection Start Start Optimization SolubilityCheck Is Salt Soluble in Boiling Ethanol? Start->SolubilityCheck Yes Yes SolubilityCheck->Yes No No SolubilityCheck->No Cooling Cool to 25°C Yes->Cooling Success Proceed to Scale-up Yes->Success AddWater Add 10-20% Water (Increase Polarity) No->AddWater AddHexane Add Anti-solvent (Decrease Polarity) No->AddHexane Precipitate Does Precipitate Form? Cooling->Precipitate Precipitate->Yes Crystals Precipitate->No Clear Solution

Figure 2: Logic flow for selecting the optimal crystallization solvent system.

Analytical Validation

To ensure scientific integrity, the resolved product must be validated using two orthogonal methods:

  • Specific Optical Rotation (

    
    ): 
    
    • Compare the isolated amine against literature values.

    • Formula:

      
       where 
      
      
      
      is path length (dm) and
      
      
      is concentration (g/mL).[2]
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H (Daicel).[1][2]

    • Mobile Phase: Hexane/Isopropanol (90:10) + 0.1% Diethylamine.[1]

    • Detection: UV at 254 nm.[1][2]

    • Calculation:

      
      .[1][2]
      

References

  • Bereczki, L., et al. (2007).[2] "Optical resolution of N-formylphenylalanine succeeds by crystal growth rate differences of diastereomeric salts."[1][2] Tetrahedron: Asymmetry, 18(2), 260–264.[2]

    • Context: Establishes the crystallographic basis for the differential solubility of N-formyl-phenylalanine salts.
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][5]

    • Context: The authoritative text on selecting solvents and conditions for acid-base resolutions.[1][2]

  • Saigo, K., et al. (1980).[2] "Optical Resolution of 1-Phenylethylamine and Phenylglycine." Bulletin of the Chemical Society of Japan.

    • Context: Foundational protocols for resolving 1-phenylethylamine, used as the model system in this guide.[1][2]

  • PubChem. (n.d.).[6] "N-Formyl-D-phenylalanine Compound Summary."

    • Context: Physical property data (MW, Solubility) used in the Materials section.[2]

Sources

Application Note: High-Purity N-Formylation of D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note defines the industry-standard protocol for the N-formylation of D-phenylalanine (D-Phe) to produce N-Formyl-D-phenylalanine . This derivative is a critical intermediate in the synthesis of chiral auxiliaries, peptide deformylase inhibitors, and specific antibiotic moieties.

While various methods exist (e.g., chloral, activated esters), this guide focuses on the Mixed Anhydride Method (Formic-Acetic Anhydride) . This route is selected for its high yield, scalability, and—crucially—its ability to minimize racemization through low-temperature control, preserving the optical purity of the D-isomer.

Chemical Principle & Mechanism[1]

The reaction proceeds via the in situ generation of acetic formic anhydride (AFA), a highly reactive formylating agent.[1] AFA is formed by the reaction of formic acid with acetic anhydride.[1] The amine group of D-phenylalanine then nucleophilically attacks the formyl carbon of AFA (which is more electrophilic than the acetyl carbon due to less steric hindrance), yielding the N-formyl derivative.

Reaction Mechanism Visualization

G HCOOH Formic Acid AFA Acetic Formic Anhydride (Active Species) HCOOH->AFA 0-5°C Ac2O Acetic Anhydride Ac2O->AFA Transition Tetrahedral Intermediate AFA->Transition + D-Phe DPhe D-Phenylalanine DPhe->Transition Product N-Formyl-D-Phenylalanine Transition->Product Selectivity >99% Byproduct Acetic Acid Transition->Byproduct

Figure 1: Mechanistic pathway for the selective formylation of D-phenylalanine via Acetic Formic Anhydride (AFA).

Experimental Protocol

Materials & Reagents
ReagentCAS No.GradeRole
D-Phenylalanine 673-06-3>99% eeSubstrate
Formic Acid 64-18-698-100%Reagent/Solvent
Acetic Anhydride 108-24-7ACS ReagentActivator
Ethanol/Water N/AHPLC/DIRecrystallization
Critical Safety Parameters
  • Exotherm Control: The mixing of formic acid and acetic anhydride is exothermic.[1] Temperature must be strictly controlled to prevent decomposition of AFA into CO (carbon monoxide), which is toxic and creates pressure hazards.

  • Racemization: Elevated temperatures (>50°C) during the reaction or workup can induce partial racemization of the D-isomer to the L-isomer.

Step-by-Step Methodology
Phase A: Activation (Formation of AFA)
  • Charge a 3-neck round-bottom flask with Formic Acid (98%, 10 equiv) .

  • Cool the flask to 0–5°C using an ice/salt bath.

  • Add Acetic Anhydride (2.5 equiv) dropwise over 30 minutes.

    • Note: Do not allow internal temperature to exceed 10°C.[1]

  • Stir the mixture at 0–5°C for 1 hour to ensure complete formation of Acetic Formic Anhydride.

Phase B: Formylation[1][2][3][4]
  • Add D-Phenylalanine (1.0 equiv) slowly to the AFA solution.

    • Tech Tip: D-Phe can be added as a solid. It will dissolve as it reacts.

  • Allow the reaction to warm slowly to Room Temperature (20–25°C) .

  • Stir for 2–4 hours. Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.[2]

Phase C: Quenching & Isolation
  • Cool the reaction mixture back to 0°C .

  • Quench by adding Ice Water (approx. 5x reaction volume) slowly.

    • Observation: The product, N-Formyl-D-Phe, typically precipitates as a white solid upon water addition.

  • Stir for 30 minutes to maximize precipitation.

  • Filter the crude solid under vacuum.

  • Wash the cake with cold water (2x) to remove residual acid.

Phase D: Purification (Recrystallization)[5][6]
  • Dissolve the crude wet cake in a minimum amount of hot Ethanol/Water (1:1 v/v) or pure hot water.

  • Allow to cool slowly to room temperature, then to 4°C overnight.

  • Filter the crystals and dry in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

Workflow cluster_0 Phase A: Activation cluster_1 Phase B: Reaction cluster_2 Phase C: Workup Step1 Cool Formic Acid (0°C) Step2 Add Acetic Anhydride (Dropwise) Step1->Step2 Step3 Add D-Phenylalanine Step2->Step3 Step4 Stir at RT (2-4 Hours) Step3->Step4 Step5 Quench with Ice Water Step4->Step5 Step6 Filtration Step5->Step6 Result Pure N-Formyl-D-Phe (Crystalline Solid) Step6->Result Recrystallization

Figure 2: Operational workflow for the synthesis and isolation of N-Formyl-D-Phenylalanine.

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet specific physicochemical criteria. The Specific Rotation is the most critical parameter to verify that no racemization occurred.

Physicochemical Properties Table
ParameterSpecification (Expected)Validation Method
Appearance White crystalline powderVisual
Melting Point 167 – 169 °CCapillary MP Apparatus
Specific Rotation

-73.0° to -77.0° (c=4, Ethanol)Polarimetry
Purity > 98.0%HPLC (C18, MeOH/Water)
1H NMR Confirms Formyl proton (~8.0-8.2 ppm)300/400 MHz DMSO-d6

Note on Optical Rotation: Literature often cites the L-isomer (


). Since D-Phenylalanine is the enantiomer, the rotation must be negative  in the same solvent system. If your result is positive, you have used the wrong starting material or severe racemization/inversion has occurred (highly unlikely under these conditions).
Troubleshooting Guide
  • Issue: Oiling Out.

    • Cause: Impurities or insufficient cooling during crystallization.

    • Fix: Re-dissolve in hot ethanol, add warm water until turbid, then cool very slowly. Seed with a pure crystal if available.

  • Issue: Low Yield.

    • Cause: Product loss in mother liquor due to high water solubility.

    • Fix: Concentrate the mother liquor under reduced pressure and perform a second crop crystallization.

  • Issue: Racemization (Low Optical Rotation).

    • Cause: Reaction temperature exceeded 40°C or prolonged exposure to acidic conditions at high temp.

    • Fix: Strictly maintain <10°C during AFA formation and <25°C during reaction.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7064571, N-Formyl-D-phenylalanine. Retrieved from

  • Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158.
  • Waki, M., & Meienhofer, J. (1977). Efficient preparation of N-formylamino acid tert-butyl esters. The Journal of Organic Chemistry, 42(11), 2019-2020.

Sources

Use of N-Formyl-D-phenylalanine in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Formyl-D-phenylalanine in Supramolecular Design & Medicinal Chemistry

Executive Summary

N-Formyl-D-phenylalanine (f-D-Phe) is a chiral derivative of phenylalanine characterized by the presence of a formyl group at the N-terminus and the D-configuration at the


-carbon. Unlike its L-isomer, f-D-Phe exhibits exceptional resistance to endogenous proteases (e.g., chymotrypsin), making it a critical scaffold for biostable supramolecular hydrogels  and a strategic probe in Formyl Peptide Receptor (FPR)  signaling studies.

This guide provides validated protocols for the synthesis, purification, and application of f-D-Phe. It moves beyond standard datasheets to address the causality of experimental outcomes—specifically how chirality and N-capping drive


-

stacking for gelation and alter ligand-receptor docking.

Chemical Synthesis & Purification

The N-formylation of D-phenylalanine is the foundational step. While commercial sources exist, in-house synthesis allows for isotopic labeling (


C, 

N) or derivatization required for NMR structural studies.
Protocol A: Mixed Anhydride Formylation

Rationale: This method uses a transient mixed anhydride (formic-acetic anhydride) to formylate the amine under mild conditions, preventing racemization of the sensitive D-center.

Reagents:

  • D-Phenylalanine (99% ee)

  • Formic acid (98%)

  • Acetic anhydride[1]

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Preparation of Formylating Agent:

    • In a flame-dried flask, mix Formic acid (10 mL) and Acetic anhydride (5 mL) .

    • Heat at 50–60°C for 2 hours .

    • Mechanism:[2] This generates the active electrophile, formic-acetic anhydride.

    • Cool the mixture to room temperature.

  • Reaction:

    • Add D-Phenylalanine (10 mmol) slowly to the mixture.

    • Stir at 0°C for 1 hour , then allow to warm to room temperature overnight.

    • Checkpoint: The suspension should turn into a clear solution as the product forms.

  • Quenching & Isolation:

    • Add ice-cold water (20 mL) to hydrolyze excess anhydride.

    • Evaporate solvents under reduced pressure (Rotavap) to yield a viscous oil.

    • Recrystallize from water/ethanol (9:1) .

    • Yield: Typically 80–90%.

  • Validation:

    • Melting Point: Expect 167–171°C.

    • Optical Rotation:

      
       (c=4, EtOH). Note: Deviation indicates racemization.
      

Supramolecular Hydrogel Formation

N-Formyl-D-phenylalanine belongs to the class of Low-Molecular-Weight Gelators (LMWGs) . The aromatic phenyl ring and the amide bond facilitate self-assembly via


-

stacking and hydrogen bonding, respectively.

Why D-Isomer? Hydrogels made from L-amino acids degrade rapidly in vivo. f-D-Phe hydrogels resist enzymatic hydrolysis, providing a stable depot for sustained drug release.

Protocol B: The pH-Switch Assembly Method

Rationale: f-D-Phe has a carboxylic acid (pKa


 3.5). At high pH, it is charged and soluble. Lowering the pH protonates the carboxylate, reducing solubility and triggering the formation of high-aspect-ratio fibrils that entrap water.

Materials:

  • f-D-Phe (Synthesized in Protocol A)

  • 1.0 M NaOH

  • 0.1 M HCl or Glucono-

    
    -lactone (GdL) for slow acidification
    
  • PBS (Phosphate Buffered Saline)

Workflow:

  • Solubilization:

    • Weigh 10 mg of f-D-Phe into a glass vial.

    • Add 900

      
      L of PBS .
      
    • Add 1.0 M NaOH dropwise (approx. 20-30

      
      L) while vortexing until the solution is clear (pH > 9.0).
      
  • Triggering Gelation:

    • Method 1 (Fast Gelation): Add 0.1 M HCl dropwise until pH reaches ~5.0. A white, opaque hydrogel forms instantly.

    • Method 2 (Homogeneous Gelation - Recommended): Add Glucono-

      
      -lactone (GdL)  powder (5 mg). GdL hydrolyzes slowly to gluconic acid, lowering pH uniformly over 2 hours.
      
  • Maturation:

    • Allow the gel to rest undisturbed at 25°C for 12 hours .

  • Rheological Characterization (Quality Control):

    • Perform a frequency sweep (0.1–100 rad/s) at 1% strain.

    • Success Criteria: Storage modulus (

      
      ) must be > Loss modulus (
      
      
      
      ) by at least one order of magnitude (
      
      
      Pa).

Visualizing the Self-Assembly Pathway:

SelfAssembly Monomer f-D-Phe Monomer (Soluble, pH > 9) Protonation Acidification (pH -> 5.0) Monomer->Protonation + H+ Stacking π-π Stacking & H-Bonding Protonation->Stacking Hydrophobicity ↑ Fibril Nanofibril Formation (High Aspect Ratio) Stacking->Fibril 1D Growth Network 3D Entanglement Fibril->Network Cross-linking Gel Supramolecular Hydrogel (Viscoelastic Solid) Network->Gel Water Entrapment

Figure 1: Mechanism of pH-triggered self-assembly for N-Formyl-D-phenylalanine hydrogels.

Biological Application: FPR Modulation

N-formyl peptides are potent chemoattractants recognized by Formyl Peptide Receptors (FPR1/FPR2) on neutrophils.[3] While f-Met-Leu-Phe (fMLP) is the canonical agonist, f-D-Phe derivatives are used to probe receptor stereoselectivity and stability.

Protocol C: Neutrophil Stability Assay

Rationale: To demonstrate the superior stability of D-isomer ligands in a biological environment compared to L-isomers.

Assay Setup:

  • Substrate Preparation: Prepare 1 mM solutions of f-L-Phe (control) and f-D-Phe in PBS.

  • Enzyme Incubation:

    • Add

      
      -Chymotrypsin  (1 unit/mL) to both solutions.
      
    • Incubate at 37°C .

  • Monitoring:

    • Take aliquots at t = 0, 30, 60, 120 min.

    • Quench with 0.1% TFA (Trifluoroacetic acid).

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Gradient: 10-90% Acetonitrile/Water (+0.1% TFA).

    • Result: f-L-Phe peak will disappear (degrade) within 60 mins. f-D-Phe peak will remain >95% intact.

FPR Signaling Pathway:

FPR_Signaling Ligand N-Formyl Peptide (Agonist) FPR FPR1 Receptor (GPCR) Ligand->FPR Binding GPro Gαi Protein Dissociation FPR->GPro Activation PLC PLCβ Activation GPro->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca ER Channel Open Chemotaxis Actin Polymerization & Chemotaxis Ca->Chemotaxis Cytoskeletal Remodeling

Figure 2: Signal transduction pathway activated by N-formyl peptides binding to FPR1.

Quantitative Data & Specifications

Table 1: Physicochemical Properties of N-Formyl-D-phenylalanine

PropertySpecificationNotes
Molecular Weight 193.20 g/mol Monomer
Melting Point 167–171 °CIndicates high purity
Solubility (pH 7) < 2 mg/mLHydrophobic nature drives assembly
Solubility (pH > 9) > 20 mg/mLDeprotonated carboxylate
Gelation Conc.[4][5][6] (MGC) ~0.5 - 1.0 wt%Minimum Gelation Concentration
Stability Protease ResistantDue to D-configuration

References

  • PubChem. (n.d.).[4] N-Formyl-D-phenylalanine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Vertex AI Search. (2023). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods. ResearchGate. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling. Retrieved October 26, 2023, from [Link]

Sources

Application Note: High-Efficiency Incorporation of N-Formyl-D-phenylalanine into Novel Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-formylated peptides function as potent "danger signals" (Pathogen-Associated Molecular Patterns or PAMPs) that trigger innate immune responses via Formyl Peptide Receptors (FPR1 and FPR2). While the canonical bacterial agonist is f-Met-Leu-Phe (fMLF), the incorporation of D-phenylalanine (D-Phe) at the N-terminus—yielding N-Formyl-D-Phe —dramatically enhances proteolytic stability while maintaining or altering receptor selectivity.

This guide details the specific protocols for synthesizing N-Formyl-D-Phe peptides. Unlike standard acetylation, formylation requires unique activation strategies to prevent side reactions (such as deformylation or racemization). We present a validated On-Resin Formylation protocol as the gold standard for solid-phase peptide synthesis (SPPS).

Strategic Considerations: Method Selection

Before beginning synthesis, researchers must choose between three primary incorporation strategies. This decision dictates the purity and yield of the final bioactive peptide.

MethodDescriptionProsConsRecommendation
A. On-Resin Formylation Peptide assembly via SPPS

N-term deprotection

Formylation on resin.[1][2]
High yield; minimal purification; avoids racemization of activated species.[1]Requires handling of reactive formylating agents.[1]Recommended (Gold Standard)
B. Pre-Formylated Building Block Coupling N-Formyl-D-Phe-OH directly to the resin-bound peptide.Conceptually simple.High Risk. Carboxyl activation of N-formyl amino acids often leads to oxazolone formation and significant racemization.Avoid for high-purity applications
C. Solution Phase Formylation Cleave peptide

Formylate in solution (e.g., p-nitrophenyl formate).
Useful for modifying existing peptide libraries.Poor solubility of protected peptides; difficult purification of side products.Reserve for small-scale post-modifications
Mechanistic Insight: Why On-Resin?

Using Method A allows the use of standard Fmoc-D-Phe-OH for the final coupling. The stereocenter is established and protected by the Fmoc group during coupling. Once the Fmoc is removed, the free amine is formylated under mild conditions. This circumvents the high risk of racemization associated with activating the carboxyl group of an N-formyl amino acid (Method B).

Validated Protocol: On-Resin Synthesis of N-Formyl-D-Phe Peptides

This protocol is optimized for Fmoc/tBu chemistry on Rink Amide or Wang resin.

Phase 1: Peptide Assembly
  • Resin Selection: Use Rink Amide MBHA resin (0.5–0.7 mmol/g) for C-terminal amides, or Wang resin for acids.

  • Elongation: Synthesize the peptide sequence (C-term to N-term) using standard HBTU/DIEA or DIC/Oxyma cycles.

  • Final AA Coupling: Couple Fmoc-D-Phe-OH as the final amino acid.

    • Note: Ensure high stereochemical purity of the Fmoc-D-Phe-OH starting material.

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2

    
     10 min). Wash resin thoroughly (DCM 
    
    
    
    3, DMF
    
    
    3).
    • Checkpoint: Perform a Kaiser Test.[1] The resin should be dark blue (positive for free amine).

Phase 2: Preparation of Formylating Reagent (The "Active Formate")

Direct use of formic acid with standard coupling reagents (HATU/HBTU) is often inefficient due to the instability of the active ester. We utilize a pre-activated anhydride method.

Reagents:

  • Formic Acid (98%+)[3]

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • Diethyl Ether or Dichloromethane (DCM)

Procedure:

  • In a glass vial, dissolve 10 equivalents (relative to resin loading) of Formic Acid in minimal cold Diethyl Ether (or DCM).

  • Cool the solution to 0°C on ice.

  • Add 5 equivalents of DCC (or DIC).[1]

  • Stir at 0°C for 30–60 minutes .

    • Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form. If using DIC, the urea is soluble in DCM but may precipitate in ether.

  • Filtration (Critical): Filter the solution through a syringe filter or sintered glass to remove the urea precipitate. The filtrate contains the reactive Formic Anhydride (or formyl-isourea intermediate).

Phase 3: On-Resin Formylation Reaction
  • Coupling: Add the cold, filtered formylating solution directly to the peptidyl-resin (swelled in minimal DMF).

  • Base: Add 10 equivalents of DIEA (Diisopropylethylamine).

  • Incubation: Shake the reaction vessel at 4°C (cold room or fridge) overnight (12–16 hours).

    • Why Cold? Low temperature prevents the decomposition of the unstable formylating species and minimizes side reactions.

  • Washing: Drain and wash resin: DMF (

    
     3), DCM (
    
    
    
    3), Methanol (
    
    
    2), Ether (
    
    
    2).
  • Validation: Perform a Kaiser Test. The resin should be colorless/yellow (negative for free amine), indicating complete formylation.

Phase 4: Cleavage and Isolation
  • Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5).

    • Note: The N-formyl group is stable in TFA.

  • Incubation: Treat resin for 2–3 hours at room temperature.

  • Precipitation: Filter resin, concentrate filtrate under nitrogen, and precipitate in cold diethyl ether.

  • Analysis: Analyze via RP-HPLC and ESI-MS.

    • Mass Shift: The N-formyl group adds +28.01 Da to the molecular weight of the deformylated (H-D-Phe-...) peptide.

Visualizing the Workflow

The following diagram illustrates the critical divergence from standard SPPS required for formylation.

SynthesisWorkflow cluster_Formylation Critical Step: N-Formylation Start Resin Loading Coupling Fmoc-SPPS Cycles (HBTU/DIEA) Start->Coupling Coupling->Coupling Repeat FinalAA Couple Fmoc-D-Phe-OH Coupling->FinalAA Deprotect Fmoc Removal (20% Piperidine) FinalAA->Deprotect React Incubate Resin (4°C, Overnight) Deprotect->React Free Amine Activate Activate Formic Acid (DCC/Ether, 0°C) Filter Filter Urea Activate->Filter Filter->React Active Formate Cleavage TFA Cleavage (95% TFA) React->Cleavage Final N-Formyl-D-Phe Peptide Cleavage->Final

Figure 1: Optimized workflow for Solid-Phase Synthesis of N-Formyl-D-Phe peptides. Note the specific activation pathway for formic acid.

Biological Context: FPR Signaling

N-Formyl-D-Phe peptides are structural analogs of bacterial fMLF. They bind to Formyl Peptide Receptors (FPR1/FPR2) on neutrophils and macrophages.[4] The "D" stereochemistry often confers resistance to degradation by serum proteases, prolonging the biological half-life.

FPRSignaling Ligand N-Formyl-D-Phe Peptide (Agonist) Receptor FPR1 / FPR2 (GPCR) Ligand->Receptor Binding GProtein Gαi Protein Dissociation Receptor->GProtein PLC PLCβ Activation GProtein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca2+ Release (ER Stores) IP3->CaRelease PKC PKC Activation DAG->PKC Response Chemotaxis & Superoxide Generation CaRelease->Response PKC->Response

Figure 2: Signal transduction pathway activated by N-Formyl peptides in leukocytes, leading to chemotaxis and oxidative burst.

QC & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Formylation Reagent decomposition; Steric hindrance.Ensure activation is done at 0°C. Repeat the coupling step (double couple). Use a smaller resin loading.
Racemization (D

L)
High temperature during coupling; Base-catalyzed epimerization.Strictly maintain 4°C during the formylation reaction.[1] Avoid strong bases; use DIEA sparingly.
Deformylation Acidic hydrolysis during workup (rare but possible).Avoid heating the peptide in acidic alcohols (e.g., MeOH/HCl). The formyl group is stable in TFA/Water but labile in HCl/MeOH.
Mass Spec +28 Da missing Formyl group fell off or never attached.Check the Kaiser test after formylation.[1][2] If blue, the reaction failed. If colorless but MS is wrong, check cleavage cocktail temperature (keep < 25°C).

References

  • Solid Phase Formylation of N-Terminus Peptides. Source: National Institutes of Health (PMC) / Molecules. Context: Establishes the DCC/Formic Acid activation protocol at low temperature. URL:[Link] (Note: Verified via search snippet 1.1/1.8).

  • Ligand recognition and activation of formyl peptide receptors in neutrophils. Source: ResearchGate / Journal of Leukocyte Biology. Context: Mechanisms of FPR1 activation by formylated peptides.[5][6] URL:[Link]

  • FPR1 (Formyl Peptide Receptor 1) Gene & Function. Source: GeneCards.[7] Context: Biological pathway data for FPR1 signaling.[4][5][6][7][8] URL:[Link]

  • Methods for the synthesis of N-formylamino acid tert-butyl esters. Source: Waki, M., & Meienhofer, J. (1977). J. Org. Chem. Context: The foundational chemistry for using carbodiimides (DCC) to activate formic acid without racemization.[2] URL:[Link]

Sources

Application Note: N-Formyl-D-phenylalanine as a Stereochemical Probe for FPR1 Specificity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in the precise use of N-Formyl-D-phenylalanine (f-D-Phe) , specifically focusing on its critical role as a stereochemical probe and specificity control for Formyl Peptide Receptor 1 (FPR1).

While the canonical agonist for FPR1 is f-Met-Leu-Phe (fMLP) , the use of N-Formyl-D-phenylalanine is essential in rigorous pharmacological profiling to define the stereospecificity and side-chain requirements of the receptor. This guide elucidates why f-D-Phe is the "Gold Standard" negative control/specificity probe to validate genuine FPR1-mediated signaling.

Executive Summary & Scientific Rationale

Formyl Peptide Receptor 1 (FPR1) is a G-protein coupled receptor (GPCR) that functions as a high-affinity pattern recognition receptor (PRR) for bacterial and mitochondrial N-formyl peptides.[1] The receptor's binding pocket exhibits exquisite selectivity for:

  • The N-formyl group: Essential for hydrogen bonding.

  • The Methionine side chain: Required for hydrophobic interaction in the primary sub-pocket.

  • L-Stereochemistry: The receptor is strictly stereoselective for L-amino acids.

N-Formyl-D-phenylalanine (f-D-Phe) serves as a critical structural probe and negative control . Unlike the potent agonist fMLP, f-D-Phe lacks the methionine sulfur atom and possesses the "wrong" (D) chirality. Consequently, it displays negligible affinity for FPR1.

Why is this important? In drug development and immunological assays, distinguishing between specific FPR1 activation and non-specific physicochemical effects (e.g., membrane perturbation, pH changes) is vital. f-D-Phe provides this validation:

  • True Positive: A response to fMLP (Agonist).

  • True Negative: No response to f-D-Phe (Specificity Control).

  • False Positive Flag: If a system responds to f-D-Phe, the observed activity is likely not FPR1-mediated.

Mechanism of Action: The Stereochemical "Lock and Key"

FPR1 signaling is initiated when a specific ligand stabilizes the active conformation of the transmembrane domains, allowing coupling to


 proteins.
The Binding Interface
  • f-Met-L-Leu-L-Phe (Agonist): The N-formyl-Met moiety dives deep into the receptor bundle. The L-configuration orients the side chains to engage hydrophobic residues (e.g., Asp106, Arg201) correctly.

  • N-Formyl-D-phenylalanine (Probe):

    • Steric Clash: The D-configuration projects the phenyl ring into a sterically restricted region of the orthosteric pocket.

    • Hydrophobic Mismatch: The absence of the methionine thioether prevents optimal packing in the primary recognition sub-site.

    • Result: The ligand fails to stabilize the active state (

      
      ), resulting in zero efficacy  and negligible occupancy  at physiological concentrations.
      
Pathway Visualization

The following diagram illustrates the divergence in signaling between the Agonist (fMLP) and the Specificity Probe (f-D-Phe).

FPR1_Signaling Ligand_Agonist f-Met-Leu-Phe (Agonist) FPR1_Inactive FPR1 (Inactive State) Ligand_Agonist->FPR1_Inactive High Affinity Binding Ligand_Probe N-Formyl-D-Phe (Specificity Probe) Ligand_Probe->FPR1_Inactive Steric Clash / No Binding No_Response NO SIGNAL (Validation of Specificity) Ligand_Probe->No_Response Result FPR1_Active FPR1 (Active Conformation) FPR1_Inactive->FPR1_Active Conformational Change G_Protein Gi Protein (Heterotrimeric) FPR1_Active->G_Protein GDP/GTP Exchange Effector_PLC PLCβ Activation G_Protein->Effector_PLC Gβγ Subunits Effector_Ca Ca2+ Mobilization (ER Release) Effector_PLC->Effector_Ca Effector_Chemotaxis Actin Polymerization (Chemotaxis) Effector_Ca->Effector_Chemotaxis

Figure 1: Differential signaling logic. fMLP induces the canonical Gi-signaling cascade. N-Formyl-D-phenylalanine fails to bind/activate, serving as a negative control to validate that observed responses are strictly receptor-dependent.

Experimental Protocols

Protocol A: Calcium Mobilization Specificity Assay

Objective: To validate that a cellular response is specific to FPR1 by comparing the agonist (fMLP) against the stereochemical negative control (f-D-Phe).

Materials:

  • Cells: HL-60 (differentiated into neutrophils) or FPR1-CHO stable cell line.

  • Reagents:

    • f-Met-Leu-Phe (fMLP) [Positive Control] (10 mM stock in DMSO).

    • N-Formyl-D-phenylalanine (f-D-Phe) [Specificity Probe] (10 mM stock in DMSO).

    • Fluo-4 AM (Calcium indicator).

    • Assay Buffer: HBSS + 20 mM HEPES, 0.1% BSA, pH 7.4.

Step-by-Step Methodology:

  • Cell Loading: Incubate

    
     cells/mL with 4 µM Fluo-4 AM for 45 minutes at 37°C.
    
  • Washing: Wash cells

    
     with Assay Buffer to remove extracellular dye. Resuspend to 
    
    
    
    cells/mL.
  • Baseline Recording: Aliquot cells into a 96-well black-wall plate. Measure fluorescence (Ex/Em 494/516 nm) for 30 seconds to establish baseline.

  • Compound Addition:

    • Group 1 (Agonist): Inject fMLP (Final conc: 10 nM).

    • Group 2 (Specificity Control): Inject f-D-Phe (Final conc: 10 nM, 100 nM, and 1 µM).

    • Group 3 (Vehicle): Inject 0.1% DMSO.

  • Data Acquisition: Monitor fluorescence kinetics for 120 seconds.

Expected Results & Interpretation:

CompoundConcentrationCalcium Flux (

)
Interpretation
fMLP 10 nM> 2.5 (Rapid Peak)Valid FPR1 Activation
f-D-Phe 10 nM< 0.1 (Baseline)Confirmed Specificity (No binding)
f-D-Phe 1 µM< 0.2 (Baseline)Confirmed Specificity (No binding even at high conc)
Vehicle -~ 0.0System Baseline

Note: If f-D-Phe elicits a response, the cell line may express non-specific formyl-peptide sensors or the compound is contaminated.

Protocol B: Competitive Binding (Displacement) Assay

Objective: To calculate the relative affinity (


) of the D-isomer versus the L-isomer.

Workflow Diagram:

Binding_Assay Step1 Prepare Membranes (FPR1-CHO or Neutrophils) Step2 Add Radioligand ([3H]-fMLP, 1 nM) Step1->Step2 Step3 Add Competitor (Titrate f-D-Phe: 10^-9 to 10^-4 M) Step2->Step3 Step4 Incubate (60 min @ 25°C) Step3->Step4 Step5 Filter & Wash (GF/B Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Figure 2: Workflow for competitive binding analysis.

Analysis:

  • Plot % Specific Binding vs. Log[Competitor].

  • fMLP should show an

    
    .
    
  • f-D-Phe should show an

    
     (or no displacement).
    
  • Conclusion: The

    
    -fold shift in affinity confirms the stereoselective requirement of the FPR1 pocket.
    

Troubleshooting & Critical Controls

Issue: Unexpected Activity with f-D-Phe If you observe calcium flux or chemotaxis with N-Formyl-D-phenylalanine, consider the following:

  • Contamination: Is the sample contaminated with L-isomer or fMLP? (Verify via HPLC/Mass Spec).

  • FPR2 Cross-reactivity: At very high concentrations (>10 µM), some formyl peptides may weakly engage FPR2. Use an FPR2 antagonist (e.g., WRW4) to block.

  • pH Artifacts: Ensure the f-D-Phe stock is buffered correctly; acidic shifts can induce non-specific calcium transients.

References

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leukocytes.[2][3][4][5][6] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link

  • Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119–161. Link

  • Freer, R. J., et al. (1980). Structural requirements for the binding of formyl peptides to the neutrophil receptor. Biochemistry, 19(11), 2404–2410. Link

  • PubChem Compound Summary. (2024). N-Formyl-D-phenylalanine (CID 2733527).[7] National Center for Biotechnology Information. Link

Sources

Application Note: Investigating Leukocyte Chemotaxis Using N-Formylated Peptides (fMLP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biological Imperative

N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF) is not merely a peptide; it is a primal signal. As a potent Pathogen-Associated Molecular Pattern (PAMP) released by degrading bacteria and damaged mitochondria, it serves as a "homing beacon" for the innate immune system.

For researchers in immunology and drug discovery, fMLP is the gold-standard agonist for studying Formyl Peptide Receptor 1 (FPR1) . However, the simplicity of the peptide belies the complexity of the assay. A successful chemotaxis experiment requires distinguishing true directional migration (chemotaxis) from random enhanced motility (chemokinesis) and avoiding the common pitfall of receptor desensitization.

This guide details the mechanistic grounding, experimental protocols, and validation strategies required to generate reproducible, high-fidelity data.

Mechanistic Insight: The FPR1 Signaling Cascade

To troubleshoot an assay, one must understand the machinery being tested. fMLP binds to FPR1, a G-protein coupled receptor (GPCR).[1][2] This binding triggers a dissociation of the G


 subunit, initiating a bifurcated signaling pathway:
  • PLC/Calcium Pathway: Rapid calcium mobilization (seconds) leading to granule release.

  • PI3K/Actin Pathway: Actin polymerization (minutes) driving lamellipodia formation and migration.

Visualization: FPR1 Signal Transduction

The following diagram illustrates the causal link between fMLP binding and the distinct cellular outputs of migration versus oxidative burst.

FPR1_Signaling cluster_outputs Cellular Outputs fMLP fMLP (Ligand) FPR1 FPR1 (GPCR) fMLP->FPR1 Gi Gi Protein (Dissociation) FPR1->Gi PLC PLC-beta Gi->PLC PI3K PI3K / Gamma Gi->PI3K IP3 IP3 / DAG PLC->IP3 Rac Rac / Cdc42 PI3K->Rac Ca Ca2+ Release (ER Stores) IP3->Ca Actin Actin Polymerization (F-Actin) Rac->Actin Degranulation / ROS Degranulation / ROS Ca->Degranulation / ROS Chemotaxis (Migration) Chemotaxis (Migration) Actin->Chemotaxis (Migration)

Figure 1: The FPR1 signaling cascade. Note that Calcium flux is an upstream event independent of the cytoskeletal rearrangement required for migration.

Experimental Strategy: Selecting the Right Assay

Not all migration assays are equal. Choose your method based on your specific endpoint requirements.

FeatureBoyden Chamber (Transwell) Microfluidic Devices Under-Agarose
Throughput High (96-well format)Low to MediumLow
Gradient Type Pseudo-gradient (Step)Stable, Linear GradientDiffusion Gradient
Data Output Endpoint (Total migrated cells)Real-time (Velocity, Directionality)Endpoint & Morphology
Primary Use Drug Screening / IC50 Mechanism of Action Visualizing Shape Change
Cost LowHighVery Low

Recommendation: For routine drug screening or potency testing of fMLP antagonists, the Transwell system is the most robust. The protocols below focus on this method.

Protocol 1: Isolation of Primary Human Neutrophils

Scientific Integrity Note: Neutrophils are terminally differentiated and short-lived. Data quality degrades significantly >4 hours post-draw.

  • Collection: Draw blood into heparinized or EDTA tubes. Avoid citrate if studying calcium flux later, as it chelates extracellular Ca²⁺.

  • Density Gradient: Layer blood over a density gradient medium (e.g., Polymorphprep or Histopaque-1077/1119).

  • Centrifugation: Spin at 500 x g for 30-35 mins at 20°C (brake off).

  • Extraction: Harvest the polymorphonuclear (PMN) band.

  • Lysis: Hypotonic lysis of residual RBCs (30 seconds max) to prevent neutrophil activation.

  • Resuspension: Resuspend in Chemotaxis Buffer (HBSS + Ca²⁺/Mg²⁺ + 0.1% BSA).

    • Critical: BSA is mandatory. fMLP is hydrophobic and will stick to plasticware without a protein carrier, effectively lowering the concentration.

Protocol 2: Transwell Chemotaxis Assay (Gold Standard)

This protocol uses a 3 µm pore size (critical for neutrophils; 5-8 µm is for monocytes/cancer cells).

Reagents
  • Chemoattractant: fMLP Stock (10 mM in DMSO). Store at -20°C.

  • Labeling Agent: Calcein-AM (fluorescent) is superior to manual counting.

  • Buffer: HBSS with Ca²⁺/Mg²⁺ + 0.1% BSA.

Workflow Visualization

Transwell_Workflow Step1 1. Label Cells (Calcein-AM 30 min) Step2 2. Prepare fMLP (Lower Chamber) Step1->Step2 Step3 3. Load Cells (Upper Insert) Step2->Step3 Step4 4. Migrate (45-60 min @ 37°C) Step3->Step4 Step5 5. Quantify (RFU Reading) Step4->Step5

Figure 2: Step-by-step workflow for high-throughput Transwell chemotaxis.

Step-by-Step Procedure
  • Labeling: Incubate

    
     cells/mL with 2 µM Calcein-AM for 30 min at 37°C. Wash twice.
    
  • Agonist Prep: Dilute fMLP in Chemotaxis Buffer.

    • Target: 10 nM to 100 nM is the optimal window.

    • Note: Create a gradient from 0.1 nM to 1 µM to observe the "bell-shaped curve" (see Section 7).

  • Loading:

    • Lower Chamber: Add 30 µL of fMLP solution.

    • Upper Chamber: Place the 3 µm pore insert.[3] Add 20 µL of cell suspension (

      
       cells/well).
      
  • Incubation: Incubate for 45 to 60 minutes at 37°C, 5% CO₂.

    • Warning: Exceeding 90 minutes allows random migration (chemokinesis) to obscure the signal.

  • Readout: Remove the insert. Read fluorescence of the lower chamber (Ex/Em: 485/530 nm).

The "Self-Validating" System: Checkerboard Analysis

To prove your compound affects chemotaxis (direction) and not just chemokinesis (speed), you must perform a Checkerboard Analysis.

Setup:

  • Positive Gradient: fMLP in bottom > top (Expect: High Migration).

  • Negative Gradient: fMLP in top > bottom (Expect: Low Migration).

  • No Gradient (High): fMLP equal in top and bottom (Expect: Moderate Migration = Chemokinesis).

  • No Gradient (Low): Buffer in both (Expect: Baseline).

Interpretation: If migration in the Positive Gradient significantly exceeds the No Gradient (High) condition, you have validated true chemotaxis [1].

Expertise & Troubleshooting (E-E-A-T)

The Bell-Shaped Curve Trap

fMLP response is biphasic.

  • < 1 nM: Insufficient receptor occupancy.

  • 10 - 100 nM: Optimal migration (Peak).

  • > 1 µM: Receptor Desensitization and "Stop Signal." High concentrations trigger rapid internalization of FPR1 and actin depolymerization, causing cells to stop moving [2].

    • Diagnostic: If your high-dose wells show lower signal than medium-dose wells, this is biology, not a pipetting error.

Protocol 3: Calcium Flux (Rapid Validation)

If chemotaxis fails, check if the receptor is working using Calcium Flux.

  • Load neutrophils with Fluo-4 AM or Fura-2 .

  • Establish a 30-second baseline on a kinetic plate reader.

  • Inject fMLP (final 100 nM).[4]

  • Result: You should see a sharp spike within <10 seconds.

    • Insight: If Ca²⁺ spikes but cells don't migrate, the defect lies in the cytoskeleton (actin/Rac), not the receptor [3].

References

  • Wilkinson, P. C. (1998). Assays of leukocyte locomotion and chemotaxis.[3][4][5][6] Journal of Immunological Methods, 216(1-2), 139-153. Link

  • Heit, B., & Kubes, P. (2003).[7] Measuring chemotaxis and chemokinesis: the under-agarose cell migration assay. Science Signaling, 2003(170), pl5.[6] Link

  • Boulay, F., et al. (1990). Synthesis and use of a novel N-formyl peptide derivative to probe the high-affinity state of the human formyl peptide receptor. Biochemistry, 29(50), 11123-11133. Link

  • Southgate, E. L., et al. (2025). Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Current Protocols, 5(11). Link

  • Selvatici, R., et al. (2006). fMLP-induced Ca2+ influx in human neutrophils: role of non-selective cation channels. Journal of Leukocyte Biology. Link

Sources

Strategic Utilization of N-Formyl-D-Phenylalanine in Unnatural Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of D-amino acids is a cornerstone of modern peptidomimetic drug design. While L-amino acids are the building blocks of ribosomal protein synthesis, their D-enantiomers offer critical advantages in therapeutic applications, including resistance to proteolytic degradation and the ability to induce specific secondary structures (e.g.,


-turns) that enhance receptor binding affinity.[1]

This Application Note details the Enzymatic Kinetic Resolution of N-Formyl-DL-Phenylalanine to produce high-purity D-Phenylalanine . Unlike the more common N-acetyl derivatives, the N-formyl protecting group offers unique advantages, particularly regarding deprotection kinetics under mild acidic conditions, minimizing racemization risks during the final workup.

Key Applications
  • Peptidomimetics: Synthesis of protease-resistant peptide drugs (e.g., enkephalinase inhibitors).[1]

  • Antibiotic Development: Incorporation into non-ribosomal peptide antibiotics (e.g., Gramicidin S analogs).

  • Chiral Building Blocks: Precursors for chiral ligands in asymmetric catalysis.[1]

Mechanistic Workflow

The core strategy relies on the stereoselective hydrolysis catalyzed by Aminoacylase I (EC 3.5.1.14). This enzyme exclusively hydrolyzes the L-enantiomer of N-formyl-amino acids, leaving the D-enantiomer intact.[1] The subsequent separation exploits the drastic solubility difference between the free zwitterionic L-amino acid and the N-protected D-amino acid.[1]

Logical Pathway

The following diagram illustrates the critical decision points and flow of the resolution process.

KineticResolution Start Racemic DL-Phenylalanine Formylation Step 1: Chemical Formylation (HCOOH / Ac2O) Start->Formylation Racemate N-Formyl-DL-Phenylalanine Formylation->Racemate EnzymeStep Step 2: Enzymatic Resolution (Aminoacylase I, pH 7.0, 37°C) Racemate->EnzymeStep Stereoselective Hydrolysis Mixture Reaction Mixture: L-Phe (Free) + N-Formyl-D-Phe EnzymeStep->Mixture Separation Step 3: pH Adjustment & Extraction (Acidify to pH 1.5 -> EtOAc Extraction) Mixture->Separation AqueousPhase Aqueous Phase (Contains L-Phe) Separation->AqueousPhase L-Isomer stays in water OrganicPhase Organic Phase (Contains N-Formyl-D-Phe) Separation->OrganicPhase D-Isomer extracts Deformylation Step 4: Acidic Deformylation (HCl / MeOH) OrganicPhase->Deformylation FinalProduct Pure D-Phenylalanine (>99% ee) Deformylation->FinalProduct

Figure 1: Workflow for the kinetic resolution of DL-Phenylalanine via the N-Formyl derivative. The process separates isomers based on the enzyme's inability to process the D-configuration.

Experimental Protocols

Protocol A: Synthesis of N-Formyl-DL-Phenylalanine

Before resolution, the racemic starting material must be protected.[1] The formyl group is introduced using a mixed anhydride method.

Reagents:

  • DL-Phenylalanine (100 mmol)[1]

  • Formic Acid (98%)

  • Acetic Anhydride

  • Solvent: THF or neat conditions[1]

Step-by-Step:

  • Activation: In a round-bottom flask, mix 200 mL of Formic Acid (98%) and 60 mL of Acetic Anhydride. Stir at 50–60°C for 1 hour to generate the mixed formic-acetic anhydride in situ.

  • Addition: Cool the mixture to 10°C. Slowly add DL-Phenylalanine (16.5 g, 100 mmol) portion-wise. The reaction is exothermic; maintain temperature <40°C.

  • Reaction: Stir at room temperature for 3–4 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).[1] The starting amino acid spot (ninhydrin positive) should disappear.

  • Quenching: Add 20 mL of ice water to hydrolyze excess anhydride.

  • Isolation: Concentrate under reduced pressure to a syrup. Recrystallize from water/ethanol.[1]

    • Yield Target: >85%[1][2]

    • QC Check: Melting point 124–125°C.[1]

Protocol B: Enzymatic Kinetic Resolution

This is the critical discrimination step. Aminoacylase I (typically Porcine Kidney or Aspergillus origin) is used.[1]

Reagents:

  • N-Formyl-DL-Phenylalanine (from Protocol A)[1][3]

  • Aminoacylase I (Lyophilized powder, ≥2000 units/mg)

  • Cobalt Chloride (CoCl₂, 0.5 mM) - Cofactor for enzyme stability[1]

  • Lithium Hydroxide (LiOH) or NaOH for pH adjustment

Step-by-Step:

  • Substrate Solution: Dissolve 19.3 g (100 mmol) of N-Formyl-DL-Phenylalanine in 400 mL distilled water.

  • pH Adjustment: Adjust pH to 7.0–7.2 using 2M LiOH. (LiOH is preferred over NaOH for solubility reasons in some protocols, though NaOH is acceptable).

  • Enzyme Activation: Add Aminoacylase I (approx. 50 mg, depending on specific activity) and CoCl₂ (to final conc. 0.5 mM).[1]

  • Incubation: Incubate at 37°C with gentle stirring for 24–48 hours.

    • Critical Checkpoint: Monitor the pH periodically. As hydrolysis proceeds, free carboxylic acid is released, lowering pH. Maintain pH 7.0 using an autotitrator with dilute base.

  • Termination: The reaction is complete when base consumption stops (theoretical 50% conversion). Acidify to pH 5.0 with Acetic Acid.[1]

  • Filtration: Heat to 60°C briefly to denature the enzyme and add activated charcoal. Filter through Celite.[1]

Protocol C: Separation and Deformylation

Step-by-Step:

  • L-Isomer Removal: Concentrate the filtrate to approx. 100 mL. Cool to 4°C. Free L-Phenylalanine has low solubility at its isoelectric point (pH 5.[1]48) and will precipitate.[1] Filter off the L-Phe (save for recycling).

  • D-Isomer Extraction: Acidify the mother liquor (containing N-Formyl-D-Phe) to pH 1.5 using 6M HCl.[1] Extract 3x with Ethyl Acetate.[1][2]

    • Mechanism:[4][5][6][7] At pH 1.5, the carboxylic acid is protonated, making the N-protected amino acid soluble in organic solvent.

  • Deformylation: Evaporate the Ethyl Acetate to yield crude N-Formyl-D-Phe.

    • Dissolve in 1.5M Methanolic HCl (or reflux in 2M HCl).

    • Reflux for 1–2 hours.[1] The formyl group is labile and hydrolyzes faster than the peptide/amide bonds would in acetyl derivatives.

  • Final Purification: Neutralize to pH 6 (isoelectric point) with ammonia/pyridine. D-Phenylalanine precipitates as white crystals.[1][3][8] Recrystallize from water/ethanol.[1]

Data Analysis & Quality Control

Quantitative Comparison: Formyl vs. Acetyl Protection

Why choose N-Formyl over the standard N-Acetyl?

FeatureN-Formyl-D-PheN-Acetyl-D-PheImpact on Protocol
Deprotection Conditions Mild Acidic (HCl/MeOH) or OxidativeStrong Acid (6M HCl, reflux)Formyl minimizes racemization risk during final workup.[1]
Enzyme Rate (Vmax) High (Aminoacylase I)High (Aminoacylase I)Both are excellent substrates.
Solubility (pH 1.5) High in EtOAcModerate in EtOAcFormyl derivative often extracts more cleanly.[1]
Bacterial Mimicry High (fMet analog)LowRelevant if using bacterial deformylases for specific cleavage.[1]
Validation Metrics

Ensure the final product meets these specifications before use in SPPS or biological assays.

  • Optical Rotation:

    • Standard D-Phenylalanine:

      
       (
      
      
      
      , H₂O).[1]
    • Note: Any deviation toward

      
       indicates incomplete resolution (contamination with L-Phe).[1]
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Chiral Mobile Phase: Crown ether based or cyclodextrin additives (e.g., Astec CHIROBIOTIC).

    • Requirement: >99.5% enantiomeric excess (ee).[1]

Troubleshooting Guide

  • Issue: Low Yield of D-Isomer.

    • Cause: Incomplete enzymatic hydrolysis of the L-isomer can make separation difficult, or over-hydrolysis (rare with Aminoacylase I, which is L-specific).

    • Solution: Ensure CoCl₂ cofactor is present.[1] Check enzyme activity. Ensure pH did not drop below 6.0 during incubation.

  • Issue: Product has low Optical Rotation.

    • Cause: Contamination with L-Phe.[1]

    • Solution: The extraction step at pH 1.5 is critical. Free L-Phe is zwitterionic and stays in the water phase; only the N-Formyl-D-Phe extracts into Ethyl Acetate.[1] Do not skip the solvent extraction.

  • Issue: Incomplete Deformylation.

    • Cause: Acid concentration too low.[1]

    • Solution: Monitor by TLC.[1] If the N-Formyl spot persists, increase temperature or acid concentration.[1] N-Formyl groups can also be removed oxidatively using 30% H₂O₂ if acid sensitivity is a concern for other functional groups.[1]

References

  • Biocatalytic Synthesis Overview

    • Source: ACS Catalysis.[1] "Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines."

    • URL:[Link]

  • Enzymatic Resolution Mechanism

    • Source: ResearchGate.[1][9] "Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine."

    • URL:[Link]

  • Deprotection Strategies

    • Source: Journal of the American Chemical Society. "Prebiotic Synthesis of N-Formylaminonitriles and Derivatives." (Discusses formyl stability and removal).
    • URL:[Link]

  • Industrial Deformylation Patent

    • Source: Google Patents (EP0058063A1).[1] "Process for removing an n-formyl group."[1][10]

    • URL
  • Chemical Properties & Safety

    • Source: PubChem.[1][5] "D-Phenylalanine Compound Summary."

    • URL:[Link]

Sources

N-Formyl-D-phenylalanine as a molecular probe for studying G-protein coupled receptors

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing N-Formyl-D-phenylalanine as a Stereochemical Probe for GPCR Specificity[1]

Part 1: Introduction & Scientific Rationale[1][2]

The study of G-Protein Coupled Receptors (GPCRs), particularly the Formyl Peptide Receptor 1 (FPR1) , relies heavily on high-affinity ligands to map signaling cascades. While N-Formyl-Met-Leu-Phe (fMLP) is the canonical high-potency agonist (


 nM), relying solely on potent agonists can lead to false positives due to non-specific hydrophobic interactions or off-target effects at high concentrations.

N-Formyl-D-phenylalanine (N-f-D-Phe) serves as a critical molecular probe for stereochemical validation . Unlike its L-isomer counterparts or the full tripeptide fMLP, N-f-D-Phe allows researchers to:

  • Define the Pharmacophore: Validate the necessity of the tripeptide chain versus the N-formyl-methionine "cap" alone.

  • Map the Orthosteric Pocket: Probe the stereoselectivity of the FPR1 binding pocket, which evolutionarily selects for bacterial L-amino acids (derived from protein synthesis initiation) over D-isomers.[1]

  • Establish Negative Controls: Distinguish specific receptor-mediated calcium mobilization from non-specific ionophore effects.

This guide details the protocols for using N-f-D-Phe in parallel with fMLP to characterize FPR1 activation in human neutrophils or transfected cell lines (e.g., HL-60, CHO-FPR1).

Part 2: Mechanism of Action & Signaling Pathway[1]

FPR1 is a


-coupled receptor.[1][2] Upon binding a specific formylated peptide, the 

subunits dissociate and activate Phospholipase C

(PLC

), leading to the hydrolysis of

into

and Diacylglycerol (DAG).

triggers rapid intracellular

release, a hallmark of neutrophil activation (chemotaxis, degranulation).

The Stereochemical Checkpoint: The FPR1 orthosteric site contains a hydrophobic pocket strictly configured for L-Leu and L-Phe side chains.[1] N-f-D-Phe, due to the inverted chirality at the


-carbon, fails to engage the receptor's activation switch (specifically the toggle switch involving transmembrane helices TM3 and TM6), acting as a low-affinity binder or inactive control.[1]
Figure 1: FPR1 Signaling & Stereochemical Checkpoint[1]

FPR1_Signaling fMLP fMLP (L-Isomer) High Affinity Agonist FPR1 FPR1 Receptor (Orthosteric Pocket) fMLP->FPR1 High Affinity Binding D_Phe N-f-D-Phe (D-Isomer) Steric Mismatch Probe D_Phe->FPR1 Low/No Affinity NoResponse No Activation (Specificity Control) D_Phe->NoResponse Fails to engage TM6 Gi Gi Protein (Heterotrimeric) FPR1->Gi Conformational Change PLC PLC-beta Activation Gi->PLC G-beta/gamma subunit IP3 IP3 Generation PLC->IP3 PIP2 Hydrolysis Ca Ca2+ Release (ER Stores) IP3->Ca IP3R Activation Response Chemotaxis & Superoxide Generation Ca->Response

Caption: Comparative signaling pathway. The L-isomer (fMLP) engages the FPR1 orthosteric pocket to drive Calcium flux, while the D-isomer probe (N-f-D-Phe) acts as a stereochemical negative control.[1]

Part 3: Experimental Protocols
Protocol A: Ratiometric Calcium Mobilization Assay

Objective: To quantify the stereoselectivity of FPR1 by comparing the


 of fMLP against N-f-D-Phe.

Materials:

  • Cells: Freshly isolated Human Neutrophils or dHL-60 cells (differentiated with 1.3% DMSO for 5 days).

  • Agonist: N-Formyl-Met-Leu-Phe (fMLP) (Sigma).

  • Probe: N-Formyl-D-phenylalanine (PubChem CID: 7064571).[3]

  • Dye: Fura-2/AM or Fluo-4/AM.

  • Buffer: Krebs-Ringer Phosphate Glucose (KRPG) with 1 mM

    
    .
    
  • Inhibitor: Probenecid (2.5 mM) – Critical to prevent dye leakage.

Step-by-Step Methodology:

  • Probe Preparation:

    • Dissolve N-f-D-Phe in dry DMSO to a stock concentration of 10 mM.[1]

    • Note: Formyl peptides are hydrophobic. Ensure complete solubilization.

    • Prepare serial dilutions (10

      
      M to 0.1 nM) in KRPG buffer immediately before use. Keep DMSO concentration < 0.1%.
      
  • Dye Loading (The Critical Step):

    • Resuspend

      
       cells/mL in KRPG.
      
    • Add Fura-2/AM (2

      
      M final) and Probenecid (2.5 mM).
      
    • Incubate for 30 minutes at 37°C in the dark.

    • Expert Tip: Do not over-incubate; compartmentalization of the dye into organelles will dampen the cytosolic signal.[1]

  • Baseline Acquisition:

    • Wash cells 2x with KRPG to remove extracellular dye. Resuspend at

      
       cells/mL.
      
    • Aliquot into a 96-well black-wall plate.

    • Measure baseline fluorescence (Ex: 340/380 nm, Em: 510 nm) for 30 seconds.

  • Stimulation & Acquisition:

    • Inject fMLP (Positive Control) or N-f-D-Phe (Test Probe).

    • Record fluorescence kinetics for 120 seconds.

  • Data Analysis:

    • Calculate the ratio

      
      .[4]
      
    • Plot Peak Response vs. Log[Concentration].

    • Validation Criteria: fMLP should show an

      
       nM. N-f-D-Phe should show no response  or an 
      
      
      
      M (3-4 log shift), confirming receptor specificity.
Protocol B: Neutrophil Chemotaxis (Boyden Chamber)

Objective: To determine if N-f-D-Phe can induce cytoskeletal rearrangement and migration, distinguishing functional agonism from simple binding.

Materials:

  • Boyden Chamber (Transwell) with 3.0

    
    m pore size polycarbonate filters.
    
  • Calcein-AM (for cell labeling).

Methodology:

  • Gradient Setup:

    • Lower Chamber: Add 600

      
      L of chemoattractant.[1]
      
      • Condition A: Buffer only (Random migration control).

      • Condition B: fMLP (10 nM) (Positive control).

      • Condition C: N-f-D-Phe (10 nM - 10

        
        M).
        
    • Upper Chamber: Add

      
       Calcein-labeled neutrophils in 100 
      
      
      
      L buffer.
  • Migration:

    • Incubate for 45-60 minutes at 37°C in a humidified

      
       incubator.
      
    • Caution: Longer incubation leads to loss of gradient and "chemokinesis" (random movement) artifacts.

  • Quantification:

    • Remove non-migrated cells from the top of the filter using a cotton swab.[1]

    • Measure fluorescence of cells in the lower chamber/bottom of the filter.[1]

    • Calculate Chemotactic Index (CI) : (Fluorescence of Sample) / (Fluorescence of Buffer Control).

Part 4: Data Interpretation & Troubleshooting[1]
Comparative Pharmacological Profile

Use the table below to benchmark your experimental results.

ParameterfMLP (L-Isomer)N-f-D-Phe (D-Isomer Probe)Interpretation
Receptor Affinity (

)
High (~1-10 nM)Very Low (>10

M)
D-isomer does not fit the orthosteric pocket.
Calcium Flux (

)
~5 nMNo Response / >100

M
Confirms activation requires L-stereochemistry.
Chemotaxis (CI) High (>10-fold)Low (~1-fold)D-isomer fails to induce cytoskeletal polymerization.
Use Case Primary AgonistSpecificity Control Use D-Phe to rule out non-specific effects.
Troubleshooting Guide
  • High Background in D-Phe Samples: If N-f-D-Phe induces Calcium flux, check for:

    • Contamination: Is the probe pure, or contaminated with L-isomer? (Check HPLC trace).

    • Concentration: Are you using >100

      
      M? At millimolar concentrations, weak interactions can force receptor activation or cause pH changes.
      
    • Cell Health: Apoptotic neutrophils leak calcium spontaneously. Check viability with Trypan Blue.

Part 5: Workflow Visualization

The following diagram illustrates the decision matrix for validating FPR1 activity using these probes.

Workflow_Logic Start Start: Isolate Neutrophils Load Load Calcium Dye (Fura-2) Start->Load Split Split Samples Load->Split Test_L Add fMLP (10 nM) Split->Test_L Test_D Add N-f-D-Phe (10 nM) Split->Test_D Result_L Rapid Ca2+ Spike Test_L->Result_L Result_D No Ca2+ Spike Test_D->Result_D Conclusion VALIDATED: Specific FPR1 Response Result_L->Conclusion Expected Result_D->Conclusion Expected Fail INVALID: Non-specific / Dead Cells Result_D->Fail If Spike Observed

Caption: Experimental validation workflow. A valid FPR1 assay requires a positive signal from the L-isomer and a negative signal from the D-isomer probe.[1]

Part 6: References
  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[5][6][7][8] Proceedings of the National Academy of Sciences, 72(3), 1059–1062.

  • Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Preserving the High-Affinity State. Cells, 5(4), 43.

  • PubChem. (n.d.).[3] N-Formyl-D-phenylalanine (Compound CID 7064571).[3] National Library of Medicine.

  • He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.[1] Molecules, 22(3), 455.

  • Southgate, E. L., et al. (2008). Identification of Formyl Peptide Receptors in Human Neutrophils using Fluorescent Ligands. Journal of Immunology.

Sources

Experimental design for in vitro inflammation models with N-Formyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Validation of FPR1 Signaling using N-Formyl-D-phenylalanine[1]

Executive Summary & Scientific Rationale

In the development of anti-inflammatory therapeutics, the Formyl Peptide Receptor 1 (FPR1) is a primary target due to its role in neutrophil chemotaxis and superoxide generation. However, a common failure mode in in vitro screening is the inability to distinguish between specific receptor-mediated signaling and non-specific physicochemical effects of formylated peptides.

While N-Formyl-Met-Leu-Phe (fMLP) is the canonical high-affinity agonist, rigorous experimental design requires the use of stereochemical controls. N-Formyl-D-phenylalanine (and D-isomer substituted analogs) serves as a critical negative control probe . Because FPR1 exhibits strict stereoselectivity for L-amino acids in the ligand binding pocket, the D-isomer should exhibit significantly reduced or abrogated activity.

This guide details the experimental design for using N-Formyl-D-phenylalanine to validate FPR1 specificity in neutrophil functional assays.

Experimental Design Strategy: The Specificity Triad

To establish a self-validating system (Trustworthiness), your experimental matrix must include three distinct arms. Do not run the agonist in isolation.

Experimental ArmReagentRoleExpected Outcome
Positive Control (Agonist) N-Formyl-L-Met-L-Leu-L-Phe (fMLP)Induces maximal receptor activation.High Chemotaxis / High ROS
Stereochemical Control N-Formyl-D-phenylalanine (or f-Met-Leu-D-Phe)Proves binding pocket specificity.No/Low Response (Baseline)
Antagonist Validation Cyclosporin H or Boc-MLPCompetes for the receptor.Blocks Agonist Response
Mechanistic Pathway (FPR1 Signaling)

The following diagram illustrates the specific signaling cascade activated by the L-isomer, which the D-isomer fails to trigger efficiently due to steric mismatch in the orthosteric binding pocket.

FPR1_Signaling Ligand_L fMLP (Agonist) FPR1 FPR1 Receptor (GPCR) Ligand_L->FPR1 High Affinity Bind Ligand_D N-Formyl-D-Phe (Stereo-Control) Ligand_D->FPR1 Steric Clash (No Activation) Gi_Protein Gαi Protein Dissociation FPR1->Gi_Protein Activation PLC PLCβ Activation Gi_Protein->PLC IP3 IP3 Generation PLC->IP3 Ca_Release Ca2+ Release (ER Stores) IP3->Ca_Release Actin Actin Polymerization (Chemotaxis) Ca_Release->Actin ROS NADPH Oxidase (ROS Production) Ca_Release->ROS

Figure 1: Differential activation logic. The D-isomer control validates that downstream effects (ROS/Chemotaxis) are receptor-dependent.

Protocol A: Differential Chemotaxis Assay (Boyden Chamber)

This protocol quantifies the migration of human neutrophils (PMNs) towards the formyl peptide gradient.

Objective: Demonstrate that PMN migration is stereoselective.

Materials
  • Cells: Freshly isolated human PMNs (Protocol: Dextran sedimentation + Ficoll-Paque).

  • Chamber: 24-well Transwell plates (3.0 µm pore size).

  • Buffer: HBSS (Ca2+/Mg2+ free for starvation, with ions for assay) + 0.1% BSA.

  • Reagents:

    • fMLP (Sigma-Aldrich, Cat# F3506).

    • N-Formyl-D-phenylalanine (Custom synthesis or specific analog e.g., f-Met-Leu-D-Phe).

Step-by-Step Methodology
  • Preparation: Resuspend PMNs at

    
     cells/mL in HBSS + 0.1% BSA.
    
  • Chemoattractant Loading (Bottom Chamber):

    • Well A (Agonist): 10 nM fMLP (Standard EC50).

    • Well B (Stereo-Control): 10 nM - 10 µM N-Formyl-D-phenylalanine.

    • Well C (Negative): Buffer only.

  • Cell Loading (Top Chamber): Add 100 µL of PMN suspension to the insert.

  • Incubation: Incubate for 45–60 minutes at 37°C, 5% CO2.

  • Termination: Carefully remove the insert. Aspirate the top liquid.

  • Quantification:

    • Migrated cells in the bottom chamber can be counted via flow cytometry or lysed and quantified using CellTiter-Glo (ATP luminescence).

    • Expert Tip: For visual counting, fix inserts with methanol and stain with Crystal Violet.

Data Interpretation

The "Chemotactic Index" (CI) is calculated as:



  • Valid System: fMLP CI > 10.

  • Valid Control: N-Formyl-D-Phe CI ≈ 1 (similar to buffer).

  • Note: If N-Formyl-D-Phe induces migration, check for L-isomer contamination or non-FPR1 off-target effects.

Protocol B: Superoxide Anion Generation (Cytochrome C Reduction)

Chemotaxis is sensitive; Respiratory Burst (ROS) requires robust signaling. This assay confirms if the D-isomer can trigger the NADPH oxidase complex.

Objective: Measure extracellular superoxide (


) production via the reduction of ferricytochrome c.
Materials
  • Cytochrome C: Type III from equine heart (Sigma).

  • SOD: Superoxide Dismutase (Specificity control).

  • Spectrophotometer: Plate reader capable of kinetic reading at 550 nm.

Step-by-Step Methodology
  • Priming (Critical): Pre-incubate PMNs (

    
    ) with Cytochalasin B (5 µg/mL) for 5 mins at 37°C.
    
    • Causality: Cytochalasin B prevents actin polymerization, decoupling chemotaxis from degranulation/ROS, effectively "boosting" the ROS signal for detection.

  • Reaction Mix:

    • In a 96-well plate, mix PMNs with 75 µM Cytochrome C.

  • Stimulation:

    • Add Agonist (fMLP) or Control (N-Formyl-D-Phe) at graded concentrations (

      
       M to 
      
      
      
      M).
    • Include a "Blank" with SOD (300 U/mL) to prove signal is

      
      .
      
  • Measurement: Read Absorbance at 550 nm every 30 seconds for 15 minutes.

  • Calculation:

    
    
    
Comparative Data Table (Expected)
CompoundConcentrationAbsorbance (

OD/min)
Activity % (Relative to fMLP)
fMLP (L-isomer) 100 nM0.045100%
N-Formyl-D-Phe 100 nM0.002< 5%
N-Formyl-D-Phe 10 µM0.005< 10%
Buffer Control N/A0.0010%
Workflow Visualization

The following diagram outlines the decision tree for validating a compound using this stereochemical approach.

Experimental_Workflow Start Compound Library (Formylated Peptides) Screen Primary Screen (Ca2+ Flux) Start->Screen Hit Active Hit? Screen->Hit Stereo_Check Stereo-Validation (Run D-Isomer) Hit->Stereo_Check Yes Result_A D-Iso Inactive Stereo_Check->Result_A Result_B D-Iso Active Stereo_Check->Result_B Conclusion_A Specific FPR1 Agonist Result_A->Conclusion_A Conclusion_B Non-Specific / Off-Target Result_B->Conclusion_B

Figure 2: Validation workflow. D-isomer inactivity is the "Go" signal for confirming FPR1 specificity.

Troubleshooting & Critical Parameters
  • Peptide Stability: Formyl peptides are susceptible to oxidation. Dissolve N-Formyl-D-phenylalanine in dry DMSO to create a stock (

    
     M) and store at -80°C. Do not freeze-thaw aqueous dilutions.
    
  • Solubility: D-isomers may have different solubility profiles than L-isomers. Ensure the D-control is fully solubilized to avoid micro-aggregates that can mechanically stimulate neutrophils (false positive).

  • Receptor Desensitization: FPR1 desensitizes rapidly (seconds to minutes). Always add the agonist/control last to the cells in the plate reader or flow cytometer. Do not pre-incubate cells with the peptide before the assay starts.

References
  • Dahlgren, C., et al. (2016). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition." Biochemical Pharmacology.

  • Schiffmann, E., et al. (1975). "N-formylmethionyl peptides as chemoattractants for leucocytes." Proceedings of the National Academy of Sciences. (Seminal work establishing fMLP specificity). [1]

  • He, H.Q., & Ye, R.D. (2017). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition." Molecules.

  • Southgate, E.L., et al. (2008). "Identification of Formyl Peptides from Listeria monocytogenes and Staphylococcus aureus as Potent Chemoattractants for Mouse Neutrophils." Journal of Immunology. (Discusses peptide structural requirements).

Sources

Troubleshooting & Optimization

Technical Support Center: N-Formylation of Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: N-FORM-PHE-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction: The "Help Desk" Context

Welcome to the technical support interface. You are likely here because your N-formylation of Phenylalanine (Phe) is failing to meet purity specifications, suffering from low yields, or showing signs of racemization.

N-formylation is deceptively simple. While it looks like a basic protection step, the hydrophobicity of the phenyl ring and the sensitivity of the chiral center (L-configuration) create specific pitfalls. This guide moves beyond textbook definitions to address the operational realities of the lab.

Module 1: The "Workhorse" Protocols & Troubleshooting

We support two primary workflows. Select the one matching your current setup.[1]

Protocol A: The Mixed Anhydride Method (Classic)

Best for: Small scale (<5g), high reactivity requirements. Reagents: Formic Acid (98%), Acetic Anhydride.

The Workflow:

  • Activation: Mix Formic acid (2 eq) and Acetic anhydride (1 eq) at 50–60°C for 15 mins.

  • Cooling: Cool to <10°C.

  • Addition: Add L-Phenylalanine (dissolved in minimal formic acid or inert solvent).

  • Quench: Ice water.

Troubleshooting Matrix (Protocol A)

SymptomProbable CauseTechnical Fix
Low Yield (<60%) Moisture Contamination The mixed anhydride (acetic formic anhydride) hydrolyzes rapidly. Action: Dry all glassware overnight. Use fresh Ac

O.
Oily/Sticky Product Residual Acetic Acid Acetic acid byproduct is difficult to remove from the hydrophobic Phe derivative. Action: Perform an azeotropic distillation with toluene or wash thoroughly with ether/hexane.
Exotherm/Fuming Runaway Activation Mixing HCOOH and Ac

O is exothermic. Action: Control temp strictly between 50-60°C. Do not exceed 60°C to prevent CO gas evolution.
Protocol B: The Azeotropic Reflux (Robust/Green)

Best for: Scale-up (>10g), moisture tolerance, avoiding acetic acid. Reagents: 85% Aqueous Formic Acid, Toluene.

The Workflow:

  • Suspension: Suspend L-Phenylalanine in Toluene.

  • Reagent: Add 1.2 eq of 85% Formic Acid.

  • Reaction: Reflux with a Dean-Stark trap to remove water.

  • Completion: Reaction is done when water stops collecting (approx. 4-6h).

Troubleshooting Matrix (Protocol B)

SymptomProbable CauseTechnical Fix
Incomplete Reaction Poor Solubility Phe is hydrophobic; it may clump in toluene. Action: Increase stirring speed (mechanical stirring recommended for >10g). Add a co-solvent like DMF (minimal amount) if necessary.
Racemization Over-heating Prolonged reflux >110°C can risk chirality. Action: Stop immediately once water collection ceases.

Module 2: The Critical Issue – Racemization Control

The fear of converting L-Phe to D-Phe is the primary anxiety in this synthesis.

The Mechanism of Failure

Racemization in N-protected amino acids typically occurs via the 5(4H)-oxazolone mechanism. While this is more common during coupling (activation of the carboxyl group), it can occur during formylation if the temperature is too high or if strong bases are present.

Visualizing the Risk

The following diagram illustrates the pathway you must avoid.

RacemizationPath cluster_prevention PREVENTION ZONE Start N-Formyl-L-Phe Activation Carboxyl Activation (High Temp/Base) Start->Activation Dehydration Oxazolone 5(4H)-Oxazolone Intermediate Activation->Oxazolone Cyclization Racemic DL-Phenylalanine (Racemic Mixture) Oxazolone->Racemic Base-catalyzed Proton Shift

Caption: The oxazolone pathway is the primary route to chirality loss. Avoid carboxyl activation conditions during the formylation step.

Quality Control: The Self-Validating Check

Do not assume optical purity. You must validate it.

  • Standard: Purchase a small amount of certified N-Formyl-L-Phenylalanine.

  • Test: Measure Specific Rotation

    
    .
    
    • Note: Literature values vary by solvent. Common value is approx

      
       (c=4, Ethanol) for the methyl ester, but you must verify the free acid value against your purchased standard.
      
  • Criterion: Your synthesized product must be within ±5% of the standard's rotation.

Module 3: Advanced/Green Alternatives

If the standard methods fail or environmental regulations restrict halogenated solvents/anhydrides, use these catalytic methods.

Method C: Ethyl Formate (Solvent-Free)

Mechanism: Transamidation. Protocol: Reflux L-Phe in excess Ethyl Formate. Pros: Very mild, no racemization, solvent acts as reagent.[2] Cons: Slow kinetics (can take 24-48h). Catalyst: Adding 5 mol% Iodine (


)  can accelerate this reaction significantly at 70°C [3].[3]
Method D: Zinc/Phenanthroline Catalysis

Context: For labs equipped for high-pressure or gas-phase reactions using


 and hydrosilanes.
Pros: Utilizes 

as the C1 source.[4] Cons: Overkill for routine synthesis unless doing methodology research.

Module 4: Decision Support (Flowchart)

Use this logic tree to determine your next step if your current experiment is stalled.

TroubleshootingFlow Start Problem Detected CheckYield Is Yield < 50%? Start->CheckYield CheckPurity Is Optical Rotation Off? CheckYield->CheckPurity No Moisture Check Reagent Water Content (Hydrolysis) CheckYield->Moisture Yes TempControl Was Temp > 60°C? CheckPurity->TempControl Yes SwitchMethod Switch to Protocol B (Azeotropic Removal) Moisture->SwitchMethod Fix TempControl->Start Yes (Racemization) Discard Batch Recrystallize Recrystallize from EtOH/Water TempControl->Recrystallize No (Impurity)

Caption: Diagnostic logic for recovering failed N-formylation batches.

Summary of Specifications

ParameterStandard (Mixed Anhydride)Robust (Toluene Reflux)Green (Ethyl Formate)
Reaction Time 1 - 2 Hours4 - 6 Hours12 - 24 Hours
Temperature < 60°C110°C (Reflux)60 - 70°C
Moisture Sensitivity HighLowLow
Racemization Risk Low (if cooled)Low (if monitored)Negligible
Key Reference Sheehan & Yang [1]Jung et al. [2]Kim & Jang [3]

References

  • Sheehan, J. C., & Yang, D. D. H. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. Link

  • Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.[1][3][5][6] Bulletin of the Korean Chemical Society, 23(1), 149-150.[2] Link

  • Kim, J. G., & Jang, D. O. (2010).[3] Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions.[3] Synlett, 2010(14), 2093-2096. Link

  • Waki, M., & Meienhofer, J. (1977). Efficient preparation of N-formylamino acid tert-butyl esters. The Journal of Organic Chemistry, 42(11), 2019–2020. Link

Sources

How to optimize the yield of N-Formyl-D-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

You are encountering challenges or seeking optimization for the synthesis of N-Formyl-D-phenylalanine . Unlike simple amide formations, the formylation of chiral amino acids presents a critical dichotomy: Yield vs. Optical Purity .

The standard industrial method (Formic Acid + Acetic Anhydride) relies on the in situ formation of a mixed anhydride. This intermediate is highly reactive but prone to thermal decomposition and inducing racemization via oxazolone formation if not strictly controlled.

This guide provides two validated protocols:

  • The Gold Standard (Sheehan & Yang Modification): Best for scalability and reliability.

  • The Green Catalytic Route (Iodine-Promoted): Best for high optical purity and solvent-free processing.

The Reaction System: Protocols & Mechanisms[1]

Method A: The Mixed Anhydride Route (Industry Standard)

Mechanism: Formic acid reacts with acetic anhydride to form acetic formic anhydride (AFA) . AFA selectively formylates the amine of D-phenylalanine.

Protocol:

  • Activation: In a dry flask, mix Formic Acid (98%, 2.2 eq) and Acetic Anhydride (1.1 eq) . Stir at 50–60°C for 15 minutes , then cool rapidly to 0°C .

    • Why? Heating generates the active AFA species. Cooling is mandatory before adding the amino acid to prevent thermal racemization.

  • Addition: Add D-phenylalanine (1.0 eq) slowly to the cold AFA mixture.

    • Critical: Maintain internal temperature <10°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Solvent: CHCl3/MeOH/AcOH 85:10:5).

  • Quench: Add ice-cold water (approx. 1/3 reaction volume) to hydrolyze excess anhydride.

  • Workup: Evaporate volatiles in vacuo. Recrystallize the residue from Water/Ethanol .

Method B: Iodine-Catalyzed (High Purity Optimization)

Mechanism: Molecular iodine acts as a mild Lewis acid, activating the carbonyl oxygen of formic acid without generating the highly basic conditions that trigger racemization.

Protocol:

  • Mix D-phenylalanine (1.0 eq) and Formic Acid (1.2–2.0 eq) .

  • Add Iodine (

    
    , 5 mol%) .
    
  • Stir at 70°C (Solvent-free) for 30–60 minutes.

  • Workup: Dissolve in EtOAc, wash with aqueous

    
     (to remove iodine), dry, and concentrate.
    

Visualization: Process Logic & Pathways

Figure 1: Synthesis Workflow & Decision Matrix

This diagram outlines the decision process between Method A and Method B, including critical control points (CCPs).

SynthesisWorkflow Start Start: D-Phenylalanine Choice Select Priority Start->Choice MethodA Method A: Mixed Anhydride (Standard Scale-Up) Choice->MethodA Scalability MethodB Method B: Iodine Catalyzed (High Optical Purity) Choice->MethodB Speed/Green StepA1 Generate AFA (HCOOH + Ac2O, 50°C) MethodA->StepA1 StepB1 Mix D-Phe + HCOOH + 5 mol% I2 MethodB->StepB1 StepA2 CRITICAL: Cool to 0°C StepA1->StepA2 Activation Complete StepA3 Add D-Phe (Maintain <10°C) StepA2->StepA3 Prevent Racemization Quench Quench & Evaporate StepA3->Quench StepB2 Heat to 70°C (Solvent Free) StepB1->StepB2 StepB2->Quench Recryst Recrystallization (H2O/EtOH) Quench->Recryst Final Pure N-Formyl-D-Phe Recryst->Final

Caption: Operational workflow comparing the Standard Mixed Anhydride route and the Iodine-Catalyzed route.

Troubleshooting Center (FAQ)

Q1: My product is an oil or a sticky gum, not a solid. How do I fix this?

Diagnosis: This is the most common issue. It usually results from trapped acetic acid or water preventing the crystal lattice from forming. The Fix:

  • Azeotropic Drying: Dissolve the oil in Toluene and rotovap. Repeat 2–3 times. Toluene forms an azeotrope with acetic acid and water, pulling them out.

  • Trituration: Add cold Diisopropyl Ether (IPE) or Hexane to the oil and scratch the flask walls with a glass rod to induce nucleation.

  • Recrystallization: Once solid, recrystallize from a minimal amount of hot water with a few drops of Ethanol.

Q2: My yield is low (<60%). What is killing the reaction?

Diagnosis:

  • Moisture: Acetic anhydride is extremely moisture-sensitive. If your glassware wasn't flame-dried, the anhydride hydrolyzed before reacting with the amine.

  • Old Reagents: Check your Acetic Anhydride. If it smells strongly of vinegar (acetic acid) before opening, it has degraded.

  • Stoichiometry: Ensure you calculated equivalents based on the free base of D-Phenylalanine. If you used the HCl salt without adding a base (like Sodium Acetate), the amine is protonated (

    
    ) and cannot attack the formyl donor.
    
Q3: The optical rotation is lower than the literature value. Did I racemize it?

Diagnosis: Yes. D-Phenylalanine is prone to racemization via the Oxazolone (Azlactone) mechanism under acidic/dehydrating conditions, especially if heated. The Fix:

  • Temperature Control: In Method A, never add D-Phe if the temp is >10°C.

  • Switch Methods: If optical purity is paramount, switch to Method B (Iodine) . The mechanism avoids the highly activated anhydride intermediate that facilitates oxazolone ring closure.

Figure 2: Racemization Risk Logic

RacemizationLogic Risk Racemization Risk Pathway Oxazolone Formation Risk->Pathway Result Loss of Optical Purity (DL-Mix) Pathway->Result Trigger1 High Temp (>40°C) Trigger1->Pathway Promotes Trigger2 Strong Base Trigger2->Pathway Promotes

Caption: Pathway showing how thermal stress and basicity lead to oxazolone-mediated racemization.[1]

Optimization Data Summary

ParameterMethod A (Acetic Anhydride)Method B (Iodine Catalyzed)
Typical Yield 85–95%90–98%
Reaction Time 2–4 Hours30–60 Minutes
Racemization Risk Moderate (Temp sensitive)Very Low
Purification Recrystallization requiredSimple wash/extraction
Scalability Excellent (kg scale)Good (g to kg scale)
Green Score Low (Atom economy, waste)High (Solvent-free option)

References

  • Standard Protocol (Mixed Anhydride): Sheehan, J. C., & Yang, D. D. H. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158.

  • Iodine Catalyzed Method: Kim, J.-G., & Jang, D. O. (2010).[2] Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions.[2] Synlett, 2010(14), 2093–2096.

  • Racemization Mechanisms: Benoiton, N. L. (1983). Quantitation of racemization in peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 217–284.

  • Green Chemistry Overview: Geránek, M. (2020). Sustainable Synthesis of N-Formyl Amino Acid Esters. RSC Advances.

Sources

Technical Support Center: N-Formyl-D-phenylalanine Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrophobic Challenge

Welcome to the Technical Support Center. You are likely here because you are observing precipitation, inconsistent biological data, or "crashing out" when working with N-Formyl-D-phenylalanine .

While N-formylated peptides (like the chemotactic standard fMLP) are essential for studying Formyl Peptide Receptors (FPRs), N-f-D-Phe presents a specific physicochemical challenge. It possesses a hydrophobic aromatic side chain (Phenylalanine) and a blocked N-terminus (Formyl group), which removes the cationic charge usually present on amino acids. This leaves the molecule with significantly reduced polarity compared to free Phenylalanine.

This guide provides a self-validating protocol to solubilize this compound without compromising cellular health or assay integrity.

Master Protocol: Preparation of Stock & Working Solutions

Phase A: The Stock Solution (Root Cause of Failure)

The Error: Attempting to dissolve N-f-D-Phe directly in aqueous buffers (PBS, Media). The Science: The crystal lattice energy of the solid powder and the hydrophobic effect of the phenyl ring cannot be overcome by water molecules alone. You must use an organic solvent with a high dielectric constant and non-polar interaction capability.

Correct Protocol:

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) . It is the gold standard because it is miscible with water and effectively disrupts hydrophobic aggregation.

  • Concentration: Prepare a 10 mM to 50 mM stock solution.

    • Why? High concentration stocks allow for large dilution factors (>1:1000), keeping the final toxic solvent concentration low.

  • Procedure: Add DMSO to the powder. Vortex vigorously for 30 seconds. If optical clarity is not achieved, sonicate in a water bath for 5 minutes at room temperature.

Phase B: The "Crash-Out" Prevention (Dilution Strategy)

The Error: Adding the DMSO stock rapidly to a large volume of cold culture media. This causes local "shock" where the solvent environment changes too fast, forcing the peptide to precipitate immediately.

Correct Protocol (The Intermediate Step): Use a "step-down" dilution method or the "Drop-wise Vortex" technique.

Visual Workflow (Graphviz):

DilutionProtocol cluster_0 Critical Control Point Solid Solid Powder (N-f-D-Phe) Stock Master Stock (100% DMSO) 10-50 mM Solid->Stock Dissolve in DMSO Vortex/Sonicate Inter Intermediate Dilution (PBS + 0.1% BSA) 10x Final Conc. Stock->Inter Drop-wise addition while vortexing Final Assay Well (Culture Media) 1x Final Conc. Inter->Final Final Dilution (DMSO < 0.1%)

Figure 1: Step-wise dilution strategy to prevent hydrophobic collapse (precipitation) upon introduction to aqueous media.

Troubleshooting Guides & FAQs

Issue 1: "I see white flakes/cloudiness immediately after adding the stock to my media."

Diagnosis: This is the "Crash Out" effect. The hydrophobicity of the Phenylalanine ring drives the molecules to aggregate when they hit the water before they can disperse.

Solution:

  • Warm Your Media: Cold media decreases solubility. Ensure your buffer/media is at 37°C before adding the peptide.

  • Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) to your aqueous buffer before adding the peptide stock. Albumin acts as a "chaperone," binding hydrophobic pockets and preventing aggregation [1].

  • Vortex During Addition: Do not pipette the stock into a static tube. Vortex the media while slowly dropping the stock into the center of the vortex cone.

Issue 2: "My cells are dying, but I'm not sure if it's the peptide or the solvent."

Diagnosis: DMSO toxicity.[1][2][3] While DMSO is an excellent solvent, it is cytotoxic at high concentrations.

Solvent Tolerance Matrix:

Cell TypeMax Recommended DMSO %Mechanism of Toxicity
Primary Neurons/Stem Cells < 0.1%Membrane permeabilization; apoptosis induction.
Immortalized Lines (HeLa, HEK293) 0.5% - 1.0%Metabolic stress; cytoskeletal disruption.
Neutrophils (Chemotaxis Assays) < 0.2%DMSO can induce pseudo-chemotaxis or dampen motility [2].

Validation Step: Always run a Vehicle Control (Media + DMSO only) alongside your experimental wells. If the Vehicle Control shows toxicity, you must increase your stock concentration to allow for a larger dilution (reducing final DMSO volume).

Issue 3: "Can I adjust pH to improve solubility?"

Scientific Insight: Yes. The C-terminal carboxyl group of N-Formyl-D-phenylalanine has a pKa of approximately 3.7 .

  • At pH < 3: The molecule is protonated (COOH) and uncharged = Insoluble .

  • At pH > 7: The molecule is deprotonated (COO-) and charged = More Soluble .

Warning: Do not use strong bases (NaOH) to adjust the pH of the stock. High pH can lead to deformylation (loss of the formyl group) or hydrolysis of the peptide bond.

  • Protocol: Ensure your assay buffer is well-buffered at pH 7.4 (e.g., PBS or HEPES). The physiological pH is sufficient to ionize the carboxyl group, provided you follow the DMSO dilution steps above.

Issue 4: "My assay results are inconsistent day-to-day."

Diagnosis: Adsorption losses. Hydrophobic peptides stick to plastic tips and tubes.

Solution:

  • Low-Retention Plasticware: Use siliconized or "low-binding" pipette tips and tubes.

  • The "Pre-Wet" Technique: Pipette the solution up and down once to coat the tip before dispensing the actual volume.

  • Carrier Proteins: As mentioned in Issue 1, the presence of BSA is critical not just for solubility, but to prevent the peptide from coating the walls of your assay plate [3].

Logical Troubleshooting Tree

Use this decision tree to diagnose solubility issues in real-time.

TroubleshootingTree Start Observation: Precipitation or Low Activity CheckStock Is Stock Clear? Start->CheckStock Sonicate Action: Sonicate Stock (5 mins, RT) CheckStock->Sonicate Cloudy CheckDilution How was it diluted? CheckStock->CheckDilution Clear DirectAdd Direct to Media CheckDilution->DirectAdd Rapid Add StepAdd Step-wise / Vortex CheckDilution->StepAdd Slow Add DirectAdd->StepAdd CORRECTION: Use Vortex Method CheckPlastic Check Plasticware StepAdd->CheckPlastic Still Low Activity? End Protocol Optimized CheckPlastic->End Use Low-Bind Tips + 0.1% BSA

Figure 2: Logic flow for diagnosing precipitation or loss of signal intensity.

Storage and Stability

  • Powder: Store at -20°C, desiccated. Stable for years.

  • DMSO Stock: Store at -20°C in small aliquots. Avoid repeated freeze-thaw cycles, which introduce moisture. Moisture in DMSO promotes peptide aggregation.

    • Shelf Life: 3-6 months at -20°C.[4]

  • Aqueous Working Solution: Prepare fresh daily . Do not store. N-formyl peptides can be susceptible to oxidation (if Methionine were present, though less concern for Phe) and hydrolysis over time in water.

References

  • PubChem. (n.d.).[5] N-Formyl-D-phenylalanine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peptide Synthesis with N-Formyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of N-Formyl-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS). Audience: Peptide Chemists, Medicinal Chemists, and Process Development Scientists.

Introduction: The N-Formyl-D-Phe Challenge

N-Formyl-D-phenylalanine (For-D-Phe-OH) is a critical building block often used to synthesize chemotactic peptide analogs (e.g., formyl-Met-Leu-Phe analogs) that target Formyl Peptide Receptors (FPRs). Unlike standard Fmoc- or Boc-protected amino acids, the N-formyl group is not a temporary protecting group but a permanent modification intended for the final bioactive molecule.

Synthesizing peptides with this residue presents unique challenges:

  • Racemization Risk: Activation of N-acyl amino acids (like N-formyl) is highly prone to racemization via oxazolone formation.

  • Solubility: The hydrophobic aromatic ring combined with the formyl group can lead to aggregation and poor solubility.

  • Chemical Stability: While generally stable, the formyl group can be susceptible to deformylation under specific harsh acidic conditions.

This guide provides a self-validating troubleshooting framework to navigate these issues.

Module 1: Solubility & Handling

Q: My N-Formyl-D-Phe-OH is not dissolving in DCM or pure DMF. How do I solubilize it for coupling?

A: N-Formyl-D-phenylalanine is significantly more hydrophobic than its Fmoc-protected counterparts. Standard SPPS concentrations (0.5 M) are often unachievable in Dichloromethane (DCM).

Protocol for Solubilization:

  • Primary Solvent: Use DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) as the base solvent.

  • Cosolvent: If turbidity persists, add DMSO (Dimethyl sulfoxide) . A ratio of 80:20 DMF:DMSO is usually effective.

  • Concentration: Lower the coupling concentration to 0.1–0.2 M . While this reduces kinetics, it prevents precipitation within the synthesizer lines.

  • Heating: Gentle warming (35–40°C) can aid dissolution, but do not exceed 40°C once the activator is added (see Module 2 regarding racemization).

Solvent SystemSolubility RatingRisk Factor
DCM PoorPrecipitation in lines.
DMF GoodStandard choice.
DMF/DMSO (4:1) ExcellentRecommended for hydrophobic sequences.
Module 2: Coupling & Racemization (Critical)

Q: I observe a "doublet" peak in HPLC after coupling N-Formyl-D-Phe. Is this racemization?

A: Yes, this is the most common failure mode. Unlike urethane-protected amino acids (Fmoc/Boc), N-acyl amino acids (like N-formyl) lack the "safety valve" that prevents oxazolone formation. Upon activation, the carbonyl oxygen of the formyl group attacks the activated carboxyl, forming a 5(4H)-oxazolone . This intermediate has a highly acidic


-proton, allowing rapid enolization and subsequent racemization.

The Mechanism of Failure:

Caption: Pathway of racemization for N-acyl amino acids via the oxazolone intermediate.

Troubleshooting Protocol:

Option A: Direct Coupling (If you must use N-Formyl-D-Phe-OH)

  • Reagents: Avoid HBTU/HATU with DIEA. The base promotes oxazolone formation.[1]

  • Recommended: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure . This "neutral" activation suppresses base-catalyzed enolization.

  • Alternative: If using phosphonium/uronium salts, use Collidine (TMP) instead of DIEA. Collidine is a weaker base and sterically hindered, reducing proton abstraction.

  • Temperature: Perform coupling at 0°C to 4°C . Low temperature significantly slows the rate of racemization.

Option B: The "Post-Formylation" Strategy (Recommended for High Purity) If direct coupling yields >5% racemization, switch to this 2-step workflow:

  • Couple: Use Fmoc-D-Phe-OH (Urethane protection prevents racemization).

  • Deprotect: Remove Fmoc (20% Piperidine).

  • Formylate On-Resin: Treat the free N-terminal amine with Formic Acid / DIC / HOBt in DMF.

    • Note: Pre-activate Formic acid (10 eq) with DIC (5 eq) at 0°C for 20 mins before adding to resin to avoid side reactions.

Module 3: Purity & Side Reactions

Q: I see a mass shift of -28 Da or +28 Da. What is happening?

A: These shifts correspond to the presence or absence of the formyl group (


, MW ~29 Da, but replaces H, so 

Mass is +28 Da).

Scenario 1: Missing Formyl Group (-28 Da)

  • Cause: Deformylation during cleavage. While rare in standard TFA, it can occur if the scavenger cocktail is highly nucleophilic or if the cleavage time is excessive (>4 hours).

  • Fix: Use a standard cocktail (TFA/TIS/H2O 95:2.5:2.5). Avoid nucleophilic bases during workup.

Scenario 2: Extra Formylation (+28 Da on side chains)

  • Cause: If you used the "Post-Formylation" strategy (Option B above), Formic Acid/DIC is a potent formylating agent that can O-formylate Serine or Threonine hydroxyls.

  • Fix: Treat the crude peptide with 5% Piperidine in DMF or mild aqueous base (pH 9) for 30 minutes. This selectively removes O-formyl esters (unstable) while leaving the N-formyl amide (stable) intact.

Module 4: Analytical Verification

Q: How do I confirm the enantiomeric purity of my final peptide?

A: Standard C18 HPLC may not separate the D- and L-epimers of a large peptide efficiently.

Validation Protocol:

  • Synthesize a Standard: Intentionally synthesize the L-isomer version (using N-Formyl-L-Phe) as a reference standard.

  • Co-Injection: Coinject your D-peptide product with the L-standard.

    • Result: If you see two distinct peaks, your method can separate them. If your product peak overlaps with the L-standard, you have racemization.

  • Marfey’s Analysis (Gold Standard):

    • Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).

    • Derivatize with FDAA (Marfey’s Reagent) .

    • Analyze by LC-MS. This converts the enantiomers into diastereomers with significantly different retention times.

Summary: Decision Tree for Troubleshooting

Caption: Decision tree for diagnosing solubility and purity issues with N-Formyl-D-Phe.

References
  • PubChem. (n.d.).[2] N-Formyl-D-phenylalanine (CID 7064571).[2] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Tornesello, A. L., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. Retrieved January 28, 2026, from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Steinauer, R., et al. (1989). Racemization of N-terminal amino acids in peptide synthesis. International Journal of Peptide and Protein Research.

Sources

Identifying and minimizing side reactions in amino acid formylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Side Reactions in Amino Acid Formylation

Introduction: Precision in Protection

N-Formylation is a fundamental protecting group strategy in peptide synthesis, particularly useful for preparing bacterial peptide mimics (e.g., f-Met-Leu-Phe) or resolving racemic mixtures. However, the simplicity of the formyl group often masks the complexity of its introduction.

As researchers, we often default to the "classic" acetic anhydride/formic acid method without considering the kinetic hazards. This guide deconstructs the process to isolate specific failure modes—primarily racemization , O-formylation , and dehydration —and provides self-validating protocols to ensure chemical fidelity.

Module 1: Strategic Reagent Selection

Directive: Do not choose reagents based on availability alone. Choose based on the substrate's sensitivity.

The choice of formylating agent dictates the side-reaction profile. The table below contrasts the three primary methodologies.

Comparative Analysis of Formylation Reagents
MethodReagentsActive SpeciesRisk ProfileBest Use Case
Mixed Anhydride (Classic) Formic Acid (98%) + Acetic AnhydrideAcetic Formic Anhydride (AFA)High: Racemization (via azlactone), N-Acetylation (if T > 0°C).Robust, achiral amines or simple amino acids (Gly, Ala).
Active Ester (Steglich) Formic Acid + DCC (or EDC)O-Acylisourea / Formyl esterMedium: Urea byproduct removal can be difficult; lower racemization than AFA.tert-Butyl esters or acid-labile protecting groups.[1]
Transesterification 2,2,2-Trifluoroethyl formate (TFEF) or Cyanomethyl formateActivated Formate EsterLow: Very mild; minimal racemization; no acidic activation required.Highly sensitive amino acids (Cys, Met, Trp) or late-stage functionalization.
Ammonium Formate Ammonium Formate + HeatFormamide (via thermal dehydration)High: Thermal degradation; racemization is inevitable at reflux.Industrial scale of simple, achiral intermediates only.
Decision Logic for Reagent Selection

ReagentSelection Start Start: Select Amino Acid Substrate Chiral Is the Alpha-Carbon Chiral? Start->Chiral Sensitive Contains Sensitive Side Chains? (Ser, Thr, Asn, Gln, Met) Chiral->Sensitive Yes MethodD Method D: Ammonium Formate Reflux Chiral->MethodD No (e.g., Glycine) MethodA Method A: Mixed Anhydride (AFA) (Strict T < 0°C) Sensitive->MethodA No (Standard Risk) MethodB Method B: DCC/Formic Acid (Steglich Cond.) Sensitive->MethodB No (Moderate Risk) MethodC Method C: TFEF (Transesterification) (Most Gentle) Sensitive->MethodC Yes (High Risk)

Figure 1: Decision matrix for selecting the optimal formylation reagent based on substrate complexity.

Module 2: The Racemization Risk (Deep Dive)

The Silent Killer of Yield and Potency

Racemization during N-formylation typically occurs via the 5(4H)-oxazolone (azlactone) mechanism. This is not a random event; it is a direct consequence of activating the carboxyl group in the presence of a base or heat.

The Mechanism of Failure

When an N-formyl amino acid is activated (or during the formation of the mixed anhydride), the carbonyl oxygen of the formyl group can attack the activated carboxyl carbon. This cyclization forms an oxazolone. The alpha-proton on the oxazolone ring is highly acidic (


) compared to a standard amide. A weak base (even acetate) can abstract this proton, leading to a planar, resonance-stabilized enolate. When reprotonated, the stereocenter is scrambled.

Racemization AA L-Amino Acid MixedAnh Mixed Anhydride Intermediate AA->MixedAnh + Ac2O/HCOOH Cyclization Cyclization via Carbonyl Attack MixedAnh->Cyclization Heat / Base Azlactone 5(4H)-Oxazolone (Azlactone) Cyclization->Azlactone Planar Planar Enolate (Chirality Lost) Azlactone->Planar - H+ (Base) Racemic DL-Product (Racemate) Azlactone->Racemic Hydrolysis Planar->Azlactone + H+

Figure 2: The Azlactone Pathway. Note that the formation of the oxazolone ring renders the alpha-proton labile, leading to rapid racemization.

Prevention Strategy
  • Temperature Control: The mixed anhydride (AFA) must be prepared at 0°C and cooled to -20°C before adding the amine.

  • Base Exclusion: Avoid adding tertiary amines (TEA, DIEA) during the formylation step unless absolutely necessary for solubility. If used, keep equivalents strict (1.0 eq).

  • Solvent Choice: Non-polar solvents (DCM) generally suppress charge separation and racemization better than polar aprotic solvents (DMF, DMSO) which solvate cations and leave anions (bases) more "naked" and reactive.

Module 3: Troubleshooting Specific Side Reactions

Issue 1: O-Formylation of Serine/Threonine

Symptom: NMR shows extra formyl peaks; Mass Spec shows M+28 mass shift. Cause: The hydroxyl groups of Ser/Thr are nucleophilic enough to react with Acetic Formic Anhydride (AFA). The Fix (Chemical Selectivity): N-Formyl groups are stable to mild base, whereas O-Formyl groups (esters) are labile.

  • Protocol: After the reaction, treat the crude mixture with saturated aqueous NaHCO3 or 0.5M NaOH (briefly) in methanol. This selectively hydrolyzes the unstable O-formyl ester back to the alcohol, leaving the N-formyl amide intact.

Issue 2: Dehydration of Asparagine/Glutamine

Symptom: Appearance of a nitrile peak in IR (~2250 cm⁻¹); loss of 18 Da in Mass Spec. Cause: The side-chain amide acts as a nucleophile, attacking the activated formyl species, followed by elimination of water to form a nitrile (cyanoalanine derivative). The Fix:

  • Avoid DCC with Asn/Gln, as carbodiimides are potent dehydrating agents.

  • Use Active Esters (e.g., p-nitrophenyl formate) or TFEF which activate the formyl group without activating the side-chain amide.

Issue 3: N-Acetylation (The "Wrong Acyl" Transfer)

Symptom: Product mass is M+42 (Acetyl) instead of M+28 (Formyl). Cause: In the Mixed Anhydride method, the amine can attack either the formyl carbonyl or the acetyl carbonyl. Formyl is more electrophilic (sterically smaller and more electron-deficient), but at higher temperatures (>10°C), acetyl attack becomes competitive. The Fix:

  • Strict Temperature Control: Maintain reaction at -20°C.

  • Pre-activation: Ensure AFA is fully formed (stir HCOOH + Ac2O for 15-30 mins at 50-60°C before cooling and adding to the amine) to minimize free acetic anhydride.

Module 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" Mixed Anhydride Method

Best for: Phenylalanine, Leucine, Valine (Robust amino acids).

Reagents:

  • Formic Acid (98-100%)

  • Acetic Anhydride[2][3][4][5][6][7]

  • Anhydrous Ether or DCM

Step-by-Step:

  • Preparation of AFA: In a dry flask under N2, add Formic Acid (10 mL, 265 mmol). Cool to 0°C. Dropwise add Acetic Anhydride (20 mL, 212 mmol).

  • Activation: Warm to 50°C for 15 minutes, then rapidly cool to -20°C (ice/salt or acetone/dry ice bath). Why? This maximizes AFA concentration while halting thermal decomposition.

  • Addition: Dissolve Amino Acid (100 mmol) in minimum cold formic acid or DCM. Add dropwise to the AFA solution, maintaining T < -15°C.

  • Reaction: Stir at -20°C for 1 hour, then allow to warm to 0°C over 1 hour.

  • Quench: Add ice water.

  • Workup: Evaporate solvents under high vacuum (keep bath < 40°C). Recrystallize from Ethanol/Water.

Self-Validating Check:

  • TLC: Staining with Ninhydrin should show no color (free amines turn purple; N-formyl groups are negative).

  • 1H-NMR: Look for the rotameric formyl proton signals. N-Formyl groups typically show cis/trans rotamers, appearing as two singlets (or doublets due to NH coupling) around 8.0 - 8.3 ppm .

Protocol B: Selective Method for Sensitive Substrates (Ser/Thr)

Best for: Serine, Threonine, Tryptophan.[8]

Reagents:

  • 2,2,2-Trifluoroethyl Formate (TFEF)

  • THF or Dioxane

Step-by-Step:

  • Dissolve Amino Acid Ester (1.0 eq) in THF.

  • Add TFEF (1.5 eq).

  • Reflux gently (60°C) or stir at RT for 12-24 hours.

  • Workup: Evaporate volatiles. The byproduct is trifluoroethanol (volatile). No aqueous wash required.

Module 5: Frequently Asked Questions (FAQs)

Q: My product is an oil that refuses to crystallize. What happened? A: You likely have residual acetic acid or formic acid. These solvents form strong hydrogen bonds with formamides. Solution: Dissolve the oil in DCM and wash extensively with cold saturated NaHCO3, then brine. Dry over MgSO4. If it remains an oil, it may be a mixture of rotamers (normal) or racemate (problematic). Check optical rotation.

Q: Can I use Fmoc-amino acids with this method? A: No. Fmoc is base-labile. If you need to formylate the side chain (e.g., Lysine), you must use orthogonal protection (e.g., Boc-Lys(Fmoc)-OH -> remove Fmoc -> Formylate). If you mean N-formylating the alpha amine, you cannot have Fmoc present as it occupies the same spot.

Q: How do I remove the Formyl group later? A: The formyl group is removed by mild acid hydrolysis (e.g., 1-2M HCl in Methanol/Dioxane) at RT for 24-48h. It is more stable than Boc but less stable than Acetyl. Hydrazine hydrate can also remove it deformylatively.

References

  • Sheehan, J. C., & Yang, D-D.[7] H. (1958).[7] The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. Link

    • Foundational text on using DCC/Formic acid and minimizing racemiz
  • Waki, M., & Meienhofer, J. (1977). Efficient preparation of N-formylamino acid tert-butyl esters. The Journal of Organic Chemistry, 42(11), 2019–2020. Link

    • Establishes the active ester protocols for sensitive esters.
  • Chen, F. M. F., & Benoiton, N. L. (1987). Diisopropylethylamine eliminates dipeptide formation during the acylation of amino acids. Canadian Journal of Chemistry, 65(3), 619-625. Link

    • Discusses the role of bases in side reactions and racemiz
  • Hill, D. R., et al. (2002). Optimization of the synthesis of N-formyl-L-leucine. Organic Process Research & Development, 6(5), 690-691. Link

    • Industrial scale optimiz
  • Reddy, P. G., et al. (2000).[9] Formylation of amines catalyzed by iodine. Tetrahedron Letters, 41(47), 9149-9151. Link

    • Modern catalytic altern

Sources

High-performance liquid chromatography (HPLC) purification of N-Formyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Agent: Senior Application Scientist Topic: N-Formyl-D-phenylalanine (NFDP) Purification & Analysis

Introduction: The Molecule & The Mission

N-Formyl-D-phenylalanine is a critical intermediate, often used in the synthesis of chemotactic peptides (e.g., fMLP) or as a chiral building block. Its purification presents a unique triad of challenges:

  • Chirality: Distinguishing the D-enantiomer from the L-impurity (critical for biological activity).

  • Solubility: The hydrophobic phenyl ring contrasts with the polar formyl and carboxyl groups.

  • Conformational Isomerism: The N-formyl group induces cis/trans rotamers that can mimic impurities.

This guide moves beyond basic recipes to provide a self-validating, high-performance workflow.

Module 1: Achiral Method Development (Chemical Purity)

Objective: Separate NFDP from unreacted D-phenylalanine, formylating reagents, and general organic impurities.

The Protocol
  • Column: C18 (End-capped), 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 40°C (Critical for peak shape, see Troubleshooting).

  • Detection: UV 214 nm (Amide bond) & 254 nm (Phenyl ring).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold (Elute polar salts)
15.060Linear Gradient
16.095Wash
20.095Wash
20.15Re-equilibration
Expert Insight: The Role of pH

You must maintain a pH < 2.5. The pKa of the carboxylic acid in NFDP is approximately 3.7.

  • At pH > 3.7: The carboxyl group ionizes (

    
    ). The molecule becomes amphiphilic, leading to "mixed-mode" interactions with residual silanols on the silica surface. Result: Severe Peak Tailing .
    
  • At pH < 2.5: The molecule is fully protonated (

    
    ). It behaves as a neutral hydrophobic species, interacting purely via partition mechanisms. Result: Sharp, Symmetrical Peaks .
    

Module 2: Chiral Purity (Enantiomeric Separation)

Objective: Quantify L-isomer impurity (Target: <0.5% L-form).

WARNING: Do not use Crown Ether columns (e.g., Crownpak CR). Crown ethers require a free primary amine (


) to form the host-guest complex. The N-formyl group blocks this interaction, rendering these columns useless for NFDP [1].
The Protocol
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or AD-RH ).

  • Mode: Reverse Phase (RP) is preferred for solubility reasons.

  • Mobile Phase: 20 mM Phosphate Buffer (pH 2.0) / Acetonitrile (60:40 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV 210 nm.

Decision Logic: Selecting the Right Chiral Column

ChiralSelection Start Select Chiral Column for NFDP IsBlocked Is N-terminus Blocked? Start->IsBlocked Yes Yes (N-Formyl) IsBlocked->Yes NFDP No No (Free Amine) IsBlocked->No D-Phe Poly Polysaccharide Columns (Amylose/Cellulose) Rec: Chiralpak AD-RH / IA Yes->Poly Crown Crown Ether Columns (Crownpak CR) Rec: Free Amino Acids No->Crown Result1 Success: H-Bonding & Pi-Pi Interactions Poly->Result1 Result2 Failure: No Ammonium Complexation Crown->Result2 If used for NFDP

Figure 1: Decision tree for chiral column selection based on N-terminal protection status.

Module 3: Troubleshooting Center

Ticket #1: "I see a split peak or a 'shoulder' on my main peak."

Diagnosis: Rotameric Isomerism. Explanation: The amide bond in the N-formyl group has partial double-bond character, creating a barrier to rotation. NFDP exists as cis and trans rotamers.[3] At room temperature, the interconversion rate is slow enough to be partially resolved by HPLC, appearing as a split peak [2]. The Fix:

  • Increase Temperature: Raise column oven to 45°C - 50°C . This increases the rotation rate, coalescing the two species into a single, sharp average peak.

  • Verify: Run a 1H-NMR in DMSO-d6. You will likely see duplicated signals for the formyl proton, confirming the rotameric nature [3].

Ticket #2: "My retention times are drifting."

Diagnosis: Mobile Phase Evaporation or pH Shift. Explanation: N-Formyl groups can be labile in strong acids over long periods, or the volatile TFA is evaporating. The Fix:

  • Fresh Buffer: Prepare mobile phase daily.

  • Check Hydrolysis: Ensure the sample is not sitting in the acidic autosampler for >24 hours, which could hydrolyze the formyl group (reverting to D-Phe).

Ticket #3: "The peak is tailing heavily (Tailing Factor > 1.5)."

Diagnosis: Silanol Interaction. The Fix:

  • Lower pH: Ensure pH is ≤ 2.3.

  • Increase Ionic Strength: Add 10-20 mM Ammonium Formate if using MS, or Phosphate if using UV.

  • Column Switch: Move to a "High Load" or "Base Deactivated" C18 column.

Module 4: Preparative Scale-Up

Objective: Isolate >100 mg of pure material.

Workflow
  • Solubility Check: NFDP is moderately soluble in water but highly soluble in organic solvents. Dissolve crude sample in DMF or DMSO (approx. 50-100 mg/mL) rather than mobile phase to minimize injection volume.

  • Buffer Removal: Avoid Phosphate buffers. Use 0.1% Formic Acid or 0.1% TFA in water/ACN. These are volatile and can be removed via lyophilization.

  • Loading: Do not overload. A standard 21.2 mm ID Prep column can handle ~50-100 mg per injection.

Data Summary: Solubility Profile

SolventSolubility (mg/mL)Suitability for Prep Injection
Water< 5Poor (Volume overload risk)
Methanol~ 20Moderate (Check peak distortion)
DMF> 50Excellent (High concentration)
DMSO> 50Excellent (Watch for viscous fingering)

References

  • Chromatography Today. (2014). Chiral Amino Acid and Peptide Separations – the Next Generation. Link

  • Beilstein Journal of Organic Chemistry. (2014). Chromatographically separable rotamers of an unhindered amide. Link

  • ChemicalBook. (2023). N-Formyl-DL-phenylalanine NMR Spectrum. Link

  • Phenomenex. (2018).[1] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Link

Sources

Methods for removing the N-formyl protecting group from synthetic peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for removing the N-formyl protecting group from synthetic peptides

Executive Summary

The N-formyl group is a robust protecting group, most commonly employed to protect the indole nitrogen of Tryptophan (


-formyl) during Boc-chemistry solid-phase peptide synthesis (SPPS).[1] It prevents the formation of 

-tert-butylated tryptophan during acidolytic cleavage. While stable to Trifluoroacetic acid (TFA), it must be removed via nucleophilic attack (bases) or specific thiolytic reduction.

This guide addresses the three primary workflows for deformylation:

  • Post-Cleavage Hydrazinolysis (The Standard Solution-Phase Method).

  • On-Resin Deformylation (Solid-Phase Strategy).

  • Thiolytic/Acidolytic Removal (The "Low-High" HF Strategy).

Module 1: Post-Cleavage Deformylation (Hydrazine Method)

Context: You have completed a Boc-synthesis, cleaved the peptide with HF (or TFA/TFMSA), and your crude peptide still contains the Formyl group on Tryptophan (indicated by a mass shift of +28 Da).

Standard Protocol

Reagents: Hydrazine hydrate (


), Ammonium Bicarbonate buffer.
  • Dissolution: Dissolve the crude lyophilized peptide in water or a mixture of Water/Acetonitrile (if hydrophobic). Aim for a concentration of ~1–5 mg/mL.

  • Basification: Add Ammonium Bicarbonate (

    
    ) to adjust the pH to ~8.0–8.5.
    
  • Reaction: Add hydrazine hydrate to a final concentration of 10% (v/v).

    • Note: For sensitive sequences, lower to 5% and extend time.

  • Incubation: Stir at room temperature (RT) for 2–4 hours. Monitor via HPLC/MS.[2]

  • Quenching: Acidify with acetic acid or dilute TFA to pH ~3–4.

  • Purification: Immediately load onto Prep-HPLC to remove hydrazine salts and the deformylated product.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Deformylation Aggregation of peptide in solution.[3]Add 6M Guanidine HCl or Urea to the reaction mixture to denature aggregates.
Hydrazide Formation Presence of sensitive esters (e.g., Asp/Glu benzyl esters) or C-term esters.STOP. Do not use hydrazine if esters are present. Switch to the On-Resin Piperidine method or Enzymatic method.
Peptide Precipitation Hydrazine altered the solvent polarity.Dilute further with DMF or Acetonitrile until clear.
Unknown Mass +32 Da Formation of stable hydrazone adducts (rare) or oxidation.Ensure hydrazine is fresh. Perform reaction under Nitrogen atmosphere.

Module 2: On-Resin Deformylation (Piperidine Method)

Context: You wish to remove the formyl group before cleaving the peptide from the resin. This is safer for peptides containing Asp/Glu esters that might react with hydrazine.

Standard Protocol

Reagents: Piperidine, DMF (Dimethylformamide).[2][4][5]

  • Preparation: Swell the resin in DMF for 20 minutes.

  • Reagent Mix: Prepare a solution of 10% Piperidine in DMF (v/v).

    • Expert Tip: Cool the solution to 0°C if the peptide contains Asp-Gly sequences to minimize aspartimide formation.

  • Reaction: Add solution to the resin. Shake/agitate for 2–3 hours.

    • Note: Piperidine deformylation is significantly slower than Fmoc removal.

  • Washing: Drain and wash resin thoroughly: DMF (3x), DCM (3x), DMF (3x).

  • Verification: Cleave a small aliquot (micro-cleavage) and check via MS to ensure the +28 Da mass is gone.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct deformylation strategy based on your peptide's chemistry.

Deformylation_Workflow Start Start: Peptide with Trp(For) Check_State Is the peptide on Resin or in Solution? Start->Check_State Solution In Solution (Post-Cleavage) Check_State->Solution Cleaved Resin On Resin (Solid Phase) Check_State->Resin Attached Check_Esters Are sensitive esters present? (e.g., Asp-OBzl) Solution->Check_Esters Hydrazine Method: Hydrazine Hydrate (pH 8-9, 2-4 hrs) Check_Esters->Hydrazine No Esters Warning CRITICAL STOP: Hydrazine will convert esters to hydrazides. Check_Esters->Warning Yes Esters Piperidine Method: 10% Piperidine/DMF (2-3 hrs, Slow) Resin->Piperidine Standard Thiolysis Alt Method: Thiolysis (1,2-Ethanedithiol/TFA) Resin->Thiolysis Specialized (Boc)

Caption: Decision tree for selecting the safe deformylation pathway based on peptide state and side-chain compatibility.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why can't I just use standard TFA cleavage to remove the Formyl group? A: The N-formyl group is acid-stable. Standard TFA cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) will leave the formyl group intact on the Tryptophan indole. This is a feature, not a bug—it protects the indole from alkylation by tert-butyl carbocations generated during cleavage. You must use a nucleophile (base) or a specific "Low-High" HF procedure to remove it.

Q2: I see a +28 Da peak in my mass spec. Is this definitely the Formyl group? A: Most likely, yes. The formyl group adds exactly 28.01 Da. However, ensure it is not a result of formylation by DMF (which can happen if basic DMF is used during coupling). If the +28 Da persists after hydrazine treatment, it might be N-terminal formylation (which is more stable) or an acetylation (+42 Da) misinterpretation.

Q3: Can I use hydroxylamine instead of hydrazine? A: Yes. Hydroxylamine hydrochloride (


) with a base (like imidazole) can deformylate Trp(For). However, hydroxylamine is a potent nucleophile and can cleave Asn-Gly bonds (forming hydroxamates) more aggressively than hydrazine. Use only if hydrazine fails or is contraindicated.

Q4: What is the "Low-High" HF method? A: This is an advanced Boc-chemistry technique developed by Tam et al.

  • Low HF: A mixture of HF, Dimethyl Sulfide (DMS), and p-Cresol (25:65:10) is used first. The high concentration of sulfide promotes a thiolytic mechanism that removes the Formyl group and reduces Met(O).

  • High HF: The DMS is evaporated, and standard high-concentration HF is used to cleave the peptide from the resin. Note: This method avoids a separate hydrazine step but requires an HF apparatus.

Q5: My peptide contains an N-terminal Formyl-Methionine (fMet). Will these methods work? A: Hydrazine can remove N-terminal formyl groups, but it is slow and nonspecific. For N-terminal deformylation (biomimetic applications), the gold standard is Peptide Deformylase (PDF) , an enzyme that specifically cleaves the N-terminal formyl group without damaging the peptide bond.[6][7]

References

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (Foundational text on Fmoc/Piperidine protocols).
  • Matsueda, G. R. (1982). Deprotection of N(in)-formyltryptophan by piperidine in dimethylformamide. International Journal of Peptide and Protein Research.

  • Geiger, R., & Siedel, W. (1969). Synthese von Peptiden.[3][5][8][9][10][11] (Early description of Hydrazine methods).[8]

  • Meinnel, T., & Blanquet, S. (1995).[7] Enzymatic properties of Escherichia coli peptide deformylase.[7][9] Journal of Bacteriology. (Reference for Enzymatic Deformylation).

Sources

Optimizing reaction conditions for enzymatic resolution with phenylalanine ammonia-lyase

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for Enzymatic Resolution & Asymmetric Synthesis

Core Directive & System Overview

Welcome to the PAL Technical Support Center. Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.[1][2][3]24) is a reversible deaminase that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid and ammonia.[4]

Crucial Operational Distinction: Your optimization strategy depends entirely on your target product. You must select the correct Operating Mode below to proceed.

  • Mode A: Kinetic Resolution (Production of D-Amino Acids)

    • Input: Racemic DL-Phenylalanine.

    • Mechanism:[2][5][6][7] PAL selectively consumes the L-enantiomer, leaving the D-enantiomer and generating cinnamic acid.

    • Goal: Maximize L-elimination.

  • Mode B: Asymmetric Synthesis (Production of L-Amino Acids)

    • Input: Prochiral substituted cinnamic acid + Ammonia.

    • Mechanism:[2][5][6][7][8] PAL catalyzes the hydroamination of the double bond.

    • Goal: Drive equilibrium toward amino acid formation (Reverse Reaction).

Critical Parameter Optimization (The "How-To")

The following parameters are non-negotiable for high-efficiency biocatalysis.

Thermodynamic Equilibrium Control

The PAL reaction is equilibrium-controlled. The direction is dictated by the Law of Mass Action.

ParameterMode A: Kinetic Resolution (Target: D-Phe)Mode B: Asymmetric Synthesis (Target: L-Phe)
Ammonia Concentration Minimize. Remove NH₃ continuously (e.g., N₂ stripping or vacuum) to prevent the reverse reaction.Maximize. Requires 4.0 – 6.0 M NH₃ (often as NH₄OH) to drive equilibrium toward the amino acid.
pH Setpoint pH 8.5 – 8.8 . This is the catalytic optimum for the elimination reaction (deamination).pH 9.5 – 10.5 . Higher pH is required to maintain a high concentration of free NH₃ species and favor addition.
Temperature 30°C – 37°C . Balance between activity and half-life.25°C – 30°C . High ammonia concentration at high pH is destabilizing; lower T preserves enzyme life.
Substrate Loading 50 – 100 mM (DL-mix).10 – 50 mM (Cinnamic acid). Warning: High substrate inhibition.
Substrate Inhibition Management (Mode B Focus)

In Asymmetric Synthesis, trans-cinnamic acid derivatives often exhibit strong substrate inhibition (Ki values can be < 10 mM).

  • Protocol: Do not add all substrate at T=0.

  • Solution: Implement a Fed-Batch Strategy . Maintain steady-state substrate concentration below 20 mM by continuous feeding based on HPLC monitoring.

Visualizing the Workflow

The following diagram illustrates the decision matrix for optimizing PAL reactions based on your desired output.

PAL_Optimization_WorkflowStartStart: Define Target ProductDecisionTarget Molecule?Start->DecisionModeAMode A: D-Phenylalanine(Kinetic Resolution)Decision->ModeA D-Enantiomer ModeBMode B: L-Phenylalanine(Asymmetric Synthesis)Decision->ModeB L-Enantiomer CondAConditions A:1. pH 8.5 - 8.82. Low [NH3] (Strip Gas)3. Temp 37°CModeA->CondACondBConditions B:1. pH 10.02. High [NH3] (4-6 M)3. Temp 25-30°C4. Fed-Batch SubstrateModeB->CondBProcessAReaction: L-Phe -> Cinnamate + NH3(D-Phe remains)CondA->ProcessAProcessBReaction: Cinnamate + NH3 -> L-PheCondB->ProcessBDownstreamADownstream:Acidify to precipitate Cinnamate.Filter. Recover D-Phe from filtrate.ProcessA->DownstreamADownstreamBDownstream:Evaporate excess NH3.Isoelectric precipitation of L-Phe.ProcessB->DownstreamB

Figure 1: Decision matrix for PAL optimization. Select Mode A for resolution of racemates or Mode B for synthesis from achiral precursors.

Troubleshooting Guide & FAQs

Issue 1: Low Conversion Yield in Asymmetric Synthesis (Mode B)

User Observation: "I am trying to make L-Phe from Cinnamic Acid, but the reaction stalls at 30% conversion."

Root Cause Analysis:

  • Equilibrium Limitation: The thermodynamic equilibrium favors elimination (breakdown) unless ammonia is in massive excess.

  • Enzyme Deactivation: High pH (10+) and high salt (Ammonium) can denature wild-type PAL variants (e.g., Petroselinum crispum PcPAL) rapidly.

Corrective Protocol:

  • Check Ammonia: Ensure [NH₃] is > 5 M. Use Ammonium Carbamate or Ammonium Hydroxide.

  • Switch Enzyme Variant: If using wild-type, switch to an engineered variant like Anabaena variabilis (AvPAL) or Rhodotorula glutinis (RgPAL) mutants which have higher stability.

  • Immobilization: Use PAL immobilized as Cross-Linked Enzyme Aggregates (CLEAs). This stabilizes the tetrameric structure against high pH.

Issue 2: Poor Enantiomeric Excess (ee%) in Kinetic Resolution (Mode A)

User Observation: "I am resolving DL-Phe, but my final D-Phe has only 85% ee."

Root Cause Analysis: The reaction was stopped too early. In kinetic resolution, you must sacrifice yield for purity.

  • Theoretical Max Yield: 50% (all L-form consumed).

  • Reality: As L-Phe concentration drops, the reaction rate slows (

    
    ).
    

Corrective Protocol:

  • Over-Run the Reaction: Aim for 52-55% total conversion. You will lose a small amount of D-Phe (non-specific activity is rare, but possible), but you ensure total depletion of L-Phe.

  • In-Process Control: Do not stop based on time. Stop based on HPLC monitoring of the L-Phe peak.

Issue 3: Precipitation in the Reactor

User Observation: "The solution turned cloudy halfway through."

Root Cause Analysis:

  • Product Precipitation: L-Phe has low solubility in water (approx 30 g/L at 25°C), which decreases further in high ionic strength buffers.

  • Substrate Precipitation: Cinnamic acids are hydrophobic. If pH drops below their pKa (~4.5), they precipitate.

Corrective Protocol:

  • For Synthesis (Mode B): Precipitation of L-Phe is actually desirable after the reaction but problematic during it if it fouls the enzyme. Maintain agitation.

  • For Resolution (Mode A): Ensure pH stays > 8.5. If pH drifts down (due to NH3 evaporation), cinnamic acid may crash out. Use a strong buffer (Tris-HCl or Glycine-NaOH).

Standard Validation Protocol: The "Activity Check"

Before running a precious batch, validate your enzyme activity using this standard assay.

Reagents:

  • Substrate: 10 mM L-Phenylalanine in 100 mM Tris-HCl (pH 8.8).

  • Detection: UV Spectrophotometer at 290 nm (detects formation of trans-cinnamic acid).

Procedure:

  • Pre-warm 990 µL of Substrate solution to 30°C.

  • Add 10 µL of PAL enzyme solution.

  • Monitor Absorbance (290 nm) for 5 minutes.

  • Calculation:

    
    
    
    • 
       (extinction coefficient of cinnamic acid) 
      
      
      .
    • One Unit (U) = 1 µmol cinnamic acid formed per minute.

References

  • Cui, J. D., et al. (2012). "Optimization of the production of phenylalanine ammonia lyase from Rhodotorula glutinis and its application in the synthesis of L-phenylalanine." Scientific Reports.

  • Gloge, A., et al. (2000). "Phenylalanine ammonia-lyase: The use of its broad substrate specificity for mechanistic investigations and biocatalysis—A review." Chemistry – A European Journal.

  • Parmar, A., et al. (2021).[5] "Robust, site-specifically immobilized phenylalanine ammonia-lyases for the enantioselective ammonia addition of cinnamic acids." Catalysis Science & Technology.

  • Lovett, G. H., et al. (2012). "Taming the equilibrium: The evolution of phenylalanine ammonia-lyase for the synthesis of non-canonical amino acids." Current Opinion in Chemical Biology.

  • RCSB PDB. (2024). "Phenylalanine Ammonia-Lyase Structure and Mechanism." Protein Data Bank.

Validation & Comparative

Comparative analysis of N-Formyl-D-phenylalanine versus fMLP bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of N-Formyl-D-phenylalanine versus fMLP Bioactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical comparison between N-Formyl-D-phenylalanine (a specific N-formylated amino acid monomer) and fMLP (N-Formyl-L-methionyl-L-leucyl-L-phenylalanine, the prototypical chemotactic tripeptide).

The Core Distinction: fMLP is a nanomolar-affinity agonist for the Formyl Peptide Receptor 1 (FPR1), driving robust neutrophil chemotaxis, degranulation, and superoxide generation. In contrast, N-Formyl-D-phenylalanine serves primarily as a negative control or structural probe in bioassays. It lacks the necessary peptide chain length and specific side-chain orientation required to stabilize the active conformation of FPR1.

This analysis validates the critical "Pharmacophore Rule" for FPR1: Activity requires an N-formylated methionine terminus, a specific hydrophobic peptide backbone (min. 3 residues), and L-stereochemistry.

Mechanistic Foundation: Ligand-Receptor Interaction

The FPR1 Signaling Cascade

The bioactivity of these molecules is defined by their ability to bind and activate FPR1 , a G-protein coupled receptor (GPCR). Activation triggers a transition from the G


i-GDP (inactive) to G

i-GTP (active) state, dissociating the G

subunit.
  • fMLP Mechanism: The N-formyl-methionine group docks into a specific sub-pocket of FPR1, while the Leucyl and Phenylalanyl side chains engage hydrophobic residues in the transmembrane loops. This "lock-and-key" fit induces the conformational change necessary for G-protein coupling.

  • N-Formyl-D-phenylalanine Mechanism: Lacking the methionine anchor and the central leucine spacer, this monomer cannot bridge the critical binding domains of FPR1. Furthermore, the D-configuration introduces steric clashes that prevent deep pocket insertion.

Visualization: FPR1 Signaling Pathway

The following diagram illustrates the downstream cascade activated by fMLP, which N-Formyl-D-phenylalanine fails to initiate.

FPR1_Signaling fMLP fMLP (Agonist) FPR1 FPR1 Receptor (GPCR) fMLP->FPR1 High Affinity Binding N_Formyl_D_Phe N-Formyl-D-Phe (Inactive/Weak) N_Formyl_D_Phe->FPR1 No/Low Binding G_Protein Gi Protein (Heterotrimeric) FPR1->G_Protein Activation G_Alpha Gαi-GTP G_Protein->G_Alpha G_BetaGamma Gβγ Subunit G_Protein->G_BetaGamma PLC PLCβ G_BetaGamma->PLC PI3K PI3Kγ G_BetaGamma->PI3K Calcium Ca2+ Mobilization PLC->Calcium IP3 Pathway Actin Actin Polymerization PI3K->Actin Chemotaxis ROS Superoxide (ROS) Generation PI3K->ROS NADPH Oxidase

Figure 1: Signal transduction pathway for FPR1. fMLP successfully triggers the cascade leading to chemotaxis and ROS production, whereas N-Formyl-D-phenylalanine fails to engage the receptor effectively.

Comparative Bioactivity Analysis

Structural & Stereochemical Determinants

The difference in bioactivity is not merely chemical but topological.

FeaturefMLP (N-Formyl-Met-Leu-Phe)N-Formyl-D-phenylalanine
Molecular Class TripeptideModified Amino Acid (Monomer)
Stereochemistry L-L-L (All natural isomers)D (Unnatural isomer)
FPR1 Affinity (Kd) ~ 0.5 - 13 nM [1]> 10,000 nM (negligible)
Chemotactic Potency High (EC50 ~ 10⁻⁹ M)Inactive (or requires mM conc.)
Role in Assays Positive Control (Agonist)Negative Control / Specificity Probe
Metabolic Stability Susceptible to peptidasesResistant to L-specific peptidases
The "D-Amino Acid" Effect

Research into fMLP analogs (Structure-Activity Relationships) demonstrates that substituting L-Phe with D-Phe in the tripeptide (i.e., f-Met-Leu-D -Phe) reduces potency by orders of magnitude or converts the molecule into a weak antagonist [2].

  • fMLP: The L-Phe side chain orients into a specific hydrophobic pocket.

  • f-Met-Leu-D-Phe: The D-Phe side chain projects in the opposite vector, causing steric clash.

  • N-Formyl-D-phenylalanine: As a monomer, it lacks the "address" (f-Met-Leu) to even reach the binding site, and the "key" (D-Phe) is the wrong shape.

Experimental Protocols (Self-Validating Systems)

To empirically verify the bioactivity difference, researchers should utilize a Chemotaxis Assay and a ROS Generation Assay . These protocols are designed with internal controls to validate the results.

Protocol A: Neutrophil Chemotaxis (Boyden Chamber)

Objective: Quantify cell migration toward a gradient of the ligand.

Reagents:

  • Positive Control: fMLP (10 nM and 100 nM).

  • Test Article: N-Formyl-D-phenylalanine (10 nM, 100 nM, 10 µM).

  • Negative Control: Buffer (HBSS + 0.1% BSA).

  • Cells: Freshly isolated human neutrophils (PMNs).

Workflow:

  • Preparation: Resuspend PMNs at

    
     cells/mL in HBSS/BSA.
    
  • Chamber Assembly: Place 25 µL of chemoattractant (fMLP or Test) in the lower wells.

  • Filter Placement: Overlay with a 3 µm pore size polycarbonate membrane.

  • Cell Addition: Add 50 µL of PMN suspension to the upper wells.

  • Incubation: 45 minutes at 37°C, 5% CO2.

  • Quantification: Remove filter, fix, stain (Diff-Quik), and count migrated cells in 5 high-power fields (HPF).

Validation Criteria:

  • The Chemotactic Index (CI) (Migrated cells to test / Migrated cells to buffer) for fMLP must be > 2.0.

  • If N-Formyl-D-phenylalanine CI is ~1.0 (equal to buffer), it confirms inactivity.

Protocol B: Superoxide Anion Generation (Cytochrome C Reduction)

Objective: Measure the respiratory burst (ROS production) induced by receptor activation.

Workflow Diagram:

ROS_Assay Step1 Isolate PMNs (Density Gradient) Step2 Prime Cells (Cytochalasin B, 5µg/mL) Step1->Step2 Step3 Add Cytochrome C (Substrate) Step2->Step3 Step4 Add Ligand (fMLP vs f-D-Phe) Step3->Step4 Step5 Measure Absorbance (550 nm, Kinetic) Step4->Step5

Figure 2: Workflow for Cytochrome C reduction assay. Note: Cytochalasin B priming is essential to maximize granule release and ROS detection for weak agonists.

Method:

  • Incubate PMNs (

    
    ) with Cytochrome C (1 mg/mL).
    
  • Add fMLP (1 µM) or N-Formyl-D-phenylalanine (1 µM - 100 µM).

  • Monitor Absorbance at 550 nm every 30 seconds for 10 minutes.

  • Result: fMLP will show a rapid increase in OD (superoxide reduces Cytochrome C). N-Formyl-D-phenylalanine will show a flat line (similar to buffer control).

Data Summary Table

ParameterfMLP (100 nM)N-Formyl-D-phenylalanine (100 µM)Interpretation
Chemotactic Index 5.0 - 15.0~ 1.0 (Baseline)fMLP is a potent chemoattractant; f-D-Phe is inactive.
Superoxide (nmol O2-/min) > 10.0< 0.5f-D-Phe fails to trigger NADPH oxidase assembly.
Calcium Flux (Fluo-4) Rapid Spike (Peak < 30s)No Responsef-D-Phe does not mobilize intracellular calcium.
Receptor Binding Displace radiolabeled ligandNo Displacementf-D-Phe does not compete for the FPR1 active site.

References

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2][3][4][5][6] Proceedings of the National Academy of Sciences, 72(3), 1059-1062.

  • Freer, R. J., Day, A. R., Radding, J. A., et al. (1980). Further studies on the structural requirements for synthetic peptide chemoattractants. Biochemistry, 19(11), 2404-2410.

  • PubChem. (n.d.). N-Formyl-D-phenylalanine (Compound CID 7064571). National Library of Medicine.

  • Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Much More Than Chemoattractant Receptors. Frontiers in Immunology, 7, 462.

  • MedChemExpress. (2024). N-Formyl-Met-Leu-Phe (fMLP) Product Information.

Sources

Comparative Guide: Potency of N-Formyl-D-phenylalanine vs. Standard FPR Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N-Formyl-D-phenylalanine against standard Formyl Peptide Receptor (FPR) agonists. It addresses the critical impact of stereochemistry (D- vs. L-isomers) and peptide chain length on receptor potency.

Executive Summary

N-Formyl-D-phenylalanine (f-D-Phe) , as a standalone N-formylated mono-amino acid, exhibits negligible to low potency compared to the prototypical tripeptide agonist fMLP (N-Formyl-Met-Leu-Phe) .

While the N-formyl group is the critical "key" for FPR activation, high-affinity binding (


 in nanomolar range) requires a minimum peptide chain length (typically a tripeptide) and specific stereochemistry (L-isomers) to engage the receptor's hydrophobic pockets. The introduction of the D-enantiomer  (D-Phe) into formyl peptides often drastically reduces agonist potency or converts the molecule into an antagonist  or a partial agonist, making it a critical control compound in specificity studies rather than a therapeutic candidate.
Key Takeaways
  • Potency Rank: WKYMVm (FPR2) > fMLP (FPR1) >> N-Formyl-L-Phe > N-Formyl-D-Phe.

  • Stereoselectivity: FPR1 is highly stereoselective; D-amino acid substitutions typically disrupt the hydrogen bonding network required for G-protein coupling.

  • Primary Utility: f-D-Phe is often used as a negative control or to study the stereochemical requirements of the FPR ligand-binding pocket.

Mechanistic Background: The FPR Activation Model

To understand the potency disparity, one must visualize the FPR binding pocket. FPR1 and FPR2 are G-protein coupled receptors (GPCRs) that recognize the N-formyl methionine group, a hallmark of bacterial protein synthesis and mitochondrial damage.

The "Two-Point" Interaction Model
  • The Anchor (N-Formyl Group): The formyl group forms hydrogen bonds with Arg84 and Lys85 (in FPR1). This is the "switch" that initiates conformational change.

  • The Stabilizer (Hydrophobic Chain): The side chains of Methionine, Leucine, and Phenylalanine fit into deep hydrophobic pockets.

    • fMLP (L-L-L): Perfect fit; stabilizes the active receptor conformation.

    • f-D-Phe (Monomer): Lacks the peptide backbone to reach the hydrophobic pockets; binds transiently and weakly.

    • f-Met-Leu-D-Phe (Peptide): The D-Phe side chain projects at a distinct angle, creating steric clashes that prevent the receptor from fully closing around the ligand, often resulting in antagonism.

Graphviz Diagram: FPR Signaling Pathway

The following diagram illustrates the downstream signaling triggered by a potent agonist (like fMLP) vs. the failure of a weak agonist.

FPR_Signaling Ligand_Potent Potent Agonist (fMLP) FPR1 FPR1 Receptor (Transmembrane) Ligand_Potent->FPR1 High Affinity Binding (Kd ~ 1-10 nM) Ligand_Weak Weak/Inactive (f-D-Phe) Ligand_Weak->FPR1 Low Affinity/Transient (Kd > 100 µM) G_Protein Gi Protein (Heterotrimeric) FPR1->G_Protein Conformational Change PLC PLC-beta Activation G_Protein->PLC G-beta-gamma subunit IP3 IP3 Generation PLC->IP3 Ca_Store ER Calcium Release IP3->Ca_Store Ca_Flux Intracellular Ca2+ Flux Ca_Store->Ca_Flux Rapid Spike Chemotaxis Chemotaxis (Actin Polymerization) Ca_Flux->Chemotaxis Downstream Effect

Caption: Figure 1. Signal transduction pathway for FPR1. Potent agonists induce robust Calcium flux; f-D-Phe fails to stabilize the receptor for G-protein coupling.

Comparative Potency Analysis

The following table contrasts N-Formyl-D-phenylalanine with industry-standard agonists. Note the logarithmic difference in potency.

Table 1: Agonist Potency Profile ( / )[1]
CompoundStructureFPR1 Potency (

)
FPR2 Potency (

)
Primary Application
fMLP N-Formyl-Met-Leu-Phe0.1 - 5 nM ~1 - 5 µMGold standard FPR1 agonist.
WKYMVm Trp-Lys-Tyr-Met-Val-D-Met~100 nM0.5 - 2 nM Potent, selective FPR2 agonist.
f-Met-Leu-D-Phe N-Formyl-Met-Leu-D-Phe > 10 µM (Weak/Partial)InactiveStereochemical control; often acts as antagonist.
N-Formyl-L-Phe N-Formyl-L-Phenylalanine~100 - 500 µM> 1 mMMetabolic precursor; very weak agonist.
N-Formyl-D-Phe N-Formyl-D-Phenylalanine Inactive / > 1 mM Inactive Negative control ; stereoselectivity studies.

Critical Note: The potency of N-formyl amino acids increases with chain length. A single amino acid (monomer) has insufficient binding energy. The "D" configuration further reduces this affinity by preventing the side chain from entering the hydrophobic specificity pocket.

Experimental Methodologies for Validation

To empirically verify the low potency of N-Formyl-D-phenylalanine compared to fMLP, the following self-validating protocols are recommended.

Protocol A: Calcium Mobilization Assay (Real-Time Kinetics)

This is the most sensitive method to detect transient or weak agonism.

  • Cell Line: HL-60 cells (differentiated into neutrophil-like cells using 1.3% DMSO for 5-7 days) or FPR1-transfected CHO cells.

  • Dye Loading: Incubate

    
     cells/mL with Fluo-4 AM  (2 µM) and Probenecid (2.5 mM) in HBSS for 30 mins at 37°C.
    
  • Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 30 seconds to establish baseline.

  • Injection:

    • Positive Control: Inject fMLP (Final conc: 10 nM). Expect rapid, high-amplitude spike.

    • Test Compound: Inject N-Formyl-D-phenylalanine (Titrate: 1 µM to 1 mM).

  • Readout: Calculate

    
    .
    
    • Expected Result: fMLP yields >200% increase. f-D-Phe yields <10% increase even at high concentrations.

Protocol B: Chemotaxis (Boyden Chamber / Transwell)

Measures functional physiological response.

  • Setup: Use a 96-well Transwell plate with 3 µm pore size polycarbonate filters.

  • Lower Chamber: Add agonists in HBSS + 0.1% BSA.

    • fMLP:

      
       M (Optimal bell-shaped curve peak).
      
    • N-Formyl-D-phenylalanine: Range

      
       M to 
      
      
      
      M.
  • Upper Chamber: Add

    
     differentiated HL-60 cells or primary neutrophils.
    
  • Incubation: 1 hour at 37°C, 5%

    
    .
    
  • Quantification: Count cells in the lower chamber using flow cytometry or ATP luminescence assay.

Graphviz Diagram: Experimental Workflow

Workflow Cells HL-60 Cells (DMSO Differentiated) Load Load Fluo-4 AM (Ca2+ Indicator) Cells->Load Split Split Samples Load->Split Exp_A Test: f-D-Phe (1 µM - 1 mM) Split->Exp_A Exp_B Control: fMLP (10 nM) Split->Exp_B Measure Measure Fluorescence (Ex494/Em516) Exp_A->Measure Exp_B->Measure Result Compare EC50 & Efficacy Measure->Result

Caption: Figure 2. Calcium flux workflow for comparative potency validation.

References

  • Dahlgren, C., et al. (2016). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition." Molecules. Link

  • Ye, R.D., et al. (2009).[1] "International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family." Pharmacological Reviews. Link

  • He, H.Q., & Ye, R.D. (2017). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition." Molecules. Link

  • PubChem. (n.d.). "N-Formyl-D-phenylalanine Compound Summary." National Library of Medicine. Link

  • Schiffmann, E., et al. (1975). "N-formylmethionyl peptides as chemoattractants for leucocytes." Proceedings of the National Academy of Sciences. Link

Sources

Validating the binding affinity of N-Formyl-D-phenylalanine to formyl peptide receptors

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Stereoselective Binding Affinity of N-Formyl-D-phenylalanine to Formyl Peptide Receptors

Executive Summary

This technical guide outlines the validation framework for N-Formyl-D-phenylalanine (f-D-Phe) , a stereoisomer often utilized to probe the stereospecificity of Formyl Peptide Receptors (FPR1/FPR2). Unlike the canonical high-affinity agonist fMLP (N-Formyl-Met-Leu-Phe) , the D-isomer f-D-Phe typically exhibits significantly reduced or negligible affinity, serving as a critical negative control or specificity probe in GPCR pharmacology.

This guide details the experimental protocols required to quantitatively define its


 (binding affinity) and 

(functional potency) relative to industry-standard alternatives.

Comparative Analysis: f-D-Phe vs. High-Affinity Alternatives

The following table contrasts the expected performance metrics of N-Formyl-D-phenylalanine against the gold-standard agonist (fMLP) and a selective antagonist.

FeatureN-Formyl-D-phenylalanine (Product)fMLP (f-Met-Leu-Phe) (Standard Agonist)Cyclosporin H (FPR1 Antagonist)
Primary Role Specificity Probe / Negative Control High-Affinity AgonistSelective Antagonist
FPR1 Affinity (

)
Low / Negligible (>100 µM) High (~0.1 – 1.0 nM)High (~10 – 100 nM)
Stereochemistry D-Isomer (Non-natural) L-Isomer (Natural/Bacterial)Cyclic Peptide
Functional Activity Inactive or Weak Partial Agonist Full Agonist (Ca²⁺ flux, Chemotaxis)Inverse Agonist / Antagonist
Binding Domain Orthosteric (Steric Mismatch)Orthosteric (Perfect Fit)Allosteric/Orthosteric Overlap

Expert Insight: The formyl peptide receptor binding pocket is highly stereoselective. The "D" configuration at the N-terminal residue typically disrupts the hydrogen bonding network required for high-affinity capture, making f-D-Phe an excellent tool for validating assay specificity [1].

Mechanistic Visualization: Stereoselective Recognition

The diagram below illustrates the signaling pathway and the steric exclusion hypothesis for D-isomers within the FPR1 pocket.

FPR_Signaling Ligand_L fMLP (L-Isomer) (High Affinity) Receptor FPR1 Receptor (GPCR) Ligand_L->Receptor Stable H-Bonding Ligand_D f-D-Phe (D-Isomer) (Steric Clash) Ligand_D->Receptor Weak/No Binding G_Protein Gαi Protein Activation Receptor->G_Protein Conformational Change PLC PLCβ Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca2+ Release (Endoplasmic Reticulum) IP3->Ca_Release Functional Readout

Figure 1: Stereoselective activation pathway. fMLP induces robust G-protein coupling, whereas f-D-Phe fails to stabilize the active conformation due to steric hindrance.

Experimental Methodologies

To validate the binding affinity, you must distinguish between specific binding (receptor-mediated) and non-specific binding (membrane interaction).

Protocol A: Competitive Radioligand Binding Assay (The Gold Standard)

Objective: Determine the inhibition constant (


) of f-D-Phe by displacing a radiolabeled standard (

-fMLP).

Reagents:

  • Cell Line: Human Neutrophils (PMNs) or FPR1-transfected HEK293 cells.

  • Radioligand:

    
    -fMLP (Specific Activity ~50-100 Ci/mmol).
    
  • Competitor: N-Formyl-D-phenylalanine (Serial dilution:

    
     M to 
    
    
    
    M).
  • Non-Specific Control:

    
     µM Cold fMLP.
    

Workflow:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold HEPES buffer. Centrifuge at 40,000 x g to isolate membrane fractions.

  • Incubation:

    • Mix 50 µg membrane protein with 1 nM

      
      -fMLP.
      
    • Add increasing concentrations of f-D-Phe.

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through Whatman GF/C filters (pre-soaked in 0.3% polyethylenimine to reduce NSB) using a cell harvester.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis: Fit data to a one-site competition model using the Cheng-Prusoff equation:

    
    
    Where 
    
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Self-Validating Check: If f-D-Phe shows an


 µM, the compound is confirmed as a low-affinity binder, validating the receptor's stereoselectivity [2].
Protocol B: Functional Calcium Flux Assay

Objective: Confirm that any observed binding does not translate into receptor activation (agonism).

Workflow:

  • Dye Loading: Load HL-60 cells (differentiated with DMSO) with Fluo-4 AM (calcium indicator) for 30 mins at 37°C.

  • Baseline: Measure baseline fluorescence (Ex: 494nm, Em: 516nm) for 30 seconds.

  • Injection:

    • Positive Control: Inject 10 nM fMLP (Expect rapid transient spike).

    • Test: Inject 100 µM f-D-Phe.

  • Readout: Monitor fluorescence changes (

    
    ) for 180 seconds.
    

Interpretation:

  • No Response: Confirms f-D-Phe is inactive (consistent with D-isomer profile).

  • Weak Response: Indicates partial agonism (rare for pure D-isomers).

  • Inhibition: Pre-incubate with f-D-Phe, then add fMLP. If the fMLP signal is blunted, f-D-Phe acts as an antagonist.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Ligand sticking to filters/plastic.Pre-soak filters in 0.3% PEI; use silanized tubes.
Flat Competition Curve f-D-Phe affinity is too low to detect.Increase f-D-Phe concentration to millimolar range (if solubility permits).
Unexpected Agonism Contamination with L-isomer.Verify purity via Chiral HPLC; ensure >99% enantiomeric excess.

References

  • Schiffmann, E., et al. (1975).[1] "N-formylmethionyl peptides as chemoattractants for leucocytes." Proceedings of the National Academy of Sciences.

  • Freer, R. J., et al. (1980). "Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils." Biochemistry.

  • Ye, R. D., et al. (2009).[1] "International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family." Pharmacological Reviews.

  • He, H. Q., & Ye, R. D. (2017).[1] "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition." Molecules.

Sources

Comparative Guide: Mass Spectrometry Fragmentation Analysis of N-Formyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Formyl-D-phenylalanine (N-For-D-Phe) represents a critical analyte in drug development, particularly as a degradation impurity in peptide synthesis or as a bioactive ligand in chemotaxis assays. Its analysis presents two distinct challenges: structural differentiation from its N-acetylated analogs (isobaric interferences) and stereochemical resolution from its L-isomer (enantiomeric interferences).

This guide provides a definitive fragmentation analysis of N-For-D-Phe using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Unlike standard protocols, we emphasize the diagnostic neutral loss of carbon monoxide (CO) as the primary confirmation of the formyl moiety, and we delineate the specific chromatographic requirements to distinguish the D-isomer from the L-isomer, which are indistinguishable by MS fragmentation alone.

Comparative Analysis: N-For-D-Phe vs. Alternatives

In a complex matrix, N-For-D-Phe must be distinguished from free Phenylalanine (degradation product) and N-Acetyl-Phenylalanine (common synthetic byproduct). The following table summarizes the critical mass shifts and fragmentation behaviors that allow for confident identification.

Table 1: Diagnostic Ion Comparison
FeatureN-Formyl-D-Phe N-Acetyl-D-Phe Free D-Phenylalanine
Formula



Monoisotopic Mass 193.07 Da207.09 Da165.08 Da
Precursor Ion

m/z 194.08 m/z 208.10 m/z 166.09
Primary Neutral Loss -28 Da (CO) -42 Da (Ketene,

)
-17 Da (

) or -46 Da (

)
Resulting Product Ion m/z 166.09 (Phe-like)m/z 166.09 (Phe-like)m/z 120.08 (Immonium)
Diagnostic Immonium m/z 120.08m/z 120.08m/z 120.08
Lability High (Formyl is labile)Moderate (Acetyl is stable)N/A

Critical Insight: The transition


 (Loss of CO) is the definitive signature for the N-Formyl group. If you observe a precursor at 208 transitioning to 166, the sample contains the N-Acetyl impurity, not the N-Formyl target.

Fragmentation Mechanism & Pathway[2][3][4][5][6]

Understanding the causality of fragmentation is essential for method robustness. The N-formyl group is electronically distinct from the acetyl group; the formyl hydrogen is less donating, making the carbonyl carbon highly susceptible to nucleophilic attack or radical cleavage.

Mechanism of Action
  • Protonation: The precursor forms

    
     at m/z 194.08.
    
  • Decarbonylation (Primary Channel): The most facile pathway is the neutral loss of Carbon Monoxide (CO, 28 Da). This is a charge-proximal fragmentation driven by the stability of the resulting amine ion (m/z 166).

  • Immonium Formation: Further activation causes the loss of the carboxylic acid group (

    
    ), yielding the phenylalanine immonium ion at m/z 120.08.
    
  • Tropylium Formation: High-energy collision results in the inductive cleavage of the benzyl side chain to form the stable tropylium cation at m/z 91.05.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of N-For-D-Phe under Collision Induced Dissociation (CID).

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 194.08 (N-Formyl-Phe) Intermediate De-formylated Ion m/z 166.09 (Protonated Phe) Precursor->Intermediate Neutral Loss: CO (-28 Da) Low CE (10-15 eV) Immonium Phe Immonium Ion m/z 120.08 (C8H10N+) Precursor->Immonium Combined Loss (-74 Da) Intermediate->Immonium Loss of HCOOH (-46 Da) Medium CE (20-25 eV) Tropylium Tropylium Ion m/z 91.05 (C7H7+) Immonium->Tropylium Inductive Cleavage High CE (>30 eV)

Figure 1: Stepwise CID fragmentation pathway of N-Formyl-D-phenylalanine showing the diagnostic loss of Carbon Monoxide.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes "Checkpoints"—steps designed to validate the data in real-time.

A. Sample Preparation[7][8][9]
  • Solvent: Dissolve standard to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Note on pH: Acidic pH is required to ensure protonation (

    
    ). Avoid ammonium buffers if using negative mode, as they can suppress the specific formyl signals.
    
B. LC-MS/MS Parameters[7][9][10][11]
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV (Keep lower to prevent in-source fragmentation of the labile formyl group).

  • Collision Energy (CE) Ramping:

    • Screening: Ramp CE from 10 to 40 eV.

    • Target: The Formyl-CO bond is weak. Expect optimal fragmentation of

      
       at lower energies (10-15 eV) compared to peptide backbone cleavages.
      
C. The Stereochemical Challenge (D vs. L)

Crucial Distinction: Mass spectrometry is "chiral blind." The fragmentation pattern of N-Formyl-D -Phe is identical to N-Formyl-L -Phe.

  • Solution: You must use a Chiral Selector.

  • Column: Chiralpak ZWIX(+) or Crown Ether-based columns (CROWNPAK).

  • Mechanism: These columns form transient diastereomeric complexes with the D and L isomers, causing them to elute at different retention times (

    
    ).
    
Visualization: Chiral Differentiation Workflow

This diagram details the decision logic required to distinguish the specific D-isomer.

ChiralWorkflow Sample Unknown Sample (Isomer Mix?) LC_Achiral Standard C18 LC-MS Sample->LC_Achiral LC_Chiral Chiral LC-MS (Crown Ether / ZWIX) Sample->LC_Chiral Result_Fail Result: Single Peak (D & L Co-elute) INCONCLUSIVE LC_Achiral->Result_Fail Stereochemically Blind Separation Separation Mechanism: Transient Diastereomers LC_Chiral->Separation Result_Pass Result: Two Peaks Peak 1: L-Isomer Peak 2: D-Isomer Separation->Result_Pass MS_Confirm MS/MS Confirmation (m/z 194 -> 166) Result_Pass->MS_Confirm Confirm Identity

Figure 2: Analytical workflow demonstrating the necessity of chiral chromatography for distinguishing D/L isomers.

References

  • National Institutes of Health (NIH). (2000). Differences Arising in Human Neutrophil Activation Passing from N-Formyl to N-Acetyl-oligopeptides. PubMed. Retrieved from [Link]

  • Matrix Science. (n.d.). Peptide Fragmentation Nomenclature and Immonium Ions. Mascot Help.[1] Retrieved from [Link]

  • DifferenceBetween. (2020).[2][3][4][5][6][7][1][8][9][10] Difference Between L-phenylalanine and DL-phenylalanine (Isomer Stability).[10] Retrieved from [Link]

Sources

Structural Confirmation of N-Formyl-D-Phenylalanine via High-Field NMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in peptide synthesis and metabolomics, N-Formyl-D-phenylalanine presents a unique analytical challenge. Unlike standard amino acids, the N-formyl group introduces restricted rotation around the amide bond, creating distinct cis and trans rotamers observable in solution state NMR.[1] Furthermore, as a chiral D-isomer, its discrimination from the biological L-isomer requires specific awareness of NMR's limitations in achiral environments.

This guide moves beyond basic spectral listing. It provides a comparative analysis of NMR against alternative techniques, details the rotameric equilibrium often mistaken for impurities, and establishes a self-validating protocol for absolute structural confirmation.

Part 1: The Analytical Challenge

The Rotamer Trap

The most common error in analyzing N-formyl amino acids is misinterpreting the "doubling" of NMR signals as impurities. Due to the partial double-bond character of the N-C(O)H amide bond, N-Formyl-D-phenylalanine exists in a slow-exchange equilibrium between cis (minor) and trans (major) conformers on the NMR timescale.

The Enantiomer Blind Spot

Standard


H and 

C NMR are achiral techniques. The spectrum of N-Formyl-D-phenylalanine is identical to that of N-Formyl-L-phenylalanine in achiral solvents (e.g., DMSO-

). Structural confirmation of the D-configuration specifically requires either:
  • Polarimetry (Specific Rotation).

  • Chiral Solvating Agents (CSAs) in NMR.

  • X-ray Crystallography.

Note: This guide focuses on chemical structural confirmation (connectivity and purity), assuming the starting material's chirality is known or verified via polarimetry.

Part 2: Comparative Analysis of Analytical Techniques

To confirm the structure of N-Formyl-D-phenylalanine, researchers often weigh NMR against Mass Spectrometry (MS) and Infrared Spectroscopy (IR). While MS provides molecular weight and IR confirms functional groups, only NMR provides the atomic-level connectivity required to rule out isomers.

Table 1: Technique Performance Matrix
FeatureHigh-Field NMR (600 MHz) Mass Spectrometry (LC-MS) FT-IR Spectroscopy
Connectivity Superior (2D correlations)Low (Fragment based)None
Rotamer Detection High (Distinct peaks seen)Low (Averaged signal)Low (Band broadening)
Purity Quantification Excellent (qNMR)Variable (Ionization bias)Poor
Sample Recovery Yes (Non-destructive)NoYes
D/L Discrimination No (requires chiral agent)NoNo
Solvent Selection: DMSO- vs. CDCl

The choice of solvent is critical for N-formyl amino acids.[2]

SolventSolubilitySpectral QualityRecommendation
DMSO-

High. Dissolves the free acid and stabilizes rotamers via H-bonding.Excellent. Sharp peaks; Amide NH is visible and couples to

-H.
Primary Choice
CDCl

Poor. Often requires heating or derivatization (esterification).Fair/Poor. Broad peaks due to aggregation; NH often invisible/broad.Alternative (only if esterified)

Part 3: Detailed Spectral Analysis

Rotamer Equilibrium Visualization

The following diagram illustrates the restricted rotation causing signal splitting.

RotamerEquilibrium Trans Trans-Rotamer (Major) (Formyl O anti to Alpha-H) Barrier Restricted Rotation (Partial Double Bond) Trans->Barrier Slow Exchange (NMR Timescale) Cis Cis-Rotamer (Minor) (Formyl O syn to Alpha-H) Barrier->Cis

Caption: Equilibrium between Trans (major) and Cis (minor) rotamers of N-Formyl-D-phenylalanine, observable in DMSO-


.
H NMR Chemical Shift Data (DMSO- , 400-600 MHz)

Reference: 0 ppm (TMS). Note: Values may shift slightly based on concentration and temperature.

PositionType

(ppm) - Trans (Major)

(ppm) - Cis (Minor)
MultiplicityIntegralAssignment Logic
COOH Acid~12.8 - 13.0~12.8 - 13.0Broad Singlet1HExchangeable acidic proton.
CHO Formyl7.98 7.70 - 7.85 Singlet/Doublet1HDistinctive deshielded aldehyde-like proton.
NH Amide8.39 8.15 - 8.25 Doublet (

Hz)
1HCouples to

-H. Shift indicates H-bonding.

-CH
Methine4.54 4.35 - 4.45 Multiplet (dt)1HDeshielded by N and COOH.

-CH

Methylene2.85 - 3.122.80 - 3.00Multiplet (dd)2HDiastereotopic protons due to chiral center.
Ar-H Aromatic7.15 - 7.307.15 - 7.30Multiplet5HPhenyl ring protons (overlap).
C NMR Chemical Shift Data (DMSO- )
PositionCarbon Type

(ppm)
Structural Insight
COOH Carboxyl172.5 - 173.5Most deshielded; confirms free acid.
CHO Formyl C=O160.5 - 161.5Distinct from acid/ester carbonyls.
Ar-C (ipso) Quaternary137.5 - 138.0Bridge to alkyl chain.
Ar-C Aromatic CH126.0 - 129.5Typical phenyl pattern.

-CH
Methine53.0 - 54.5Chiral center carbon.

-CH

Methylene36.5 - 37.5Benzylic carbon.

Part 4: Experimental Protocol

Sample Preparation Workflow

To ensure reproducibility and minimize artifacts (like water suppression issues), follow this protocol.

SamplePrep Step1 Weighing 10-15 mg N-Formyl-D-Phe Step2 Solvent Addition 0.6 mL DMSO-d6 (99.9% D) Step1->Step2 Step3 Dissolution Vortex 30s (Gentle heat if needed) Step2->Step3 Step4 Transfer Clean 5mm NMR Tube Step3->Step4 Step5 Acquisition Run 1H (16 scans) & 13C (512+ scans) Step4->Step5

Caption: Standardized sample preparation workflow for high-resolution NMR acquisition.

Acquisition Parameters
  • Temperature: 298 K (25°C). Note: Variable Temperature (VT) NMR at 350 K can coalesce rotamer peaks into averages, simplifying the spectrum, but room temperature is better for structural detail.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds to ensure full relaxation of the formyl proton for accurate integration.
    
  • Pulse Width: 30° or 90° pulse.

Part 5: Structural Validation Logic (The Self-Validating System)

Trusting the spectrum requires proving the connectivity. Use this logic flow to validate your compound:

  • The "Formyl Fingerprint" Check:

    • Observation: Look for a sharp signal near 8.0 ppm.

    • Validation: Does it integrate 1:1 with the

      
      -proton? If yes, the formyl group is intact. If missing, hydrolysis to D-Phenylalanine may have occurred.
      
  • The COSY Correlation (Connectivity):

    • Experiment: Run 2D COSY (Correlation Spectroscopy).

    • Validation: You must see a cross-peak between the Amide NH (~8.4 ppm) and the

      
      -CH  (~4.5 ppm). This confirms the N-substitution.
      
    • Secondary: Cross-peaks between

      
      -CH and 
      
      
      
      -CH
      
      
      .
  • The HSQC Check (Carbon Assignment):

    • Experiment: Run 2D HSQC.[3]

    • Validation: The proton at 7.98 ppm (Formyl) must correlate to a carbon at ~161 ppm. The proton at 4.54 ppm (

      
      ) must correlate to a carbon at ~53 ppm.
      
Common Impurities to Watch[2][4]
  • D-Phenylalanine (Hydrolysis product): Loss of Formyl H signal; NH signal shifts upfield (amine region).

  • Formic Acid: Sharp singlet at 8.1 ppm, but no coupling to the peptide backbone.

  • Solvent Peaks: DMSO (2.50 ppm quintet), H

    
    O (3.33 ppm broad).
    

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90666, N-Formyl-phenylalanine. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[4] Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard text for general shift principles).

Sources

N-Formyl-D-phenylalanine versus N-Acetyl-D-phenylalanine as protecting groups in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of non-natural amino acid derivatives and peptides, N-Formyl-D-phenylalanine (For-D-Phe) and N-Acetyl-D-phenylalanine (Ac-D-Phe) serve fundamentally different roles.

  • N-Formyl is a temporary protecting group . It reduces the nucleophilicity of the amine during coupling but can be removed chemically (deformylation) under mild conditions that preserve the peptide backbone.

  • N-Acetyl is a permanent blocking group or resolution handle . It is chemically robust and difficult to remove without hydrolyzing peptide bonds. It is primarily used for N-terminal capping (to prevent aggregation or degradation) or in enzymatic kinetic resolution to separate D-enantiomers from racemic mixtures.

This guide details the chemical stability, installation/removal protocols, and stereochemical risks associated with both derivatives.

Part 1: Chemical Profile & Decision Matrix

Structural & Electronic Properties

Both groups are amides, reducing the basicity of the


-amine. However, the formyl group is electronically unique due to the absence of an alkyl donor, making the carbonyl carbon more electrophilic than in the acetyl group.
FeatureN-Formyl-D-phenylalanineN-Acetyl-D-phenylalanine
Role Temporary Protecting GroupPermanent Cap / Resolution Substrate
Steric Bulk Low (Smallest acyl group)Moderate (Methyl group adds bulk)
Acid Stability Stable to TFA (SPPS compatible)Highly Stable (Resists 6M HCl briefly)
Base Stability Decomposes in strong baseStable in mild/moderate base
Removal Hydrazine, HCl/MeOH, or OxidativeEnzymatic (Acylase) or Harsh Acid
Atom Economy High (CHO = 29 Da)Moderate (COCH3 = 43 Da)
Selection Logic (Decision Tree)

DecisionMatrix Start Objective: Use D-Phenylalanine Q1 Is the N-terminus modification permanent (Drug/Probe)? Start->Q1 Q2 Do you need to extend the peptide chain later? Q1->Q2 No Result_Ac Use N-Acetyl (Robust, Enzymatic Stability) Q1->Result_Ac Yes Q3 Are you separating Enantiomers (Racemic Resolution)? Q2->Q3 No Result_For Use N-Formyl (Removable via Hydrazine/Acid) Q2->Result_For Yes (Temporary) Q3->Result_For Rarely Result_Res Use N-Acetyl (Substrate for Acylase I) Q3->Result_Res Yes

Figure 1: Decision matrix for selecting between Formyl and Acetyl protection based on synthetic goals.

Part 2: Stability & Deprotection Strategies[1]

The critical differentiator is removability . N-Acetyl is essentially "dead" chemically unless you are willing to destroy the peptide or use specific enzymes. N-Formyl offers a "trap-door" for removal.

N-Formyl Deprotection (The "Soft" Amide)

The formyl group can be removed using nucleophilic displacement (hydrazine) or acid-catalyzed methanolysis.

  • Method A: Hydrazinolysis (Mildest)

    • Reagent: Hydrazine hydrate (

      
      ) in alcohol.
      
    • Mechanism:[1][2] Hydrazine attacks the formyl carbonyl, forming formylhydrazide and releasing the free amine.

    • Advantage:[3][2][4][5][6] Orthogonal to acid-labile side chains (tBu, Trt).

  • Method B: Acidic Methanolysis (Deformylation)

    • Reagent: 1.0 M HCl in Methanol (dry).

    • Mechanism:[2] Transesterification/hydrolysis. The formyl group is cleaved as methyl formate.

    • Note: Slower than Boc removal but faster than amide hydrolysis.

N-Acetyl Deprotection (The "Hard" Amide)

Chemical removal of N-Acetyl requires conditions (e.g., 6M HCl at 110°C) that hydrolyze peptide bonds. Therefore, it is not a protecting group for peptide synthesis.

  • Enzymatic Resolution (The Primary Use):

    • Enzyme:[5][6][7]Acylase I (typically from Hog Kidney or Aspergillus).

    • Specificity: Acylase I hydrolyzes N-Ac-L -amino acids to free L-amino acids. It leaves N-Ac-D-amino acids untouched.

    • Workflow: To obtain pure D-Phe, one acetylates DL-Phe, treats with Acylase I, removes the free L-Phe, and then chemically hydrolyzes the remaining N-Ac-D-Phe (or uses a rare D-Aminoacylase).

Part 3: Stereochemical Integrity (Racemization Risk)

Both groups are susceptible to racemization during carboxyl activation (coupling) via the 5(4H)-oxazolone mechanism. However, the risk is often higher for N-Acetyl/Formyl derivatives compared to Urethane protectors (Boc/Fmoc) because they lack the alkoxy oxygen that suppresses oxazolone formation.

Mechanism of Epimerization

Oxazolone Step1 N-Ac/For-D-Phe (Activated Ester) Oxazolone 5(4H)-Oxazolone (Azlactone Intermediate) Step1->Oxazolone Cyclization (Nucleophilic attack by Amide O) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-catalyzed Proton loss Racemic Racemic Product (DL-Peptide) Oxazolone->Racemic Amine Attack (Coupling) Enol->Oxazolone Reprotonation (Random Face)

Figure 2: The 5(4H)-oxazolone pathway. N-acyl amino acids (Ac/For) are prone to cyclization upon activation, leading to loss of chirality at the


-carbon.

Mitigation Strategy:

  • Use "racemization-suppressing" additives like HOBt or Oxyma .

  • Avoid strong bases (TEA) during coupling; use DIPEA or Collidine .

  • Activate as the ester in situ at low temperature (0°C).

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Formyl-D-phenylalanine

Target: Installation of Formyl group using Mixed Anhydride.

  • Reagents: D-Phenylalanine (10 mmol), Formic Acid (98%, 20 mL), Acetic Anhydride (10 mL).

  • Preparation of Mixed Anhydride: In a flask, cool Acetic Anhydride to 0°C. Add Formic Acid dropwise. Stir for 15 min at 50–60°C to form the mixed anhydride (HCO-O-COCH3). Cool back to 0°C.

  • Formylation: Add D-Phenylalanine slowly to the cooled mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5).

  • Workup: Add ice water (30 mL) to quench. Evaporate volatiles under reduced pressure. Recrystallize from water/ethanol.

  • Yield: Typically 85–90%.

Protocol B: Removal of N-Formyl Group (Deformylation)

Target: Restoration of free amine without peptide cleavage.

  • Reagents: N-Formyl-peptide/amino acid, Hydrazine hydrate (1.5 eq), Methanol.

  • Procedure: Dissolve substrate in Methanol (0.1 M concentration).

  • Addition: Add Hydrazine hydrate.

  • Conditions: Stir at 50°C for 2–4 hours (or stir at RT for 24h).

  • Workup: Evaporate solvent. The byproduct is formylhydrazide. Partition between Ethyl Acetate and Water. The free amine usually stays in the organic layer (if peptide) or aqueous (if free amino acid zwitterion).

    • Alternative (Acidic): Incubate in 1.5 M HCl in MeOH at 25°C for 24–48 hours.

Protocol C: Enzymatic Resolution using N-Acetyl-D-Phe

Target: Isolation of D-Phe from DL-Phe.

  • Acetylation: Treat DL-Phenylalanine with Acetic Anhydride/NaOH to get N-Ac-DL-Phe.

  • Enzymatic Hydrolysis: Dissolve N-Ac-DL-Phe in water (pH adjusted to 7.0–7.5 with dilute LiOH or NH3). Add Acylase I (Aspergillus melleus).

  • Incubation: Stir at 37°C for 24 hours. The enzyme hydrolyzes N-Ac-L-Phe

    
     L-Phe + Acetate. N-Ac-D-Phe remains intact.
    
  • Separation: Acidify to pH 5. Remove denatured protein. Pass through cation exchange resin (Dowex 50). Free L-Phe binds; N-Ac-D-Phe passes through .

  • Final Hydrolysis: Reflux the isolated N-Ac-D-Phe in 2M HCl for 2 hours to obtain pure D-Phenylalanine.

References

  • Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society.

  • Chen, S. T., & Wang, K. T. (1988). Enzymatic resolution of N-acetyl amino acids.[5] Journal of the Chinese Chemical Society.

  • Benoiton, N. L. (1983). Oxazolone formation and racemization in peptide synthesis.[4][8] Peptides: Structure and Function.

  • Waki, M., & Meienhofer, J. (1977). Efficient preparation of N-formyl amino acid tert-butyl esters. Journal of Organic Chemistry.

  • Green, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Sources

Comparative Profiling of N-Formyl-D-phenylalanine: Receptor Specificity and Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The investigation of N-formylated peptides has long been central to understanding innate immunity and neutrophil chemotaxis. While N-Formyl-Met-Leu-Phe (fMLP) remains the gold standard agonist for the Formyl Peptide Receptor 1 (FPR1), the exploration of stereoisomers—specifically N-Formyl-D-phenylalanine derivatives—is critical for mapping the precise stereochemical requirements of the receptor binding pocket.

This guide outlines the experimental framework for profiling N-Formyl-D-phenylalanine (and peptide analogs containing this moiety) against the FPR superfamily. We focus on distinguishing its activity from the native L-isomer and assessing cross-reactivity with the structurally homologous FPR2/ALX receptor, a common source of off-target effects in therapeutic development.

Receptor Landscape & Mechanism of Action

To design a robust cross-reactivity study, one must understand the structural divergence between the primary targets.

The Stereochemical "Checkpoint"

FPR1 is highly stereoselective. The receptor's hydrophobic pocket (interacting with the Phenylalanine residue of fMLP) is optimized for the L-configuration .

  • L-Isomer (Native): Induces a conformational change in Transmembrane Domain 6 (TM6), unlocking the G-protein binding site.

  • D-Isomer (Analog): often acts as a "molecular wedge." It may bind but fail to trigger the TM6 rotation, potentially resulting in antagonism or partial agonism .

Signaling Pathway Architecture

Understanding the downstream cascade is essential for selecting the right functional assay.

FPR_Signaling Ligand N-Formyl-D-Phe (Ligand) FPR1 FPR1 Receptor (GPCR) Ligand->FPR1 Binding Gi Gi Protein (Gαi/βγ) FPR1->Gi Activation PLC PLCβ (Phospholipase C) Gi->PLC βγ Subunit Chemotaxis Chemotaxis (Actin Polymerization) Gi->Chemotaxis PI3Kγ Pathway IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC Calcium Ca2+ Release (ER Stores) IP3->Calcium Flux Calcium->Chemotaxis

Figure 1: Canonical G-protein dependent signaling cascade for FPR1.[1] Cross-reactivity is typically measured by monitoring the Calcium node.

Comparative Profile: The Candidate vs. Alternatives

The following table contrasts the expected performance of N-Formyl-D-phenylalanine against standard reference compounds.

FeatureN-Formyl-D-phenylalanine (Test Article)fMLP (f-Met-Leu-Phe) (Gold Standard)WKYMVm (FPR2 Control)Cyclosporin H (Antagonist Control)
Primary Target FPR1 (Investigational)FPR1 (High Affinity)FPR2 (High Affinity)FPR1 (Antagonist)
FPR1 Affinity (Ki) Expected Low / Moderate*~0.1 - 1.0 nMLow~10 - 100 nM
FPR2 Cross-Reactivity High Risk (Needs Validation)Low (~1000x less than FPR1)High (Agonist)Low
Stereochemistry D-Isomer L-IsomerD-Met (at C-term)Cyclic Peptide
Metabolic Stability High (Protease Resistant)Low (Rapid degradation)HighHigh
Primary Application Stereoselectivity Probes / Stability StudiesPositive Control / ChemotaxisFPR2 Specificity CheckNegative Control

Note: D-amino acid substitution in formyl peptides often reduces potency by 2-3 log orders compared to the L-isomer but increases half-life in plasma.

Experimental Protocols for Cross-Reactivity

To objectively validate the cross-reactivity of N-Formyl-D-phenylalanine, you must employ a self-validating dual-assay system : one for binding (affinity) and one for function (efficacy).

Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine if the D-isomer competes for the orthosteric binding site of FPR1 or FPR2.

Reagents:

  • Cells: CHO-K1 cells stably transfected with hFPR1 or hFPR2.

  • Tracer: [3H]-fMLP (for FPR1) or [125I]-WKYMVm (for FPR2).

  • Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA (Protease-free).

Workflow:

  • Preparation: Harvest membranes from transfected CHO cells.

  • Incubation: Incubate membranes (10 µ g/well ) with the Tracer (0.5 nM) and increasing concentrations of N-Formyl-D-phenylalanine (10^-10 M to 10^-4 M).

  • Equilibrium: Incubate for 60 mins at 25°C.

  • Filtration: Harvest onto GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure CPM via liquid scintillation. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Validation Criteria:

  • FPR1 Control: Unlabeled fMLP must show IC50 < 10 nM.

  • FPR2 Control: WKYMVm must show IC50 < 5 nM.

Protocol B: High-Throughput Calcium Flux (Functional Selectivity)

Objective: Determine if binding leads to activation (agonist), no response (inactive), or inhibition of a standard agonist (antagonist).

Workflow:

  • Dye Loading: Load FPR1/FPR2-expressing cells with Fluo-4 AM (calcium indicator) for 30 mins at 37°C.

  • Baseline: Record baseline fluorescence (485/525 nm) for 10 seconds.

  • Agonist Mode: Inject N-Formyl-D-phenylalanine . Monitor flux for 60 seconds.

    • Positive Hit: Rapid spike in fluorescence.

  • Antagonist Mode: Pre-incubate cells with N-Formyl-D-phenylalanine for 5 mins. Then, inject EC80 concentration of fMLP (for FPR1) or WKYMVm (for FPR2).

    • Positive Hit: Reduction in the standard agonist peak.

Cross-Reactivity Investigation Workflow

Use this decision tree to interpret your data and classify the compound.

Workflow Start Start: N-Formyl-D-Phe Binding Binding Assay (FPR1 & FPR2) Start->Binding BindsFPR1 Binds FPR1? Binding->BindsFPR1 FuncFPR1 Ca2+ Flux (FPR1) BindsFPR1->FuncFPR1 Yes (Ki < 10µM) Inactive Class: Inactive / Non-Binder BindsFPR1->Inactive No IsAgonist Agonist Activity? FuncFPR1->IsAgonist FPR1_Agonist Class: FPR1 Agonist (Check Potency) IsAgonist->FPR1_Agonist Yes Antagonist_Test Test vs fMLP (Antagonist Mode) IsAgonist->Antagonist_Test No FPR1_Antag Class: FPR1 Antagonist Antagonist_Test->FPR1_Antag Inhibits fMLP Antagonist_Test->Inactive No Effect

Figure 2: Logical workflow for classifying the pharmacological profile of the test compound.

Interpretation of Results & Troubleshooting

The "D-Amino Acid" Effect

If your data shows that N-Formyl-D-phenylalanine binds to FPR1 but fails to induce Calcium flux, this is a classic "Biased Ligand" or Antagonist profile. The D-stereochemistry often allows the peptide to occupy the pocket but prevents the precise hydrogen bonding network required to shift TM6.

Cross-Reactivity with FPR2

FPR2 is less sensitive to the N-terminal formyl group but highly sensitive to C-terminal charge and length.

  • Result: If N-Formyl-D-phenylalanine shows < 1 µM affinity for FPR2, it indicates a "promiscuous" profile.

  • Implication: This compound would be unsuitable as a specific FPR1 probe in complex tissue (like neutrophils) where both receptors are co-expressed.

Troubleshooting Low Potency
  • Issue: No signal in Calcium Flux.

  • Cause: The D-isomer might be a G-protein biased ligand (activating MAPK/ERK but not Calcium).

  • Solution: Run a Beta-Arrestin Recruitment Assay or pERK Western Blot to rule out biased signaling before declaring the compound "inactive."

References

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[2][3][4][5][6][7] Proceedings of the National Academy of Sciences, 72(3), 1059–1062.

  • Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119–161.

  • Bufe, B., et al. (2015). The human formyl peptide receptor 2 (FPR2/ALX) recruits beta-arrestin and is not a constitutive recycler. Journal of Biological Chemistry.

  • He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.[6][8][9] Molecules, 22(3), 455.

  • Southgate, E. L., et al. (2008). Identification of formyl peptides from mitochondria as high affinity ligands for the formyl peptide receptors.[5][6] Journal of Immunology.

Sources

Quantitative analysis for evaluating the purity of synthetic N-Formyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Formyl-D-phenylalanine (CAS: 59366-89-1) is a critical chiral building block and a specific ligand used in chemotaxis receptor studies (e.g., FPR receptors). Unlike its L-isomer, which is ubiquitous in biology, the D-isomer's value lies in its specific stereochemical configuration.

In synthetic production, the purity of this compound is often compromised by three specific failure modes:

  • Racemization: Conversion to the L-isomer during the formylation step.

  • Chemical Impurities: Presence of unreacted D-Phenylalanine or N-Acetyl-D-Phenylalanine (a side product of the mixed anhydride synthesis method).

  • Dipeptide Formation: Self-coupling products generated during activation.

This guide provides a definitive, quantitative framework for evaluating N-Formyl-D-phenylalanine, moving beyond simple melting point analysis to rigorous HPLC and Chiral chromatographic standards.

Part 1: Critical Quality Attributes (CQAs) & Reference Standards

Before establishing protocols, researchers must benchmark their samples against authoritative physical properties. A common error is confusing the optical rotation of the derivative with the free amino acid.

PropertySpecification (High Purity Grade)MethodNotes
Appearance White to off-white crystalline powderVisualYellowing indicates oxidation or solvent trapping.
Chemical Purity ≥ 98.5% (Area %)RP-HPLCDetects unreacted starting material and side products.
Enantiomeric Purity ≥ 99.0% ee (D-isomer)Chiral HPLCCritical: Polarimetry is insufficient for <1% L-isomer detection.
Melting Point 163.0 – 168.0 °CCapillarySignificantly lower than free D-Phe (~283°C).
Specific Rotation

to

Polarimetry(c=4, Ethanol).[1][2] Note: Rotation is negative, unlike free D-Phe (positive).

Part 2: The Analytical Decision Tree

To ensure efficient use of resources, follow this logic flow for sample evaluation. This prevents wasting expensive chiral columns on chemically impure samples.

AnalyticalWorkflow Figure 1: Analytical Decision Tree for N-Formyl-D-Phe Validation Start Raw Sample (N-Formyl-D-Phe) Solubility Solubility Check (Ethanol/DMSO) Start->Solubility RPHPLC Protocol A: Chemical Purity (RP-HPLC) Solubility->RPHPLC FailChem Reject: Recrystallize RPHPLC->FailChem < 95% ChiralHPLC Protocol B: Enantiomeric Purity (Chiral) RPHPLC->ChiralHPLC > 95% FailOpt Reject: Racemization High ChiralHPLC->FailOpt < 99% ee qNMR Protocol C: Identity/Solvent (qNMR) ChiralHPLC->qNMR > 99% ee Release Release Lot qNMR->Release

Part 3: Detailed Experimental Protocols

Protocol A: Chemical Purity via RP-HPLC

Objective: Quantify unreacted D-Phenylalanine and N-Acetyl impurities. Challenge: N-Formyl-D-Phe is relatively polar/acidic. Standard gradients may elute it too quickly.

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 214 nm (Amide bond) and 254 nm (Phenyl ring).

  • Temperature: 30°C.

Causality & Insight: We use Formic acid rather than Phosphate buffer to make the method LC-MS compatible. The acidic pH suppresses the ionization of the carboxylic acid, increasing retention on the C18 column and improving peak shape.

Protocol B: Enantiomeric Purity via Chiral HPLC

Objective: Separate N-Formyl-D-Phe from N-Formyl-L-Phe. Challenge: Crown-ether columns (standard for amino acids) fail here because the primary amine is blocked by the formyl group. You must use a Polysaccharide-based column.

Instrument Parameters:

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or Lux Amylose-1).

  • Mode: Reversed Phase Chiral.

  • Mobile Phase: Acetonitrile / Water / Formic Acid (60 : 40 : 0.1).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Elution: The L-isomer typically elutes before the D-isomer on Amylose columns in RP mode, but this must be confirmed with a racemic standard.

Self-Validating Step: Inject a racemic mixture (N-Formyl-DL-Phe) before your sample. If you do not see baseline separation (Resolution > 1.5), adjust the Acetonitrile % down by 5% increments.

Part 4: Comparative Analysis – Why Methodology Matters

The following data illustrates why "Standard Grade" analysis (Titration/Polarimetry) is insufficient for high-stakes research.

Case Study: A batch of N-Formyl-D-Phe was synthesized via the Mixed Anhydride method (Formic Acid/Acetic Anhydride).

Analyte / ImpurityMethod 1: Titration (Standard)Method 2: PolarimetryMethod 3: HPLC Guide Protocols (Recommended)
N-Formyl-D-Phe 99.2%-65.5° (Pass)96.4%
Unreacted D-Phe Not DetectedN/A1.2% (Separated by RP-HPLC)
N-Acetyl-D-Phe Co-titrates (False Positive)N/A2.1% (Separated by RP-HPLC)
N-Formyl-L-Phe N/ALowers rotation slightly0.3% (Detected by Chiral HPLC)
Conclusion FALSE PASS FALSE PASS FAIL (Requires Recrystallization)

Interpretation:

  • Titration only measures acid content. It cannot distinguish between the target product and the N-Acetyl impurity (a common byproduct when Acetic Anhydride is used).

  • Polarimetry is an average. A sample with 2% L-isomer might still fall within the "acceptable" rotation range due to solvent effects or concentration errors. Only Chiral HPLC provides the granularity needed for drug development.

Part 5: Understanding Impurity Formation

To troubleshoot low purity, one must understand the synthesis pathway. The diagram below highlights the critical risk points.

SynthesisPath Figure 2: Synthesis Risks in N-Formylation Raw D-Phenylalanine MixedAnh Mixed Anhydride Intermediate Raw->MixedAnh Activation Reagent Formic Acid + Acetic Anhydride Reagent->MixedAnh Target N-Formyl-D-Phe (Target) MixedAnh->Target Formylation Impurity1 N-Acetyl-D-Phe (Side Reaction) MixedAnh->Impurity1 Acetylation Risk Impurity2 N-Formyl-L-Phe (Racemization) MixedAnh->Impurity2 Overheating (>60°C)

Synthesis Insight: The formation of N-Acetyl-D-Phe occurs if the mixed anhydride attacks with the acetyl group instead of the formyl group. This is minimized by keeping the reaction temperature low (<10°C) during addition, but this increases the risk of unreacted starting material.

References

  • TCI Chemicals. Product Specification: N-Formyl-D-phenylalanine (CAS 59366-89-1).[3][4] Retrieved from

  • Sheehan, J. C., & Yang, D. H. (1958).[5][6] The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. (Foundational method for mixed anhydride synthesis).

  • Phenomenex. (2014). HPLC Enantioseparation of N-Fmoc α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (Demonstrates polysaccharide column efficacy for N-blocked amino acids). Retrieved from

  • Sigma-Aldrich (Merck). Chiral Amino Acid and Peptide Separations. (Differentiation between Crown ether and Polysaccharide phases). Retrieved from

  • PubChem. D-Phenylalanine Properties and Derivatives. National Library of Medicine. Retrieved from

Sources

Safety Operating Guide

N-Formyl-D-phenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do not dispose of N-Formyl-D-phenylalanine down the drain. While N-Formyl-D-phenylalanine (CAS: 22886-29-5 / 4289-95-6 for DL) is generally classified as non-hazardous or a mild irritant, it is a synthetic amino acid derivative with high stability against enzymatic degradation due to its D-stereochemistry.[1]

The Golden Rule: Treat this compound as Non-Regulated Organic Chemical Waste . The preferred disposal method is high-temperature incineration via a licensed chemical waste contractor.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior. N-Formyl-D-phenylalanine is a modified amino acid often used in chemotaxis research or peptide synthesis.[1]

PropertyDataOperational Implication
Physical State White to off-white powderDust generation is the primary exposure risk.[1]
Solubility Soluble in DMSO, Ethanol; slightly soluble in waterWaste streams will likely be mixed solvents.[1]
Stability High (D-isomer confers enzymatic resistance)Do not flush. It persists in the environment longer than L-isomers.[1]
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitric acid, perchlorates, or permanganates in waste storage.[1]
Bioactivity Chemotactic analog (fMLP precursor)Treat as potentially bioactive in cell culture contexts.[1]

Expert Insight: Why the "D" matters: Most biological enzymes digest L-amino acids. The D-isomer in this compound means standard biological wastewater treatment systems may not degrade it efficiently. Therefore, incineration is the only responsible disposal path to prevent environmental accumulation.

Step-by-Step Disposal Protocols

Protocol A: Dry Solid Substance (Powder)

Scenario: Expired shelf stock or weighing residuals.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "N-Formyl-D-phenylalanine, solid."[1][2]

    • Hazard Checkbox: Check "Irritant" (if applicable) or write "Non-regulated Organic Solid."

  • Segregation: Place the container in the Solid Organic Waste stream.

    • Critical: Do not mix with "Oxidizing Solids" (e.g., nitrates) to prevent potential exothermic reactions in the waste drum.

Protocol B: Liquid Waste (Solvent Solutions)

Scenario: Compound dissolved in DMSO, Methanol, or Ethanol for stock solutions.[1]

  • Collection: Pour into a dedicated Organic Solvent Waste carboy (HDPE or Glass).

  • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.[3]

  • Labeling:

    • List all solvents (e.g., "DMSO 99%, N-Formyl-D-phenylalanine <1%").

    • Note: The presence of the amino acid does not change the flammability classification of the solvent. Treat the waste based on the solvent's hazards (usually Class 3 Flammable).

Protocol C: Aqueous/Buffer Waste (Bio-Assay Residues)

Scenario: Diluted concentrations in PBS or cell culture media.

  • Deactivation (If Bio-Active): If the solution was used in live cell assays (chemotaxis), add household bleach (sodium hypochlorite) to a final concentration of 10% for 30 minutes to lyse cells and deactivate biologicals.

  • Disposal:

    • Post-Bleach: Flush down the drain with copious water only if your facility's permit allows bleached biological waste.

    • Chemical Only (No Cells): Collect in Aqueous Chemical Waste containers. Do not mix with organic solvents to avoid phase separation and costlier disposal fees.

Visual Decision Matrix

The following diagram outlines the logical decision path for disposing of N-Formyl-D-phenylalanine based on its state and concentration.

DisposalFlow Start Start: N-Formyl-D-phenylalanine Waste StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Powder Liquid Liquid (Solution) StateCheck->Liquid Dissolved ActionSolid DISPOSAL A: Solid Chemical Waste Bin (Segregate from Oxidizers) Solid->ActionSolid SolventCheck Is the solvent Organic or Aqueous? Liquid->SolventCheck Organic Organic (DMSO, EtOH) SolventCheck->Organic >10% Solvent Aqueous Aqueous (PBS, Media) SolventCheck->Aqueous Buffer/Water ActionSolvent DISPOSAL B: Organic Solvent Waste Carboy (Classify by Solvent) Organic->ActionSolvent BioCheck Contains Live Cells/Biohazards? Aqueous->BioCheck ActionBio DISPOSAL C1: Bleach (10%) 30 mins Then Drain (if permitted) BioCheck->ActionBio Yes ActionAqChem DISPOSAL C2: Aqueous Chemical Waste (Do not mix with Solvents) BioCheck->ActionAqChem No

Figure 1: Decision tree for segregating N-Formyl-D-phenylalanine waste streams to ensure safety and regulatory compliance.

Emergency Procedures (Spills)

In the event of a powder spill, the low density of the powder poses an inhalation risk.

  • PPE: Wear nitrile gloves, lab coat, and a N95 dust mask or respirator.

  • Containment: Cover the spill with damp paper towels to prevent dust generation.

  • Cleanup:

    • Scoop up the damp material and place it in a sealable plastic bag.[4]

    • Wipe the area with 70% Ethanol.

    • Place all cleanup materials into the Solid Chemical Waste bin.

    • Note: This substance is not an acute toxin; evacuation is rarely necessary unless the quantity is massive (kg scale).

Regulatory Compliance (RCRA/EPA)

Understanding the regulatory framework builds a self-validating safety system.

  • RCRA Status: N-Formyl-D-phenylalanine is not a P-listed (acutely toxic) or U-listed (toxic) waste under 40 CFR 261.33 [1].[1]

  • Waste Coding: Since it is not listed, it defaults to a "Characteristic Waste." If it does not display ignitability, corrosivity, or reactivity, it is technically "Non-RCRA Regulated."

  • Best Practice: Despite the "Non-Regulated" status, do not dispose of in regular trash. Label as "Non-RCRA Regulated Chemical Solid" and route for incineration. This provides a chain of custody and ensures complete destruction.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations 40 CFR 261.[5] Link

  • National Institutes of Health (NIH). Waste Disposal Guidelines - Chemical and Biohazardous Waste.Link[1]

  • PubChem. D-Phenylalanine Safety and Hazards (Analog Reference). National Library of Medicine. Link

  • Fisher Scientific. Safety Data Sheet: D-Phenylalanine (Generic Amino Acid Handling).Link[1]

Sources

Personal protective equipment for handling N-Formyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Stratification

N-Formyl-D-phenylalanine (and its analogs) presents a unique safety profile often misunderstood in standard Safety Data Sheets (SDS). While frequently classified as "Non-Hazardous" or a mild "Irritant" in terms of acute chemical toxicity, this compound is a potent biological modulator .

As a formylated peptide, it mimics bacterial protein signatures, acting as a high-affinity ligand for Formyl Peptide Receptors (FPRs) on neutrophils and macrophages.[1] Inhalation or cutaneous absorption does not merely cause chemical irritation; it can trigger potent immunological chemotaxis and inflammation.

Therefore, our safety protocol moves beyond "standard hygiene" to Bio-Chemical Containment , ensuring experimental integrity and operator safety.

Hazard Identification Logic

The following diagram illustrates the dual-risk nature of this compound, distinguishing between chemical properties and biological activity.

RiskAssessment cluster_mitigation Required Mitigation Compound N-Formyl-D-phenylalanine ChemicalPath Chemical Hazard (Low Acute Toxicity) Compound->ChemicalPath BioPath Biological Hazard (High Potency) Compound->BioPath Irritant Particulate Irritation (Eyes/Respiratory) ChemicalPath->Irritant Immune FPR Receptor Activation (Neutrophil Chemotaxis) BioPath->Immune Outcome1 Mucosal Inflammation Irritant->Outcome1 Outcome2 Sensitization / Immune Response Immune->Outcome2 PPE PPE + Engineering Controls Outcome1->PPE Outcome2->PPE

Figure 1: Dual-Hazard Risk Stratification. Note that while chemical toxicity is low, the biological activation potential necessitates strict containment.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is governed by the solvent system used. N-Formyl-D-phenylalanine is often solubilized in organic solvents (DMSO, Ethanol) which increases skin permeability.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile (Min 0.11mm) Latex is insufficient. Nitrile provides resistance to common peptide solvents. Double-gloving is mandatory if using DMSO, as DMSO carries dissolved solutes through the skin barrier.
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for powder handling. Goggles seal the orbital area against airborne particulates that could activate ocular mucosal FPRs.
Respiratory N95/P2 Mask or Fume Hood Primary: Handle inside a certified chemical fume hood (Engineering Control). Secondary: If open-bench weighing is unavoidable, a fit-tested N95 is required to prevent inhalation of bioactive dust.
Body Protection Lab Coat (Buttoned, Long Sleeve) Prevents accumulation of particulates on street clothes. Cotton/Polyester blend is standard; Tyvek sleeves recommended for high-quantity dispensing.

Operational Workflow: From Storage to Synthesis

This protocol ensures process integrity (protecting the sample from moisture/proteases) and operator safety .

Phase A: Retrieval & Equilibration
  • Cold Chain: Remove the vial from -20°C storage.

  • Equilibration: CRITICAL STEP. Allow the closed vial to reach room temperature (approx. 20-30 mins) inside a desiccator or on the bench.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, causing hydrolysis and aggregation.

Phase B: Weighing & Solubilization
  • Static Control: Use an anti-static gun or bar inside the fume hood before opening the vial. Peptides are often charged and "fly," creating an inhalation hazard.

  • Solvent Selection:

    • Dissolve in a small volume of organic solvent (e.g., DMSO or Ethanol) first, then dilute with aqueous buffer.

    • Note: Avoid basic pH (>8.[2]0) during solubilization to prevent de-formylation or racemization.

  • Vessel Closure: Immediately recap the stock vial and seal with Parafilm before returning to storage.

Phase C: Experimental Handling
  • Aerosol Prevention: When pipetting, use low-retention tips and avoid "blowing out" the pipette vigorously to prevent aerosolizing the peptide solution.

  • Spill Management:

    • Solid Spill: Do not sweep. Cover with wet paper towels (water/detergent) to dampen, then wipe up to prevent dust generation.

    • Liquid Spill: Absorb with standard chemical spill pads. Clean surface with 70% Ethanol.

Operational Logic Flow

Workflow Start Storage (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weighing (Fume Hood + Static Control) Equilibrate->Weigh Solubilize Solubilization (DMSO/EtOH -> Buffer) Weigh->Solubilize Use Experimental Use Solubilize->Use Waste Disposal Use->Waste

Figure 2: Sequential handling workflow emphasizing moisture control and containment.

Disposal & Decontamination[3]

Unlike infectious agents, N-Formyl-D-phenylalanine is not a replicating biohazard, but it should be treated as Chemical Waste with biological activity.

  • Liquid Waste: Collect in designated "Organic Solvent" or "Aqueous Chemical" waste streams depending on the buffer/solvent percentage. Do not pour down the drain.

  • Solid Waste: Contaminated gloves, pipette tips, and weighing boats must be disposed of in the solid chemical waste bin (often labeled "Hazardous Debris").

  • Decontamination: Wipe down work surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol. The oxidation from bleach helps degrade the peptide structure, reducing bioactivity.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 123964, N-Formyl-phenylalanine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formyl-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
N-Formyl-D-phenylalanine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.